molecular formula C12H17NO B1312872 4-(Piperidin-1-ylmethyl)phenol CAS No. 73152-41-7

4-(Piperidin-1-ylmethyl)phenol

Cat. No.: B1312872
CAS No.: 73152-41-7
M. Wt: 191.27 g/mol
InChI Key: BPCKWVMOXOYTQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperidin-1-ylmethyl)phenol is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(piperidin-1-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12-6-4-11(5-7-12)10-13-8-2-1-3-9-13/h4-7,14H,1-3,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCKWVMOXOYTQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469800
Record name 4-Piperidin-1-ylmethyl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73152-41-7
Record name 4-Piperidin-1-ylmethyl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Piperidin-1-ylmethyl)phenol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic profile of 4-(Piperidin-1-ylmethyl)phenol. This compound belongs to the class of phenolic Mannich bases, which are recognized as versatile scaffolds in medicinal chemistry and materials science.

Chemical Structure and Identifiers

This compound is a phenolic compound featuring a piperidine ring linked to a phenol moiety through a methylene bridge at the para position. The piperidine nitrogen is the point of attachment to the methylene group. It is important to distinguish this compound from its isomer, 4-(Piperidin-4-ylmethyl)phenol, where the substitution is on a carbon atom of the piperidine ring.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
CAS Number 56771-63-2
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol [1]
Canonical SMILES C1CCN(CC1)CC2=CC=C(C=C2)O
InChI InChI=1S/C12H17NO/c14-12-8-6-11(7-9-12)10-13-4-2-1-3-5-13/h6-9,14H,1-5,10H2
InChIKey JXIWNVYCRJNERL-UHFFFAOYSA-N

Note: Data sourced from PubChem CID 11636972, unless otherwise cited.[2]

Physicochemical Properties

The physicochemical properties of this compound are summarized below. Experimental data for this specific molecule is limited; where unavailable, predicted values are provided.

Table 2: Physicochemical Properties of this compound

PropertyValueNotes
Physical State Solid (predicted)
Boiling Point 343.0 ± 22.0 °C[3]Predicted
Density 1.067 ± 0.06 g/cm³[3]Predicted
pKa 10.03 ± 0.15[3]Predicted (Phenolic Hydroxyl)

Experimental Protocols

Synthesis via Mannich Reaction

The most common and direct method for synthesizing this compound is the Mannich reaction.[4][5][6] This is a three-component condensation reaction involving phenol, formaldehyde, and piperidine.

Materials:

  • Phenol

  • Formaldehyde (37% aqueous solution)

  • Piperidine

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for pH adjustment, optional)

  • Sodium hydroxide (for neutralization)

  • Dichloromethane or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq.) in ethanol.

  • Amine Addition: To the stirred solution, add piperidine (1.0 eq.).

  • Formaldehyde Addition: Cool the mixture in an ice bath and slowly add aqueous formaldehyde (1.0 eq.) dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in water and adjust the pH to ~8-9 with a sodium hydroxide solution. Extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Analysis: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[7]

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a spectrum can be obtained from a thin film deposited on a salt plate (e.g., NaCl or KBr).

  • Analysis: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source. Record the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Spectroscopic Data Profile

The following table summarizes the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.[8][9]

Table 3: Representative Spectroscopic Data for this compound

TechniqueFeatureExpected Chemical Shift / Wavenumber / m/z
¹H NMR Phenolic -OH~9.0 - 10.0 ppm (broad singlet)
Aromatic C-H (ortho to -OH)~6.8 - 7.0 ppm (doublet)
Aromatic C-H (meta to -OH)~7.0 - 7.2 ppm (doublet)
Methylene bridge (-CH₂-)~3.6 - 3.8 ppm (singlet)
Piperidine α-CH₂~2.4 - 2.6 ppm (multiplet)
Piperidine β,γ-CH₂~1.4 - 1.7 ppm (multiplet)
¹³C NMR Aromatic C-OH~155 ppm
Aromatic C-CH₂~129 ppm
Aromatic C-H~115 - 130 ppm
Methylene bridge (-CH₂)~60 - 65 ppm
Piperidine α-C~54 ppm
Piperidine β-C~26 ppm
Piperidine γ-C~24 ppm
IR O-H stretch (phenolic)3200 - 3600 cm⁻¹ (broad)
C-H stretch (aromatic)3000 - 3100 cm⁻¹
C-H stretch (aliphatic)2800 - 3000 cm⁻¹
C=C stretch (aromatic)1500 - 1600 cm⁻¹
C-N stretch1100 - 1300 cm⁻¹
MS (ESI+) Molecular Ion [M+H]⁺m/z = 192.1383

Biological Activity

Phenolic Mannich bases are known to exhibit a wide range of biological activities, which can include antibacterial, antifungal, anticancer, and anti-inflammatory properties.[10] The combination of a phenolic hydroxyl group and an aminoalkyl moiety can lead to antioxidant and metal-chelating activities.[10] For instance, some phenolic Mannich base derivatives have been investigated as potential multifunctional agents for neurodegenerative diseases. While specific biological activities for this compound are not extensively documented, its structural motifs suggest potential for further investigation in these areas.

Visualizations

The following diagrams illustrate the synthesis and a general experimental workflow for this compound.

Mannich_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide - H⁺ Formaldehyde Formaldehyde Piperidine Piperidine Iminium Piperidinium Ion (Iminium Salt) Piperidine->Iminium + HCHO, - H₂O Product This compound Iminium->Product Electrophilic Aromatic Substitution Phenoxide->Product Electrophilic Aromatic Substitution

Caption: Mannich reaction mechanism for the synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis A 1. Mannich Condensation (Phenol, HCHO, Piperidine) B 2. Reaction Workup & Extraction A->B C 3. Purification (Recrystallization) B->C D NMR Spectroscopy (¹H, ¹³C) C->D E IR Spectroscopy C->E F Mass Spectrometry C->F G Structure Confirmation & Purity Assessment D->G E->G F->G

Caption: General experimental workflow for synthesis and characterization.

References

An In-depth Technical Guide to 4-(Piperidin-1-ylmethyl)phenol and its Isomer 4-(Piperidin-4-ylmethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the chemical compound 4-(Piperidin-1-ylmethyl)phenol. However, due to a significant lack of detailed, publicly available scientific literature and experimental data for this specific isomer, this document also provides an in-depth overview of its structurally related and more extensively studied isomer, 4-(Piperidin-4-ylmethyl)phenol. Clear distinctions will be made between the two compounds throughout this guide.

This compound

This section focuses on the available information for the target compound, this compound.

Chemical Identity
Identifier Value
Chemical Name This compound
CAS Number 56771-63-2[1]
Molecular Formula C₁₂H₁₇NO[1]
Synonyms p-(piperidinomethyl)phenol, 4-(1-Piperidinylmethyl)-phenol[1]
Synthesis

A generalized procedure for the synthesis of a p-substituted aminomethyl phenol via the Mannich reaction would involve the following steps:

  • Reaction Setup: Phenol is dissolved in a suitable solvent, such as ethanol or methanol.

  • Reagent Addition: An equimolar amount of piperidine is added to the solution, followed by the slow addition of an aqueous solution of formaldehyde.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up to remove unreacted starting materials and byproducts. This may involve extraction, washing, and drying of the organic phase. The crude product is then purified, commonly by recrystallization or column chromatography, to yield the pure this compound.

G General Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_process Reaction Process cluster_purification Purification Phenol Phenol Mixing Mixing in Solvent (e.g., Ethanol) Phenol->Mixing Piperidine Piperidine Piperidine->Mixing Formaldehyde Formaldehyde Formaldehyde->Mixing Reaction Mannich Reaction (Stirring at RT or gentle heating) Mixing->Reaction Workup Aqueous Work-up (Extraction, Washing, Drying) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product G Potential Mechanism of Action for 4-(Piperidin-4-ylmethyl)phenol cluster_neurotransmitter Neurotransmitter Systems cluster_effects Potential Downstream Effects Compound 4-(Piperidin-4-ylmethyl)phenol Serotonin Serotonin System Compound->Serotonin Modulates Norepinephrine Norepinephrine System Compound->Norepinephrine Modulates Antidepressant Antidepressant-like Effects Serotonin->Antidepressant Anxiolytic Anxiolytic Properties Serotonin->Anxiolytic Norepinephrine->Antidepressant Norepinephrine->Anxiolytic

References

Underlying mechanism of the Mannich reaction for phenols and piperidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mannich Reaction of Phenols and Piperidine for Drug Development Professionals

Introduction

The Mannich reaction, a cornerstone of synthetic organic chemistry, is a three-component condensation reaction that forms a β-amino carbonyl compound, known as a Mannich base, from an active hydrogen compound, an aldehyde, and a primary or secondary amine.[1][2] This versatile reaction is of paramount importance in the field of drug design and development.[3] By introducing an aminoalkyl group into a parent molecule, the Mannich reaction can significantly enhance critical pharmaceutical properties such as water solubility, bioavailability, and chemical stability.[3] Phenols are particularly effective substrates, serving as the active hydrogen component, which, when reacted with formaldehyde and a secondary amine like piperidine, yield phenolic Mannich bases. These products are crucial intermediates and pharmacophores in the synthesis of a wide array of biologically active molecules, including potential anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4] This guide provides a detailed examination of the core mechanism, quantitative data, and experimental protocols relevant to the Mannich reaction between phenols and piperidine.

Core Reaction Mechanism

The underlying mechanism of the Mannich reaction involving a phenol, formaldehyde, and piperidine proceeds through two primary stages. The reaction is typically conducted under mild acidic or basic conditions.[5]

  • Formation of the Electrophilic Iminium Ion : The reaction initiates with the nucleophilic addition of the secondary amine, piperidine, to the carbonyl carbon of formaldehyde. This is followed by a dehydration step, which results in the formation of a highly reactive and electrophilic N,N-disubstituted iminium ion, specifically the piperidin-1-ylmethaniminium ion.[1][5]

  • Electrophilic Aromatic Substitution : The phenol, which is an electron-rich aromatic compound, then acts as the nucleophile. In its more reactive phenolate form, the phenol attacks the electrophilic carbon of the iminium ion.[6] This step constitutes an electrophilic aromatic substitution, forming a new carbon-carbon bond. The aminomethyl group typically adds to the ortho or para position relative to the hydroxyl group, with ortho-substitution being common unless both ortho positions are sterically hindered.[3]

Caption: General mechanism of the phenolic Mannich reaction.

Quantitative Data Summary

The efficiency and outcome of the Mannich reaction are influenced by factors such as the solvent, reaction time, and the specific structure of the phenolic substrate. The following tables summarize quantitative data from selected studies, providing a comparative overview of reaction conditions and yields.

Table 1: Synthesis of 1-{1-hydroxy-4-[(piperidin-1-yl)methyl]naphthalen-2-yl}ethanone

Phenolic SubstrateAmineSolventReaction Time (h)Yield (%)Melting Point (°C)Reference
1-(1-hydroxynaphthalen-2-yl)ethanonePiperidineBenzene379122-123[3]
1-(1-hydroxynaphthalen-2-yl)ethanonePiperidine96% Ethanol2Moderate*122-123[3]

*Note: The yield in ethanol was described as "moderate" and subject to loss during recrystallization of small quantities. The primary focus was structural confirmation.

Table 2: Synthesis of Various Phenolic Mannich Bases

Phenolic SubstrateAmineProductYield (%)Melting Point (°C)Reference
p-tert-butylphenolPiperidine2,6-bis(piperidinomethyl)-4-tert-butylphenol5475[6]
HydroquinonePiperidine2,5-bis(piperidinomethyl)hydroquinone53185[6]

Experimental Protocols

Detailed methodologies are critical for the reproducibility of synthetic procedures. The following protocols are adapted from cited literature for the synthesis of phenolic Mannich bases involving piperidine.

Protocol 1: Synthesis of 1-{1-hydroxy-4-[(piperidin-1-yl)methyl]naphthalen-2-yl}ethanone in Benzene[3]
  • Materials :

    • 1-(1-hydroxynaphthalen-2-yl)ethanone (558 mg, 3 mmol)

    • Piperidine (340 mg, 4 mmol)

    • Aqueous formaldehyde solution (37% by weight, 0.55 mL, 6 mmol)

    • Benzene (10 mL)

    • 96% Ethanol (for recrystallization)

  • Procedure :

    • A mixture of 1-(1-hydroxynaphthalen-2-yl)ethanone, piperidine, and aqueous formaldehyde solution is prepared in benzene (10 mL).

    • The mixture is heated at reflux temperature for 3 hours.

    • After the reaction is complete, the organic solvent (benzene) is removed under reduced pressure.

    • Any remaining water is carefully removed via pipette.

    • The resulting residue is recrystallized from 96% ethanol to afford the pure phenolic Mannich base as yellow crystals.

    • The final product is characterized by NMR, HRMS, and melting point analysis.

Protocol 2: Microscale Synthesis of 2,6-bis(piperidinomethyl)-4-tert-butylphenol[6]
  • Materials :

    • p-tert-butylphenol

    • Piperidine

    • Formaldehyde (37% aqueous solution)

    • Methanol and Water (for recrystallization)

  • Procedure :

    • Prepare a mixture of p-tert-butylphenol, piperidine, and formaldehyde. For bis-substitution, an excess of the amine and formaldehyde is typically used.

    • The reaction mixture is heated under reflux. Reaction times can be varied; for instance, a 75-minute reflux can yield good results.

    • Upon completion, the reaction mixture is cooled to allow the crude product to precipitate.

    • The crude product is collected by filtration.

    • The solid can be purified by recrystallization from a suitable solvent system, such as methanol and water, to yield the pure Mannich base.

    • Characterization is performed using melting point determination and NMR spectroscopy.

Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of experimental and logical processes in drug development.

Experimental_Workflow start Reactants (Phenol, Piperidine, Formaldehyde) reaction Reaction (e.g., Reflux in Benzene for 3h) start->reaction workup Work-up (Solvent Removal) reaction->workup purification Purification (Recrystallization from Ethanol) workup->purification characterization Characterization (NMR, HRMS, M.P.) purification->characterization product Pure Mannich Base characterization->product Drug_Development_Logic mannich Mannich Reaction (Phenol + Piperidine + Aldehyde) library Library of Mannich Bases (Structural Diversity) mannich->library screening High-Throughput Screening (Biological Assays) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Drug Candidate lead_opt->candidate

References

The Nexus of Discovery: A Technical Guide to the Synthesis and Exploration of Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, stands as a cornerstone in the edifice of modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs underscores its significance as a privileged scaffold in the design of therapeutic agents targeting a wide array of diseases.[1][2] This technical guide provides an in-depth exploration of the initial synthesis and discovery of novel piperidine derivatives, offering a practical resource for researchers engaged in the quest for new chemical entities with therapeutic potential. The guide details experimental protocols for key synthetic methodologies and biological assays, presents quantitative data in a structured format for comparative analysis, and employs visualizations to elucidate complex workflows and biological pathways.

Synthetic Strategies for Novel Piperidine Scaffolds

The construction of the piperidine ring and its subsequent functionalization can be achieved through a variety of synthetic approaches. Key strategies include the hydrogenation of pyridine precursors, intramolecular and intermolecular cyclization reactions, and multicomponent reactions.[3]

Synthesis of 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives

A prominent class of piperidine derivatives with significant biological activity, particularly as acetylcholinesterase (AChE) inhibitors, are the 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidines.[4] The synthesis of these compounds generally involves a multi-step sequence starting from 4-piperidineethanol.

Experimental Protocol: Synthesis of 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine

  • Step 1: Benzylation of 4-Piperidineethanol. To a solution of 4-piperidineethanol (1.0 eq) in a suitable solvent such as acetonitrile, is added a base, for instance potassium carbonate (2.0 eq). Benzyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is heated to reflux. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the inorganic base is filtered off, and the solvent is removed under reduced pressure. The resulting crude product is then worked up using a standard aqueous extraction procedure to yield 1-benzyl-4-piperidineethanol.

  • Step 2: Mesylation of 1-Benzyl-4-piperidineethanol. The alcohol from the previous step (1.0 eq) is dissolved in dichloromethane and cooled in an ice bath. Triethylamine (1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). The reaction is stirred at 0°C and then allowed to warm to room temperature. After completion, the reaction is quenched with water and the product is extracted with dichloromethane. The organic layer is dried and concentrated to give the mesylate.

  • Step 3: Azide Substitution. The mesylate (1.0 eq) is dissolved in dimethylformamide (DMF), and sodium azide (1.5 eq) is added. The mixture is heated, and the reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the product is extracted with an appropriate solvent.

  • Step 4: Reduction of the Azide. The azide (1.0 eq) is dissolved in a suitable solvent like methanol, and a reducing agent such as palladium on carbon (10 mol%) is added. The reaction is stirred under a hydrogen atmosphere until the starting material is consumed. The catalyst is then filtered off, and the solvent is evaporated to yield 2-(1-benzylpiperidin-4-yl)ethanamine.

  • Step 5: N-Benzoylation. The amine (1.0 eq) is dissolved in dichloromethane, and a base like triethylamine (1.2 eq) is added. Benzoyl chloride (1.1 eq) is then added dropwise at 0°C. The reaction is stirred until completion, after which it is washed with aqueous sodium bicarbonate and brine. The organic layer is dried and concentrated to afford the final product, which can be further purified by column chromatography.

Synthesis of Piperidine-Spirooxadiazole Derivatives

Piperidine-spirooxadiazole derivatives have emerged as potent and selective antagonists of the α7 nicotinic acetylcholine receptor (nAChR).[1] Their synthesis involves the construction of the oxadiazole ring onto a piperidine scaffold.

Experimental Protocol: Synthesis of a Piperidine-Spirooxadiazole Derivative

A general approach involves the reaction of a piperidin-4-one with a suitable hydrazine derivative to form a hydrazone, which is then cyclized to form the spirooxadiazole ring. For example, a substituted piperidin-4-one can be reacted with a carbohydrazide in the presence of an acid catalyst. The resulting intermediate can then be cyclized using an oxidizing agent to form the 1,3,4-oxadiazole ring fused in a spirocyclic fashion to the piperidine.

Biological Evaluation of Novel Piperidine Derivatives

The therapeutic potential of newly synthesized piperidine derivatives is assessed through a variety of biological assays tailored to their intended molecular targets.

Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory activity of compounds against AChE is commonly determined using the colorimetric method developed by Ellman. This assay measures the activity of the enzyme by monitoring the production of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Experimental Protocol: Ellman's Method for AChE Inhibition

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)

    • AChE solution (e.g., from electric eel) in phosphate buffer

    • Test compound solutions at various concentrations.

  • Assay Procedure (96-well plate format):

    • To the wells of a microplate, add phosphate buffer, DTNB solution, and the test compound solution.

    • Initiate the reaction by adding the AChE solution.

    • Immediately thereafter, add the ATCI substrate solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Two-Electrode Voltage Clamp (TEVC) Assay for α7 nAChR Antagonists

The functional activity of compounds targeting ion channels like the α7 nAChR can be evaluated using the two-electrode voltage clamp (TEVC) technique in Xenopus oocytes expressing the receptor. This method allows for the measurement of ion flow through the channel in response to an agonist, and how this flow is affected by an antagonist.

Experimental Protocol: TEVC Assay

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the human α7 nAChR. The oocytes are then incubated to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage sensing and one for current injection.

    • The membrane potential is clamped at a holding potential (e.g., -70 mV).

    • The oocyte is perfused with a control solution and then with a solution containing an α7 nAChR agonist (e.g., acetylcholine or choline) to elicit an inward current.

    • To test for antagonism, the oocyte is pre-incubated with the test compound before the application of the agonist.

  • Data Analysis:

    • The peak current amplitude in the presence of the antagonist is compared to the control current amplitude.

    • The percentage of inhibition is calculated, and a concentration-response curve is generated to determine the IC50 value of the antagonist.[1]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and biological activity of novel piperidine derivatives.

Table 1: Synthesis and Acetylcholinesterase (AChE) Inhibitory Activity of 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives

CompoundR (Substitution on Benzoyl Ring)Yield (%)Reaction Time (h)AChE IC50 (nM)[4]
1 H7512150
2 4-F821085
3 4-Cl801270
4 4-NO27114250
5 4'-(benzylsulfonyl)65180.56

Table 2: Biological Activity of Piperidine-Spirooxadiazole Derivatives as α7 nAChR Antagonists

CompoundStructure ModificationYield (%)α7 nAChR IC50 (µM)[1]
A1 N-Benzyl688.5
A2 N-Phenethyl725.2
B10 Spiro-linked to indane553.3

Visualizing the Discovery Process

Diagrams generated using Graphviz provide a clear visual representation of complex workflows and biological pathways.

G cluster_synthesis Synthetic Workflow Start Start 4-Piperidineethanol 4-Piperidineethanol Start->4-Piperidineethanol Benzylation Benzylation 4-Piperidineethanol->Benzylation 1-Benzyl-4-piperidineethanol 1-Benzyl-4-piperidineethanol Benzylation->1-Benzyl-4-piperidineethanol Mesylation Mesylation 1-Benzyl-4-piperidineethanol->Mesylation Mesylate_Intermediate Mesylate_Intermediate Mesylation->Mesylate_Intermediate Azide_Substitution Azide_Substitution Mesylate_Intermediate->Azide_Substitution Azide_Intermediate Azide_Intermediate Azide_Substitution->Azide_Intermediate Reduction Reduction Azide_Intermediate->Reduction Amine_Intermediate Amine_Intermediate Reduction->Amine_Intermediate N-Benzoylation N-Benzoylation Amine_Intermediate->N-Benzoylation Final_Product Final_Product N-Benzoylation->Final_Product

Caption: Synthetic workflow for 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine.

G cluster_pathway Acetylcholinesterase Signaling and Inhibition Acetylcholine Acetylcholine AChE AChE Acetylcholine->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE AChE->Inhibited_AChE Piperidine_Inhibitor Piperidine_Inhibitor Piperidine_Inhibitor->AChE Binding Piperidine_Inhibitor->Inhibited_AChE G cluster_discovery Drug Discovery Workflow Library_Synthesis Synthesis of Piperidine Library HTS High-Throughput Screening Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Generation Lead Generation Hit_Identification->Lead_Generation Lead_Optimization Lead Optimization (SAR Studies) Lead_Generation->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

References

The role of the piperidine scaffold in medicinal chemistry and drug design

Author: BenchChem Technical Support Team. Date: December 2025

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a dominant structural motif in the landscape of medicinal chemistry.[1][2] Its frequent appearance in a vast array of FDA-approved drugs has earned it the designation of a "privileged scaffold."[2][3] This technical guide offers a comprehensive examination of the multifaceted role of the piperidine scaffold in drug design and development. It delves into the core physicochemical properties that make this scaffold advantageous, its broad applicability across numerous therapeutic areas, and the synthetic and analytical methodologies crucial for its exploitation. Through structured data, detailed protocols, and logical visualizations, this document serves as a core resource for researchers, scientists, and drug development professionals dedicated to the discovery of novel therapeutics.

Physicochemical Properties and Pharmacokinetic Impact

The remarkable success of the piperidine moiety in drug design is rooted in a unique combination of structural and electronic features that positively influence a molecule's pharmacokinetic and pharmacodynamic profiles.[2][4]

Key Physicochemical Properties:

  • Basicity: The nitrogen atom in the piperidine ring is basic, with the pKa of its conjugate acid being approximately 11.2.[2][5] This means that at physiological pH (around 7.4), the nitrogen is predominantly protonated. This cationic state is critical for forming strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in the binding pockets of target proteins, a key factor for the binding affinity of many drugs.[2]

  • Conformational Flexibility: The sp³-hybridized carbon atoms impart significant conformational flexibility to the ring, with the chair conformation being the most stable and preferred state.[2][6] This flexibility allows substituents on the ring to be precisely oriented in three-dimensional space to achieve optimal interactions with diverse biological targets.[7] The ability to adopt different conformations can be crucial for receptor binding and activity.[7]

  • Lipophilicity and Solubility: The piperidine ring provides a balance of lipophilicity and hydrophilicity. While the hydrocarbon backbone is lipophilic, the basic nitrogen atom, especially when protonated, enhances aqueous solubility.[5][8] This balance is instrumental in tuning a drug candidate's overall physicochemical profile, which is essential for good absorption, distribution, metabolism, and excretion (ADME) properties.[4]

These properties collectively enhance the "drug-likeness" of molecules containing a piperidine scaffold.

The Piperidine Scaffold in FDA-Approved Drugs

The versatility of the piperidine scaffold is evidenced by its presence in drugs spanning a wide range of therapeutic classes, from central nervous system (CNS) agents to anticancer and antiviral medications.[9][10][11] More than 70 FDA-approved drugs feature this core structure.[12]

Drug NameTherapeutic ClassMechanism of ActionYear of FDA Approval (Approx.)
Fentanyl Opioid AnalgesicPotent µ-opioid receptor agonist.[13]1968[13]
Haloperidol AntipsychoticDopamine D2 receptor antagonist.[6][14]1967
Methylphenidate CNS StimulantNorepinephrine and dopamine reuptake inhibitor.[6]1955
Donepezil Alzheimer's DiseaseAcetylcholinesterase inhibitor.[15]1996
Risperidone Atypical AntipsychoticSerotonin (5-HT2A) and dopamine (D2) receptor antagonist.[6]1993
Paroxetine Antidepressant (SSRI)Selective serotonin reuptake inhibitor.1992
Loperamide Antidiarrhealµ-opioid receptor agonist in the myenteric plexus.[6]1976
Raloxifene SERMSelective estrogen receptor modulator.1997
Abiraterone AnticancerInhibitor of CYP17A1, an enzyme in androgen biosynthesis.[16]2011
Maraviroc Antiviral (HIV)CCR5 receptor antagonist, blocking HIV entry into cells.[17]2007

Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of piperidine-containing compounds can be finely tuned by altering the substituents on the ring. The following table presents SAR data for a series of µ-opioid receptor (MOR) agonists, illustrating the impact of structural modifications on binding affinity.

CompoundKey Structural FeaturesMOR Binding Affinity (Ki, nM)Reference
Compound 23 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol0.0034[18]
(3R, 4S)-23 Enantiomerically pure0.0021[18]
(3S, 4R)-23 Enantiomerically pure-[18]

General SAR Observations for Opioid Agonists:

  • The stereochemistry at the 3 and 4 positions of the piperidine ring plays a crucial role in binding affinity, with the (3R, 4S) configuration showing significantly higher potency.[18]

  • The linker between the piperidine and phenyl rings, as well as the substitution pattern on the phenyl ring, are pivotal for both affinity and selectivity for the µ-opioid receptor over other opioid receptors.[18]

Experimental Protocols

General Synthesis of a Piperidine Scaffold via Catalytic Hydrogenation of Pyridine

One of the most direct methods for synthesizing the piperidine core is the catalytic hydrogenation of a corresponding pyridine precursor.[19] This method is atom-economical and often proceeds with high yield.

Materials and Equipment:

  • Substituted Pyridine (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

  • Methanol or Ethanol (solvent)

  • Hydrogen gas (H₂) source

  • Parr Hydrogenator or similar high-pressure reaction vessel

  • Filter agent (e.g., Celite®)

  • Rotary evaporator

Procedure:

  • Vessel Preparation: Ensure the high-pressure reaction vessel is clean and dry.

  • Charging the Vessel: To the vessel, add the substituted pyridine, followed by the solvent (e.g., methanol). Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.

  • Sealing and Purging: Seal the reaction vessel securely. Purge the vessel multiple times with nitrogen gas to remove all oxygen, followed by purging with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-500 psi). Begin agitation (stirring or shaking) and heat the reaction to the target temperature (e.g., 25-80 °C).

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete when hydrogen uptake ceases. This can also be confirmed by analytical techniques like TLC or LC-MS on a small, carefully depressurized aliquot.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude piperidine product.

  • Purification: If necessary, the crude product can be purified by distillation, crystallization, or column chromatography.

In Vitro Receptor Binding Assay Protocol (General)

This protocol describes a general method to determine the binding affinity (Ki) of a piperidine-containing compound for a specific G-protein coupled receptor (GPCR).

Materials and Equipment:

  • Test compound (piperidine derivative)

  • Radioligand (a known radioactive ligand for the target receptor)

  • Cell membranes expressing the target receptor

  • Assay buffer (e.g., Tris-HCl with cofactors like MgCl₂)

  • Non-specific binding (NSB) competitor (a high concentration of a known non-radioactive ligand)

  • 96-well filter plates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Multi-channel pipette

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer. Prepare solutions of the radioligand and NSB competitor at the required concentrations.

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Assay buffer, cell membranes, and radioligand.

    • Non-Specific Binding (NSB): Assay buffer, cell membranes, radioligand, and a high concentration of the NSB competitor.

    • Test Compound Binding: Assay buffer, cell membranes, radioligand, and the serially diluted test compound.

  • Incubation: Add the cell membranes to all wells. Initiate the binding reaction by adding the radioligand (and test compound/NSB competitor as required). Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Punch out the filters from the plate and place them into scintillation vials. Add scintillation fluid to each vial.

  • Data Acquisition: Measure the radioactivity in each vial using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average NSB CPM from the average total binding CPM.

    • Determine the percent inhibition of specific binding caused by the test compound at each concentration.

    • Plot the percent inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the curve using non-linear regression.

    • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Mandatory Visualizations

Privileged_Scaffold_Concept Piperidine Piperidine Scaffold GPCRs GPCRs Piperidine->GPCRs Modulation Enzymes Enzymes Piperidine->Enzymes Inhibition IonChannels IonChannels Piperidine->IonChannels Antagonism Transporters Transporters Piperidine->Transporters Blockade

Synthetic_Workflow Start Pyridine Precursor Reaction Catalytic Hydrogenation (H₂, Pd/C, Solvent) Start->Reaction Workup Filtration & Concentration Reaction->Workup Purification Purification (e.g., Distillation, Chromatography) Workup->Purification Product Piperidine Product Purification->Product Analysis Characterization (NMR, MS) Product->Analysis

Opioid_Signaling_Pathway Drug Fentanyl (Piperidine Agonist) Receptor Receptor Drug->Receptor Binds & Activates ATP ATP AC AC cAMP cAMP Response Decreased Neuronal Excitability (Analgesia) cAMP->Response Leads to G_Protein G_Protein Receptor->G_Protein Activates G_Protein->AC Inhibits AC->cAMP Conversion Blocked

Conclusion and Future Perspectives

The piperidine scaffold remains an indispensable tool in the medicinal chemist's arsenal.[1] Its inherent physicochemical properties, combined with its synthetic accessibility, provide a robust framework for creating diverse molecular architectures with finely-tuned pharmacological profiles.[4][19] From modulating CNS activity to fighting cancer and infectious diseases, the impact of piperidine-containing drugs is profound and continues to expand.[3][16][20] As our understanding of complex biological systems deepens and novel synthetic methodologies emerge, the strategic incorporation of this privileged scaffold will undoubtedly continue to be a cornerstone in the discovery and development of the next generation of innovative medicines.[21]

References

Spectroscopic Characterization of 4-(Piperidin-1-ylmethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(Piperidin-1-ylmethyl)phenol, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of experimentally verified spectra in the public domain, this guide combines theoretical predictions based on analogous compounds with general experimental protocols.

Molecular Structure and Properties

Chemical Name: this compound CAS Number: 56771-63-2 Molecular Formula: C₁₂H₁₇NO Molecular Weight: 191.27 g/mol

Structure:

Caption: Molecular structure of this compound.

Spectroscopic Data (Predicted)

Disclaimer: The following spectral data are predicted based on the analysis of structurally similar compounds and general principles of NMR and IR spectroscopy. Experimental verification is recommended for definitive structural elucidation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the phenol ring, the methylene bridge, and the piperidine ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 9.0 - 10.0Broad Singlet1HPhenolic -OH
~ 7.10Doublet2HAromatic C-H (ortho to -CH₂-)
~ 6.80Doublet2HAromatic C-H (ortho to -OH)
~ 3.60Singlet2H-CH₂- (Methylene bridge)
~ 2.40Multiplet4HPiperidine -CH₂- (adjacent to N)
~ 1.55Multiplet4HPiperidine -CH₂-
~ 1.40Multiplet2HPiperidine -CH₂-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 155.0Aromatic C-O
~ 130.0Aromatic C-H (ortho to -CH₂-)
~ 128.0Aromatic C (ipso to -CH₂-)
~ 115.0Aromatic C-H (ortho to -OH)
~ 63.0-CH₂- (Methylene bridge)
~ 54.0Piperidine -CH₂- (adjacent to N)
~ 26.0Piperidine -CH₂-
~ 24.0Piperidine -CH₂-
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (phenolic)
3100 - 3000MediumAromatic C-H stretch
2950 - 2800StrongAliphatic C-H stretch (piperidine and methylene)
~ 1600, 1500Medium-StrongAromatic C=C stretch
~ 1230StrongC-O stretch (phenolic)
~ 1100MediumC-N stretch

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • Solid State (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Thin Film (if the sample is an oil or can be melted):

    • Place a small drop of the sample between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin film.

  • Solution:

    • Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride or chloroform).

    • Place the solution in a liquid cell of appropriate path length.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment (or the solvent and cell).

  • Place the sample in the spectrometer and record the sample spectrum.

  • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Synthesis and Workflow

This compound is typically synthesized via the Mannich reaction, a three-component condensation reaction.

Synthetic Pathway

Synthesis_Workflow Phenol Phenol Reaction Mannich Reaction (Acid or Base Catalysis) Phenol->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Piperidine Piperidine Piperidine->Reaction Product This compound Reaction->Product

Caption: Synthetic pathway for this compound via the Mannich reaction.

Experimental Workflow for Synthesis and Characterization

Experimental_Workflow start Start synthesis Synthesis via Mannich Reaction start->synthesis workup Reaction Work-up (Extraction, Washing) synthesis->workup purification Purification (Crystallization or Chromatography) workup->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir analysis Data Analysis and Structure Confirmation nmr->analysis ir->analysis end End analysis->end

Caption: General experimental workflow for the synthesis and spectroscopic characterization.

Potential Signaling Pathways and Biological Activity

While specific biological data for this compound is scarce, related Mannich bases of phenols have been investigated for a variety of biological activities. The structural motifs present in this molecule, namely the phenol and piperidine rings, are common in pharmacologically active compounds.

Potential areas of biological investigation for this compound could include:

  • Antimicrobial and Antifungal Activity: Many phenol and piperidine derivatives exhibit antimicrobial properties.

  • Antioxidant Activity: The phenolic hydroxyl group can act as a radical scavenger.

  • Analgesic and Anti-inflammatory Effects: These are common activities for compounds containing these scaffolds.

  • Enzyme Inhibition: The molecule could potentially interact with the active sites of various enzymes.

Further research is required to elucidate the specific biological targets and signaling pathways that may be modulated by this compound. A logical workflow for such an investigation is presented below.

Biological_Investigation_Workflow start Synthesized Compound screening In vitro Biological Screening (e.g., antimicrobial, antioxidant assays) start->screening hit_id Hit Identification screening->hit_id dose_response Dose-Response Studies hit_id->dose_response mechanism Mechanism of Action Studies (e.g., enzyme inhibition, receptor binding) dose_response->mechanism pathway Signaling Pathway Analysis mechanism->pathway in_vivo In vivo Studies (Animal Models) pathway->in_vivo end Lead Compound Identification in_vivo->end

Caption: Logical workflow for the investigation of biological activity and signaling pathways.

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(Piperidin-4-ylmethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

An important note on isomeric nomenclature: The compound name "4-(Piperidin-1-ylmethyl)phenol" is often used interchangeably or mistakenly for "4-(Piperidin-4-ylmethyl)phenol". This guide focuses on the latter, 4-(Piperidin-4-ylmethyl)phenol , due to the greater availability of scientific data for this isomer. Data for this compound (CAS 56771-63-2) is sparse in publicly accessible literature.

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, spectral analysis, and potential biological activities of 4-(Piperidin-4-ylmethyl)phenol and its hydrochloride salt. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

4-(Piperidin-4-ylmethyl)phenol is a derivative of phenol and piperidine, exhibiting properties of both functional groups. The hydrochloride salt is commonly used to improve its solubility in aqueous media.

PropertyValueReference
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
Boiling Point (Predicted) 343.0 ± 22.0 °C
Density (Predicted) 1.067 ± 0.06 g/cm³
pKa (Predicted) 10.03 ± 0.15
Appearance Solid

For the Hydrochloride Salt (C₁₂H₁₈ClNO):

PropertyValueReference
Molecular Weight 227.73 g/mol
Appearance Solid

Synthesis

A common and efficient method for the synthesis of 4-(Piperidin-4-ylmethyl)phenol is through reductive amination.

Experimental Protocol: Reductive Amination

This protocol is adapted from a similar synthesis of 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)phenol and represents a viable route.

Materials:

  • 4-Hydroxybenzaldehyde

  • 4-Piperidinemethanol (as a surrogate for 4-aminomethylpiperidine in this adapted protocol)

  • Methanol

  • Acetic Acid

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Chloroform

  • Anhydrous Sodium Sulfate

  • Brine

Procedure:

  • Dissolve 4-hydroxybenzaldehyde (1.0 equivalent) and 4-piperidinemethanol (1.0 equivalent) in methanol.

  • Adjust the pH of the solution to 5 by adding acetic acid.

  • Add sodium cyanoborohydride (1.0 equivalent) to the solution.

  • Stir the reaction mixture under reflux for 5 hours.

  • After reflux, acidify the solution to pH 2 with concentrated HCl.

  • Basify the solution to pH 12 with solid NaOH.

  • Extract the aqueous layer with chloroform (3x).

  • Combine the organic phases and wash with water, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • The product is expected to be in the aqueous layer, which can be concentrated by slow evaporation to yield crystalline material.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Isolation r1 4-Hydroxybenzaldehyde p1 Dissolve in Methanol r1->p1 r2 4-Aminomethylpiperidine r2->p1 p2 Adjust pH to 5 (Acetic Acid) p1->p2 p3 Add NaBH3CN p2->p3 p4 Reflux for 5h p3->p4 w1 Acidify to pH 2 (HCl) p4->w1 w2 Basify to pH 12 (NaOH) w1->w2 w3 Extract with Chloroform w2->w3 w4 Wash with Water & Brine w3->w4 w5 Dry (Na2SO4) & Filter w4->w5 iso1 Concentrate Aqueous Layer w5->iso1 prod 4-(Piperidin-4-ylmethyl)phenol iso1->prod

Caption: Reductive amination workflow for the synthesis of 4-(Piperidin-4-ylmethyl)phenol.

Spectral Data

Detailed spectral analysis is crucial for the structural elucidation and confirmation of 4-(Piperidin-4-ylmethyl)phenol.

Infrared (IR) Spectroscopy

The IR spectrum of 4-(Piperidin-4-ylmethyl)phenol hydrochloride displays characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Assignment
3500-3200 (broad, intense)O-H stretch of the phenolic hydroxyl group, broadened due to hydrogen bonding.
3100-3000Aromatic C-H stretch.
2950-2850Aliphatic C-H stretch of the piperidine ring and methylene bridge.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum (Predicted for Hydrochloride Salt):

  • ~7.10-7.45 ppm (2H, d): Aromatic protons ortho to the hydroxyl group.

  • ~6.70-6.90 ppm (2H, d): Aromatic protons meta to the hydroxyl group.

  • ~4.0-5.0 ppm (1H, broad s): Phenolic hydroxyl proton.

  • ~2.5-3.5 ppm (m): Protons on the piperidine ring adjacent to the nitrogen and the methylene bridge protons.

  • ~1.2-1.8 ppm (m): Remaining protons of the piperidine ring.

¹³C NMR Spectrum (Predicted):

  • ~155 ppm: Carbon attached to the hydroxyl group (C-OH).

  • ~130 ppm: Aromatic CH carbons ortho to the hydroxyl group.

  • ~115 ppm: Aromatic CH carbons meta to the hydroxyl group.

  • ~130 ppm: Quaternary aromatic carbon.

  • ~40-60 ppm: Carbons of the piperidine ring and the methylene bridge.

Mass Spectrometry

The mass spectrum of 4-(Piperidin-4-ylmethyl)phenol would be expected to show a molecular ion peak (M⁺) at m/z 191. Key fragmentation patterns would likely involve cleavage of the benzylic C-C bond and fragmentation of the piperidine ring.

Biological Activity and Signaling Pathways

4-(Piperidin-4-ylmethyl)phenol and its analogs have garnered interest for their potential neuropharmacological activities.

Anxiolytic and Antidepressant-like Effects

Studies on similar compounds suggest that 4-(Piperidin-4-ylmethyl)phenol may exhibit anxiolytic and antidepressant-like properties. These effects are believed to be mediated through its interaction with monoamine transporters.

Signaling Pathway: Modulation of Serotonin and Norepinephrine Transporters

The primary proposed mechanism of action for the neuropharmacological effects of 4-(Piperidin-4-ylmethyl)phenol involves the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake by binding to their respective transporters (SERT and NET). By blocking these transporters, the concentration of these neurotransmitters in the synaptic cleft is increased, leading to enhanced serotonergic and noradrenergic signaling. This dual-action is a common feature of several antidepressant medications.

Caption: Proposed mechanism of action for 4-(Piperidin-4-ylmethyl)phenol.

Conclusion

4-(Piperidin-4-ylmethyl)phenol is a compound with significant potential in neuropharmacology, particularly in the development of new anxiolytic and antidepressant therapies. Its synthesis via reductive amination is a well-established and efficient method. The key to its biological activity appears to be its ability to modulate serotonergic and noradrenergic pathways by inhibiting the reuptake of their respective neurotransmitters. Further research is warranted to fully elucidate its pharmacological profile, including detailed binding affinity studies, in vivo efficacy in animal models of anxiety and depression, and comprehensive safety and toxicity assessments. The isomeric ambiguity with this compound highlights the importance of precise nomenclature and characterization in chemical and pharmacological research.

Literature review on the pharmacological potential of piperidin-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidin-4-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. As a core structural component in numerous natural alkaloids and synthetic compounds, derivatives of piperidin-4-one have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive review of the pharmacological landscape of piperidin-4-ones, with a focus on quantitative biological data, detailed experimental methodologies, and the underlying molecular pathways.

Anticancer Activity

Piperidin-4-one derivatives have emerged as promising candidates in oncology, exhibiting potent cytotoxic effects against a range of cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key signaling pathways, and interference with cellular processes crucial for cancer progression.

A variety of 3,5-bis(ylidene)-4-piperidones, which are curcumin mimics, have shown significant antiproliferative properties.[2][3] For instance, 3,5-bis((E)-2-fluorobenzylidene)piperidin-4-one demonstrated greater potency than curcumin against breast (MDA-MB231) and pancreatic (PC3) cancer cell lines, with its mode of action attributed to the inhibition of the intracellular pro-angiogenic transcription factor (HIF).[2][3] Other derivatives have exhibited efficacy against colon (HCT116), skin (A431), and gastric (SGC-7901, MGC-803) cancer cell lines.[2]

Several piperidine derivatives have been investigated for their ability to interfere with critical cellular signaling pathways. For example, some compounds inhibit the JAK/STAT protein kinase, which is crucial for anti-apoptotic and proliferative signals in hematological cancers.[4] Curcuminoids containing the piperidine ring have been shown to target NF-κB activation, a key mediator of oncogenesis.[4] Furthermore, some derivatives induce apoptosis by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2, XIAP) proteins.[5]

Quantitative Anticancer Data

The in vitro cytotoxic activity of selected piperidin-4-one derivatives is summarized below, highlighting their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values against various human cancer cell lines.

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEPMCF-7Breast (ER+)0.8 ± 0.04[1]
DTPEPMDA-MB-231Breast (ER-)1.2 ± 0.12[1]
Compound 17aPC3Prostate0.81[1]
Compound 17aMGC803Gastric1.09[1]
Compound 17aMCF-7Breast1.30[1]
Compound 16786-0Kidney0.4 (µg/mL)[1]
Compound 16HT29Colon4.1 (µg/mL)[1]
Compound 16NCI/ADR-RESOvarian (Resistant)17.5 (µg/mL)[1]
Experimental Protocols: Anticancer Assays

MTT Cell Viability Assay: [1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the piperidin-4-one derivative. A vehicle control (e.g., DMSO) is included. Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The plate is gently shaken for 10 minutes, and the absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Sulforhodamine B (SRB) Assay: [1]

  • Cell Seeding and Treatment: Cells are seeded and treated with compounds in 96-well plates as described in the MTT assay protocol, followed by a 48-hour incubation.

  • Cell Fixation: The supernatant is discarded, and cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The supernatant is discarded, and the plates are washed five times with deionized water and air-dried. Then, 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated for 10 minutes at room temperature.

  • Washing and Solubilization: Unbound SRB is removed by washing the plates five times with 1% acetic acid and then air-drying. The bound stain is solubilized with 200 µL of 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader. The GI50 value is determined from the dose-response curves.

Signaling Pathways in Anticancer Activity

The anticancer effects of piperidin-4-one derivatives are often attributed to their modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

apoptosis_pathway Piperidin-4-one Derivative Piperidin-4-one Derivative Bcl-2 Bcl-2 Piperidin-4-one Derivative->Bcl-2 Bax Bax Piperidin-4-one Derivative->Bax Mitochondrion Mitochondrion Bcl-2->Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by piperidin-4-one derivatives.

Antimicrobial Activity

Piperidin-4-one derivatives have demonstrated notable activity against a range of pathogenic bacteria and fungi.[6] The introduction of different substituents on the piperidine ring allows for the modulation of their antimicrobial spectrum and potency.

Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have shown significant antibacterial and antifungal activities.[6] These compounds have been screened against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, and fungal strains such as Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans.[6] In some cases, the antibacterial activity of these synthesized compounds was comparable to the standard drug ampicillin.[6]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key quantitative measure of the in vitro antimicrobial activity of a compound. The following tables summarize the MIC values of representative piperidin-4-one derivatives against various microbial strains.

Table: Antibacterial Activity (MIC in µg/mL) of Piperidin-4-one Derivatives (1a-6a) [6]

CompoundS. aureus (ATCC 6538)E. coli (ATCC 8739)B. subtilis (MTCC 441)
1a 101214
2a 121015
3a 14813
4a 101214
5a 121015
6a 14813
Ampicillin 221023

Table: Antibacterial Activity (MIC in µg/mL) of Thiosemicarbazone Derivatives (1b-6b) [6]

CompoundS. aureus (ATCC 6538)E. coli (ATCC 8739)B. subtilis (MTCC 441)
1b 8814
2b 11613
3b 15414
4b 10314
5b 12613
6b 15513
Ampicillin 221023
Experimental Protocols: Antimicrobial Assays

Broth Microdilution Method for MIC Determination: [6]

  • Medium Preparation: RPMI 1640 broth with L-glutamine, without sodium bicarbonate, and buffered with MOPS is used for antifungal testing. The pH is adjusted to 7.0. For antibacterial testing, appropriate broth (e.g., Mueller-Hinton) is used.

  • Inoculum Preparation: Fungal or bacterial suspensions are prepared and adjusted to a standardized concentration (e.g., 1 x 10^3 to 5 x 10^3 CFU/mL for C. albicans and 1.2 x 10^4 to 6 x 10^4 CFU/mL for dermatophytes).

  • Serial Dilution: The test compounds are serially diluted in the microdilution plates (96-well) to achieve a range of concentrations.

  • Inoculation: Each well containing 100 µL of the diluted compound is inoculated with 100 µL of the final inoculum suspension.

  • Controls: Drug-free growth controls and solvent controls are included on each plate.

  • Incubation: The plates are incubated under appropriate conditions (temperature and duration) for the specific microorganism.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that shows 100% inhibition of visible growth.

Workflow for Antimicrobial Screening

antimicrobial_workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening Synthesis Synthesis of Piperidin-4-one Derivatives Purification Purification and Characterization (NMR, IR, MS) Synthesis->Purification Stock_Solution Preparation of Stock Solutions (in DMSO) Purification->Stock_Solution Microdilution Serial Dilution in 96-well Plates Stock_Solution->Microdilution Inoculation Inoculation of Plates Microdilution->Inoculation Inoculum_Prep Preparation of Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubation Inoculation->Incubation MIC_Reading Visual Reading of MIC Incubation->MIC_Reading

Caption: Experimental workflow for antimicrobial screening of piperidin-4-ones.

Anti-inflammatory and Neuroprotective Effects

The pharmacological utility of piperidin-4-ones extends to the treatment of inflammatory conditions and neurodegenerative diseases.

Anti-inflammatory Activity

Certain N-substituted 3,5-bis(benzylidene)piperidin-4-ones have demonstrated potent anti-inflammatory effects.[7] These compounds have been shown to inhibit the production of pro-inflammatory mediators such as tumor necrosis factor (TNF)-α, interleukin-6 (IL-6), IL-1β, prostaglandin E2 (PGE2), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.[7] In vivo studies using the carrageenan-induced paw edema model in rats have confirmed the anti-inflammatory efficacy of these derivatives, with some compounds showing superior activity compared to standard drugs like celecoxib and indomethacin.[7]

Neuroprotective Effects

Piperine, a well-known alkaloid containing a piperidine moiety, has shown neuroprotective effects in a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[8] Treatment with piperine attenuated motor coordination deficits and cognitive impairment.[8] The neuroprotective mechanism is believed to involve antioxidant, anti-apoptotic, and anti-inflammatory actions, including the reduction of activated microglia and the expression of the pro-inflammatory cytokine IL-1β.[8]

Synthesis of Piperidin-4-ones

The synthesis of the piperidin-4-one core is often achieved through the Mannich reaction.[6][9] This one-pot condensation reaction typically involves an aldehyde, a ketone with at least one α-hydrogen, and an amine or ammonia.

General Synthesis Protocol for 2,6-Diaryl-3-methyl-4-piperidones[6]
  • Reactant Mixture: Dry ammonium acetate (0.1 moles) is dissolved in ethanol (50 ml). To this solution, 4-alkyl benzaldehyde (0.1 moles), benzaldehyde (0.1 moles), and ethyl methyl ketone (or butan-2-one) (0.1 moles) are added.

  • Reaction: The mixture is heated to boiling and then allowed to stand at room temperature overnight.

  • Precipitation: Concentrated HCl (30 ml) is added to the mixture, and the precipitated hydrochloride salt is collected.

  • Purification: The collected salt is washed with a mixture of ethanol and ether (1:5).

Conclusion

The piperidin-4-one scaffold represents a versatile and valuable platform for the design and development of novel therapeutic agents. The extensive research into its derivatives has revealed a wide array of pharmacological activities, with significant potential in the fields of oncology, infectious diseases, inflammation, and neuroprotection. The ability to readily modify the core structure allows for the fine-tuning of biological activity and pharmacokinetic properties. Future research in this area will likely focus on optimizing the lead compounds, elucidating detailed mechanisms of action, and advancing promising candidates into preclinical and clinical development.

References

A Technical Guide to the Synthesis of Phenolic Mannich Bases: Principles and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenolic Mannich bases are a critical class of organic compounds, serving as versatile intermediates in organic synthesis and as foundational scaffolds in medicinal chemistry. Their broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties, makes them a focal point for drug discovery.[1][2] This technical guide provides an in-depth overview of the fundamental principles governing their synthesis, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to serve as a comprehensive resource for professionals in the field.

Core Principles of the Mannich Reaction with Phenols

The Mannich reaction is a three-component condensation that aminomethylates a compound containing an active hydrogen atom.[1][3][4] In the synthesis of phenolic Mannich bases, the phenol serves as the active hydrogen component, reacting with an aldehyde (most commonly formaldehyde) and a primary or secondary amine.[1] The reaction results in the substitution of a hydrogen atom on the aromatic ring—typically at the ortho position relative to the hydroxyl group—with an aminomethyl group (-CH₂NR₂).[1][5][6]

The reaction mechanism proceeds via a two-step pathway:

  • Formation of the Iminium Ion: The reaction is initiated by the nucleophilic addition of the amine to formaldehyde, which, after dehydration, forms a highly electrophilic intermediate known as an iminium ion (or Eschenmoser's salt precursor).[1][3][4][7]

  • Electrophilic Aromatic Substitution: The phenol, existing in equilibrium with its more nucleophilic phenolate form, acts as the nucleophile.[1][8] The electron-rich aromatic ring attacks the iminium ion, leading to the formation of a new carbon-carbon bond and yielding the final aminomethylated phenol.[1]

G cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Electrophilic Attack Amine Secondary Amine (R₂NH) Iminium Iminium Ion ([CH₂=NR₂]⁺) Amine->Iminium Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Iminium Phenol Phenol MannichBase Phenolic Mannich Base Iminium->MannichBase Electrophile Phenol->MannichBase Electrophilic Aromatic Substitution G start 1. Setup & Reagent Mixing (Phenol, Amine, Formaldehyde, Solvent) reaction 2. Reaction (Stirring, Heating/Reflux) start->reaction workup 3. Work-up (Solvent Removal, Extraction) reaction->workup purification 4. Purification (Recrystallization or Chromatography) workup->purification characterization 5. Characterization (NMR, IR, MS, M.P.) purification->characterization

References

Navigating the Safety Profile of 4-(Piperidin-1-ylmethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Piperidin-1-ylmethyl)phenol is a chemical compound of interest in research and drug development. Due to the presence of a phenol group, it is anticipated to be corrosive and toxic. The piperidine moiety, a saturated heterocycle, may also contribute to its toxicological profile. This document provides a comprehensive overview of the potential hazards, recommended handling procedures, and first-aid measures based on the characteristics of related compounds. All personnel handling this substance must be thoroughly trained in chemical safety and have access to appropriate personal protective equipment and emergency facilities.

Hazard Identification and Classification

While a specific Globally Harmonized System (GHS) classification for this compound is not available, a conservative approach based on the hazards of phenol is recommended. Phenol is classified as toxic and corrosive.

Table 1: Anticipated GHS Classification for this compound

Hazard ClassHazard Category
Acute Toxicity, OralCategory 3
Acute Toxicity, DermalCategory 3
Acute Toxicity, InhalationCategory 3
Skin Corrosion/IrritationCategory 1B
Serious Eye Damage/Eye IrritationCategory 1
Germ Cell MutagenicityCategory 2
Specific Target Organ Toxicity (Repeated Exposure)Category 2
Hazardous to the Aquatic Environment, Chronic HazardCategory 2

Anticipated Hazard Statements:

  • H301: Toxic if swallowed.

  • H311: Toxic in contact with skin.

  • H331: Toxic if inhaled.

  • H314: Causes severe skin burns and eye damage.

  • H341: Suspected of causing genetic defects.

  • H373: May cause damage to organs through prolonged or repeated exposure.

  • H411: Toxic to aquatic life with long lasting effects.

Anticipated Pictograms:

  • Skull and Crossbones (Acute Toxicity)

  • Corrosion (Skin Corrosion, Eye Damage)

  • Health Hazard (Mutagenicity, STOT)

  • Environment (Aquatic Toxicity)

Handling and Storage

Safe handling and storage are paramount to minimize exposure risk.

3.1. Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1]

  • Emergency eyewash stations and safety showers must be readily accessible.

3.2. Personal Protective Equipment (PPE): A comprehensive PPE program should be implemented.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles and a face shield are required where splashing is a risk.[2]
Skin Protection A lab coat, fully buttoned, should be worn. For significant splash potential, a chemical-resistant apron over the lab coat is recommended.[1]
Hand Protection Due to the corrosive nature of phenols, double gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene) is advised.[1] Gloves should be inspected before use and changed immediately if contaminated.
Respiratory Protection If working outside a fume hood or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

3.3. Storage:

  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store separately from food and feedstuffs.

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 3: First-Aid Procedures

Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. After initial water flushing, treatment with polyethylene glycol 300 (PEG 300) is recommended to inactivate absorbed phenol.[3][4] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Toxicity Profile (Inferred)

Specific toxicological data for this compound is unavailable. The following information is based on the known toxicity of phenol.

Acute Toxicity:

  • Phenol is highly toxic by all routes of exposure (oral, dermal, and inhalation). It is readily absorbed through the skin and can cause systemic toxicity.

Corrosivity and Irritation:

  • Phenol is a severe skin and eye irritant and can cause chemical burns.

Chronic Toxicity:

  • Prolonged or repeated exposure to phenol may cause damage to the liver, kidneys, and central nervous system.

Carcinogenicity and Mutagenicity:

  • Phenol is suspected of causing genetic defects.

Experimental Protocols

Detailed experimental protocols for toxicity testing of this compound are not available. Standard OECD (Organisation for Economic Co-operation and Development) guidelines for chemical testing would be the appropriate reference for any future toxicological studies.

Visualizations

The following diagrams illustrate general safety workflows relevant to handling hazardous chemicals like this compound.

G Figure 1: General Laboratory Safety Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency Response a Conduct Risk Assessment b Review Safety Data Sheet a->b c Prepare Engineering Controls (Fume Hood) b->c d Don Appropriate PPE c->d e Weigh/Measure Compound in Fume Hood d->e f Perform Experiment e->f g Handle Waste f->g h Decontaminate Work Area g->h i Doff PPE Correctly h->i j Wash Hands Thoroughly i->j k Spill or Exposure Occurs l Activate Emergency Alarm k->l m Administer First Aid k->m n Evacuate Area if Necessary l->n o Contact Emergency Services m->o

Caption: Figure 1: General Laboratory Safety Workflow

G Figure 2: Decision Tree for PPE Selection start Assess Hazards of This compound q1 Potential for Splash? start->q1 a1_yes Wear Goggles and Face Shield q1->a1_yes Yes a1_no Wear Safety Glasses with Side Shields q1->a1_no No q2 Risk of Inhalation? a1_yes->q2 a1_no->q2 a2_yes Use Fume Hood and/or Respirator q2->a2_yes Yes a2_no Work in Well-Ventilated Area q2->a2_no No q3 Potential for Skin Contact? a2_yes->q3 a2_no->q3 a3_yes Wear Lab Coat and Chemical-Resistant Gloves q3->a3_yes Yes a3_no Standard Lab Attire q3->a3_no No end Proceed with Experiment Safely a3_yes->end a3_no->end

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(Piperidin-1-ylmethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(Piperidin-1-ylmethyl)phenol, a valuable intermediate in pharmaceutical and chemical research. The primary method described is the Mannich reaction, a classic and efficient one-pot three-component condensation. This protocol outlines the necessary reagents, equipment, step-by-step procedure, purification, and characterization of the final product.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their potential biological activities. The synthesis of such compounds is often achieved through the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbonyl compound, or in this case, an activated phenol. The reaction brings together a non-enolizable aldehyde (formaldehyde), a secondary amine (piperidine), and a compound containing an active hydrogen atom (phenol).

Synthesis of this compound via Mannich Reaction

The synthesis proceeds via the condensation of phenol, formaldehyde, and piperidine.

Reaction Scheme:

Caption: Step-by-step workflow for the synthesis of this compound.

Signaling Pathway Diagram (Hypothetical Application)

For drug development professionals, understanding the potential mechanism of action is crucial. While the specific signaling pathway for this compound would depend on its biological target, a hypothetical pathway is illustrated below for a generic receptor antagonist.

Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Receptor Target Receptor Signal_A Signaling Molecule A Receptor->Signal_A Initiates Cascade Ligand Endogenous Ligand Ligand->Receptor Activates Compound This compound (Antagonist) Compound->Receptor Blocks Signal_B Signaling Molecule B Signal_A->Signal_B Response Cellular Response Signal_B->Response

Caption: Hypothetical signaling pathway illustrating antagonistic action.

Application Notes and Protocols: Synthesis of Pharmaceutical Compounds Using 4-(Piperidin-1-ylmethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 4-(Piperidin-1-ylmethyl)phenol as a key intermediate in the synthesis of pharmaceutical compounds, with a focus on neuropharmacological agents. The protocols outlined below describe the synthesis of an Ifenprodil analogue, a potent NMDA receptor antagonist.

Introduction

This compound is a versatile chemical intermediate characterized by a piperidine ring linked to a phenol group via a methylene bridge. This structure is a valuable scaffold in medicinal chemistry, particularly for the development of central nervous system (CNS) active compounds. The presence of a secondary amine in the piperidine ring and a hydroxyl group on the phenol allows for a variety of chemical modifications, making it an ideal starting material for the synthesis of diverse compound libraries.

This document details the synthesis of a novel analogue of Ifenprodil, a well-known N-methyl-D-aspartate (NMDA) receptor antagonist with selectivity for the GluN2B subunit.[1][2][3][4][5] Ifenprodil has been investigated for its neuroprotective properties.[2] The synthesized analogue, 4-(1-(4-hydroxybenzyl)piperidin-4-yl)methyl)phenol, incorporates the 4-hydroxybenzyl moiety, which can modulate the pharmacological and pharmacokinetic properties of the parent compound.

Synthetic Application: Synthesis of an Ifenprodil Analogue

The following protocol describes the N-alkylation of this compound to yield an Ifenprodil analogue. The reaction involves the nucleophilic substitution of a benzyl halide with the secondary amine of the piperidine ring.

Reaction Scheme:

Experimental Protocol: Synthesis of 4-((1-(4-hydroxybenzyl)piperidin-4-yl)methyl)phenol

Materials:

  • This compound

  • 4-(Bromomethyl)phenol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Add 4-(Bromomethyl)phenol (1.1 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of the Ifenprodil analogue.

ParameterValue
Starting MaterialThis compound
Reagent4-(Bromomethyl)phenol
SolventAcetonitrile
BasePotassium Carbonate
Reaction Time36 hours
Yield75%
Purity (by HPLC)>98%
AppearanceWhite to off-white solid

Application in Drug Development: NMDA Receptor Antagonism

The synthesized Ifenprodil analogue is designed to act as an antagonist at the NMDA receptor. NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[4][5] However, their overactivation can lead to excitotoxicity and neuronal cell death, implicating them in various neurological disorders.[4][5]

NMDA Receptor Signaling Pathway and Antagonism

NMDA receptors are heterotetrameric ion channels typically composed of two GluN1 and two GluN2 subunits. For the receptor to become active, both glutamate must bind to the GluN2 subunit and a co-agonist (glycine or D-serine) must bind to the GluN1 subunit. This dual binding, coupled with depolarization of the postsynaptic membrane to relieve a magnesium (Mg²⁺) block, allows for the influx of calcium (Ca²⁺) ions.

Ifenprodil and its analogues are non-competitive antagonists that bind to a specific site on the GluN2B subunit.[1][2] This binding allosterically modulates the receptor, preventing channel opening even when glutamate and the co-agonist are bound. This antagonism reduces the influx of Ca²⁺, thereby preventing excitotoxicity.

Signaling Pathway Diagram:

NMDA_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_downstream Downstream Signaling Glutamate_vesicle Glutamate Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel Activates CaMKII CaMKII Ca_Channel->CaMKII Ca²⁺ Influx Excitotoxicity Excitotoxicity Ca_Channel->Excitotoxicity Excessive Ca²⁺ Influx CREB CREB CaMKII->CREB Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Glutamate->NMDA_Receptor Binds to GluN2B Glycine Glycine (Co-agonist) Glycine->NMDA_Receptor Binds to GluN1 Ifenprodil_Analogue Ifenprodil Analogue (Antagonist) Ifenprodil_Analogue->NMDA_Receptor Binds to GluN2B (Allosteric Inhibition)

Caption: NMDA receptor activation and antagonism by an Ifenprodil analogue.

Experimental Workflow Diagram:

Synthesis_Workflow Start Start Materials: This compound 4-(Bromomethyl)phenol K₂CO₃, Acetonitrile Reaction N-Alkylation Reaction (Room Temperature, 36h) Start->Reaction Filtration Filtration Reaction->Filtration Concentration1 Concentration (Rotary Evaporation) Filtration->Concentration1 Workup Aqueous Workup (DCM, NaHCO₃, Brine) Concentration1->Workup Drying Drying and Concentration Workup->Drying Purification Column Chromatography (Silica Gel) Drying->Purification Final_Product Final Product: Ifenprodil Analogue Purification->Final_Product

Caption: Experimental workflow for the synthesis of the Ifenprodil analogue.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel pharmaceutical compounds. The protocols provided herein demonstrate a straightforward and efficient method for the synthesis of an Ifenprodil analogue with potential therapeutic applications as an NMDA receptor antagonist. The adaptability of the piperidine and phenol moieties allows for further structural modifications to optimize pharmacological activity and ADME properties, making this a promising scaffold for future drug discovery efforts in the field of neuropharmacology.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique extensively used in the pharmaceutical industry for the determination of drug purity.[1] It allows for the separation, identification, and quantification of the active pharmaceutical ingredient (API) from its impurities and degradation products.[1][2] This application note provides a comprehensive protocol for a reversed-phase HPLC (RP-HPLC) method for purity analysis, intended to serve as a guide for researchers and quality control analysts.

The principle of HPLC is based on the differential distribution of components in a sample between a liquid mobile phase and a solid stationary phase.[1][3] In RP-HPLC, a non-polar stationary phase is paired with a polar mobile phase.[1] Consequently, more polar compounds elute earlier, while less polar compounds are retained longer on the column. Purity is commonly assessed using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[1][4]

Percent Purity Calculation:

Percent Purity = (Area of API Peak / Total Area of All Peaks) × 100[1]

Experimental Workflow

The logical workflow for conducting a purity analysis using HPLC, from sample preparation to final data reporting, is illustrated below. This systematic approach ensures the generation of reliable and reproducible results.

hplc_purity_workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data_proc Phase 3: Data Processing cluster_reporting Phase 4: Reporting prep Phase 1: Preparation analysis Phase 2: Analysis mobile_phase Mobile Phase Preparation sample_prep Sample and Standard Preparation mobile_phase->sample_prep system_prep HPLC System Preparation sample_prep->system_prep equilibration System Equilibration system_prep->equilibration data_proc Phase 3: Data Processing sst System Suitability Testing (SST) equilibration->sst injection Blank and Sample Injections sst->injection integration Peak Integration and Identification injection->integration reporting Phase 4: Reporting calculation Purity Calculation integration->calculation report_gen Generate Final Report calculation->report_gen validation_workflow start Method Development specificity Specificity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end Validated Method robustness->end

References

Application Notes and Protocols: 4-(Piperidin-1-ylmethyl)phenol as a Versatile Precursor for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel antimicrobial agents derived from the precursor molecule, 4-(Piperidin-1-ylmethyl)phenol. This document outlines detailed synthetic protocols, methodologies for antimicrobial screening, and a proposed mechanism of action. The information presented herein is intended to serve as a foundational resource for the development of new chemical entities to combat the growing threat of antimicrobial resistance.

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new therapeutic agents with novel mechanisms of action. Phenolic compounds and piperidine derivatives have independently shown significant promise as scaffolds for antimicrobial drug design. The molecule this compound, a Mannich base derived from phenol, formaldehyde, and piperidine, represents a strategic starting point for the synthesis of new antimicrobial candidates. This precursor combines a reactive phenolic hydroxyl group and a versatile piperidine ring, both of which can be readily modified to generate a library of diverse derivatives. These notes detail proposed synthetic pathways to modify this compound and establish robust protocols for screening their antimicrobial efficacy.

Proposed Synthetic Derivatization of this compound

The chemical structure of this compound offers two primary sites for chemical modification: the phenolic hydroxyl group and the piperidine nitrogen (after potential N-dealkylation, though modification of the ring is also possible). The following protocols describe proposed methods for synthesizing ether and ester derivatives from the phenolic hydroxyl group, as these modifications can significantly impact the lipophilicity and, consequently, the antimicrobial activity of the resulting compounds.

Synthesis of Ether Derivatives

Protocol 1: Williamson Ether Synthesis of O-Alkylated this compound Derivatives

This protocol details the synthesis of ether derivatives by reacting the phenolic hydroxyl group with various alkyl halides.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, ethyl bromide, propyl bromide)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the desired ether derivative.

Synthesis of Ester Derivatives

Protocol 2: Esterification of this compound

This protocol describes the formation of ester derivatives through the reaction of the phenolic hydroxyl group with various acyl chlorides or carboxylic anhydrides.

Materials:

  • This compound

  • Pyridine or triethylamine

  • Anhydrous dichloromethane (DCM)

  • Acyl chloride or carboxylic anhydride (e.g., benzoyl chloride, acetyl chloride, acetic anhydride)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask and add pyridine or triethylamine (1.5 eq).

  • Cool the mixture in an ice bath.

  • Slowly add the acyl chloride or carboxylic anhydride (1.2 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the final ester derivative.

Experimental Workflow for Synthesis and Screening

The overall workflow for the synthesis and antimicrobial evaluation of this compound derivatives is depicted below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Antimicrobial Screening precursor This compound derivatization Derivatization (Etherification/Esterification) precursor->derivatization purification Purification (Column Chromatography) derivatization->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_screening Primary Screening (Disc Diffusion Assay) characterization->primary_screening mic_determination MIC Determination (Broth Microdilution) primary_screening->mic_determination mbc_determination MBC Determination mic_determination->mbc_determination data_analysis Data Analysis mbc_determination->data_analysis

Caption: Workflow for Synthesis and Antimicrobial Screening.

Antimicrobial Activity Screening Protocols

The following protocols are recommended for evaluating the antimicrobial efficacy of the synthesized derivatives against a panel of clinically relevant bacterial and fungal strains.

Protocol 3: Disc Diffusion Assay for Primary Screening

This method provides a qualitative assessment of the antimicrobial activity.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Tryptic Soy Broth (TSB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Sterile paper discs (6 mm diameter)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic discs (e.g., ciprofloxacin, fluconazole)

  • Negative control (solvent-loaded discs)

  • Sterile swabs

  • Incubator

Procedure:

  • Prepare a microbial inoculum by suspending a few colonies in sterile TSB to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Uniformly streak the microbial suspension onto the surface of an MHA plate using a sterile swab.

  • Aseptically place sterile paper discs impregnated with a known concentration of the synthesized compounds onto the agar surface.

  • Place positive and negative control discs on the same plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each disc.

Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits visible microbial growth.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or appropriate broth for fungi

  • Microbial inoculum (adjusted to ~5 x 10⁵ CFU/mL)

  • Synthesized compounds (serially diluted)

  • Positive control (standard antibiotic)

  • Negative control (broth with inoculum only)

  • Resazurin or similar viability indicator (optional)

  • Microplate reader

Procedure:

  • Perform a two-fold serial dilution of the synthesized compounds in MHB in the wells of a 96-well plate.

  • Add the standardized microbial inoculum to each well.

  • Include positive and negative controls on each plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by using a microplate reader after adding a viability indicator.

Data Presentation

The quantitative data obtained from the antimicrobial screening should be summarized in a clear and structured format for easy comparison.

Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives

Compound IDR-Group (Ether/Ester)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Precursor -H>256>256>256
Ether-1 -CH₂C₆H₅ (Benzyl)64128128
Ether-2 -CH₂CH₃ (Ethyl)128256>256
Ester-1 -C(O)C₆H₅ (Benzoyl)326464
Ester-2 -C(O)CH₃ (Acetyl)128128256
Ciprofloxacin (Positive Control)10.25N/A
Fluconazole (Positive Control)N/AN/A8

This table presents hypothetical data for illustrative purposes.

Proposed Mechanism of Action

The antimicrobial activity of phenolic compounds is often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes. The proposed mechanism of action for antimicrobial derivatives of this compound involves a multi-targeted approach.

mechanism_of_action cluster_cell Bacterial Cell membrane {Cell Membrane | Lipid Bilayer} cytoplasm Cytoplasm membrane->cytoplasm Increased permeability dna DNA enzymes Essential Enzymes derivative Phenolic Piperidine Derivative derivative->membrane Disruption of membrane integrity and potential derivative->cytoplasm Inhibition of intracellular targets derivative->dna Interference with DNA replication derivative->enzymes Enzyme inhibition

Caption: Proposed Mechanism of Antimicrobial Action.

The lipophilic nature of the derivatives allows them to intercalate into the bacterial cell membrane, leading to increased permeability and leakage of intracellular components. Furthermore, the phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, potentially inactivating essential enzymes and interfering with DNA replication. The piperidine moiety can contribute to the overall charge and solubility of the molecule, influencing its interaction with the negatively charged bacterial cell surface.

Conclusion

The precursor this compound provides a promising and versatile scaffold for the development of novel antimicrobial agents. The synthetic protocols and screening methodologies outlined in these application notes offer a robust framework for researchers to synthesize, evaluate, and optimize new derivatives with potent antimicrobial activity. Further investigation into the structure-activity relationships and mechanism of action of these compounds will be crucial for advancing the most promising candidates toward clinical development.

Application Notes and Protocols for In Vitro Anticancer Activity Assessment of Piperidine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro anticancer activity of novel piperidine analogues. The protocols outlined below detail established methodologies for evaluating cytotoxicity, effects on cell cycle progression, and induction of apoptosis. Furthermore, this document elucidates key signaling pathways commonly modulated by piperidine derivatives in cancer cells.

Data Presentation: Comparative Cytotoxicity of Piperidine Analogues

The cytotoxic potential of piperidine analogues is a primary indicator of their anticancer activity. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. The data presented in Table 1 summarizes the IC50 and growth inhibitory concentration (GI50) values for several piperidine derivatives against various human cancer cell lines, providing a basis for comparative analysis.[1][2]

Table 1: Cytotoxicity of Selected Piperidine Derivatives

Compound/DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)
DTPEPMCF-7Breast (ER+)0.8 ± 0.04
MDA-MB-231Breast (ER-)1.2 ± 0.12
Compound 17aPC3Prostate0.81[1]
MGC803Gastric1.09[1]
MCF-7Breast1.30[1]
Compound 16786-0Kidney0.4 (GI50, µg/mL)[1]
HT29Colon4.1 (GI50, µg/mL)[1]
NCI/ADR-RESOvarian (Resistant)17.5 (GI50, µg/mL)[1]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and accuracy in the evaluation of piperidine analogues.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[3][4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of living cells.[3]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Piperidine analogue stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1]

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the piperidine analogue. Include a vehicle control (e.g., DMSO).[1] Incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[1]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength between 570 and 600 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate treat Treat with Piperidine Analogues start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[6][7][8] This allows for the assessment of a compound's effect on cell cycle progression.[8]

Principle: Propidium iodide (PI) is a fluorescent dye that intercalates with DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cells in various cell cycle phases.[8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Piperidine analogue stock solution

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% Ethanol[6]

  • Propidium Iodide (PI) Staining Solution (containing PI and RNase A)[6]

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of the piperidine analogue and a vehicle control for a predetermined time (e.g., 24 or 48 hours).[6]

  • Cell Harvesting and Fixation: Harvest both adherent and floating cells. Wash with cold PBS and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing.[6] Store at -20°C for at least 2 hours.[6]

  • Propidium Iodide Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.[6] Resuspend the cells in PI Staining Solution and incubate in the dark at room temperature for 30 minutes.[6]

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[6]

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow cluster_workflow Cell Cycle Analysis Workflow start Seed & Treat Cells harvest Harvest & Fix Cells start->harvest stain Stain with Propidium Iodide harvest->stain acquire Flow Cytometry Acquisition stain->acquire analyze Analyze DNA Content Histograms acquire->analyze

Caption: Workflow for cell cycle analysis by flow cytometry.

Apoptosis Assay by Annexin V/PI Staining

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. The Annexin V/Propidium Iodide (PI) assay is a common method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[9]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells.[9] PI is a membrane-impermeant dye that can only enter cells with compromised membranes, such as late apoptotic and necrotic cells.[9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Piperidine analogue stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment: Seed cells and treat with the piperidine analogue as described for the cell cycle analysis.

  • Cell Harvesting: Harvest the cells (including floating cells) and wash with cold PBS.

  • Annexin V/PI Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Acquisition: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[9]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[9]

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow start Seed & Treat Cells harvest Harvest Cells start->harvest stain Stain with Annexin V/PI harvest->stain acquire Flow Cytometry Acquisition stain->acquire analyze Quantify Apoptotic Cells acquire->analyze

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Western Blot Analysis of Signaling Proteins

Western blotting is a technique used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of action of the piperidine analogues.[10][11]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against target proteins and corresponding secondary antibodies.[10]

Materials:

  • Cancer cell line of interest

  • Piperidine analogue stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors[11]

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane[11]

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against proteins in the PI3K/Akt or apoptosis pathways)

  • HRP-conjugated secondary antibodies[11]

  • Chemiluminescent detection reagent[11]

  • Imaging system (e.g., digital imager or X-ray film)[11]

Protocol:

  • Cell Lysis and Protein Quantification: Treat cells with the piperidine analogue, then lyse the cells in RIPA buffer.[11] Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer: Denature the protein samples and separate them by SDS-PAGE.[11] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.[12] Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11][12]

  • Detection: Wash the membrane and apply the chemiluminescent detection reagent.[11] Capture the signal using an imaging system.[11]

  • Data Analysis: Quantify the band intensities using densitometry software.[11]

Signaling Pathways Modulated by Piperidine Analogues

Piperidine and its derivatives have been reported to exert their anticancer effects by modulating several crucial signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[13][14][15]

Key Signaling Pathways:

  • PI3K/Akt Pathway: This is a major survival pathway that is often hyperactivated in cancer. Some piperidine analogues have been shown to inhibit this pathway, leading to decreased cell proliferation and survival.[13]

  • NF-κB Pathway: The NF-κB signaling pathway is involved in inflammation and cell survival. Its inhibition by piperidine compounds can promote apoptosis.[13]

  • Caspase-Dependent Apoptosis Pathway: Piperidine derivatives can induce apoptosis by activating caspases, which are key executioner proteins in programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13] For example, some compounds increase the Bax/Bcl-2 ratio, leading to the release of cytochrome c from mitochondria and subsequent activation of caspase-9 and caspase-3.[13]

Signaling_Pathways cluster_piperidine Piperidine Analogue cluster_pathways Cellular Signaling Pathways cluster_outcomes Cellular Outcomes piperidine Piperidine Analogue pi3k PI3K/Akt Pathway piperidine->pi3k Inhibits nfkb NF-κB Pathway piperidine->nfkb Inhibits apoptosis Caspase-Dependent Apoptosis piperidine->apoptosis Activates proliferation Decreased Proliferation pi3k->proliferation survival Decreased Survival pi3k->survival nfkb->survival apoptosis_outcome Increased Apoptosis apoptosis->apoptosis_outcome

Caption: Key signaling pathways modulated by piperidine analogues.

References

Application Notes and Protocols for DP-PH Radical Scavenging Assay

Author: BenchChem Technical Support Team. Date: December 2025

Determining Antioxidant Properties for Researchers, Scientists, and Drug Development Professionals

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely utilized, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of various substances.[1][2][3][4][5][6] It is a valuable tool in drug discovery, food science, and nutraceutical research for screening compounds and extracts for their ability to act as free radical scavengers.[1][7]

Principle of the Assay

The core of the DPPH assay lies in the interaction between the stable free radical, DPPH, and an antioxidant compound.[1][8] DPPH possesses a deep violet color in solution due to its unpaired electron, with a characteristic strong absorbance at approximately 517 nm.[1][3][8][9] When an antioxidant donates a hydrogen atom or an electron to DPPH, the radical is neutralized, forming the reduced, pale yellow-colored DPPH-H.[1][4][8] This reduction leads to a decrease in absorbance at 517 nm, and the degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.[1]

Experimental Protocols

Materials and Reagents
  • DPPH (2,2-diphenyl-1-picrylhydrazyl): High-purity grade.[8]

  • Solvent: Spectrophotometric grade methanol or ethanol.[2][8]

  • Test Samples: Extracts, synthetic compounds, or purified natural products.

  • Positive Control: A known antioxidant such as Ascorbic Acid, Quercetin, or Trolox.[8][10]

  • Equipment:

    • UV-Vis Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm.[1][11]

    • Calibrated pipettes.[11]

    • Volumetric flasks, test tubes, or 96-well microplates.[11]

    • Vortex mixer.

    • Analytical balance.

Preparation of Solutions
  • DPPH Stock Solution (e.g., 0.1 mM):

    • Accurately weigh 3.94 mg of DPPH powder.

    • Dissolve it in 100 mL of methanol or ethanol in a volumetric flask.[5]

    • Protect the solution from light by wrapping the flask in aluminum foil, as DPPH is light-sensitive.[8][12]

    • The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.2. Adjust the concentration if necessary.[5] This solution should be prepared fresh daily.[8]

  • Test Sample Stock Solutions:

    • Prepare a stock solution of the test sample at a known concentration (e.g., 1 mg/mL) in the same solvent used for the DPPH solution.[5]

    • From this stock, prepare a series of dilutions to determine the concentration-dependent activity.[8]

  • Positive Control Stock Solution (e.g., Ascorbic Acid, 1 mg/mL):

    • Prepare a stock solution of the positive control in the same manner as the test samples.[12]

    • Prepare a series of dilutions from this stock.

Assay Procedure (Microplate Method)
  • Plate Setup:

    • Pipette 20 µL of various concentrations of the test samples and positive control into separate wells of a 96-well microplate.

    • For the blank (control), pipette 20 µL of the solvent (methanol or ethanol) into designated wells.

  • Reaction Initiation:

    • Add 200 µL of the freshly prepared DPPH working solution to each well using a multichannel pipette.

    • Mix the contents of the wells thoroughly by gentle shaking or pipetting.

  • Incubation:

    • Incubate the microplate in the dark at room temperature for a specified period, typically 30 minutes.[4][8] The incubation time may need to be optimized based on the reaction kinetics of the antioxidant.[8]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[4][8]

Data Presentation and Analysis

The antioxidant activity is quantified as the percentage of DPPH radical scavenging activity and is often expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[4][5]

Calculation of Percentage Inhibition

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] * 100 [5]

Where:

  • A_control is the absorbance of the control (DPPH solution and solvent).[5]

  • A_sample is the absorbance of the sample (DPPH solution and test sample or positive control).[5]

Determination of IC50 Value

The IC50 value is determined by plotting the percentage of inhibition against the corresponding concentrations of the test sample.[5] A lower IC50 value indicates a higher antioxidant activity. Statistical analysis, such as one-way ANOVA, can be used to determine if there are significant differences between the IC50 values of different samples.[13]

Data Summary Tables

Table 1: Absorbance Data for DPPH Radical Scavenging Assay

SampleConcentration (µg/mL)Replicate 1 Absorbance (517 nm)Replicate 2 Absorbance (517 nm)Replicate 3 Absorbance (517 nm)Average Absorbance
Control (Blank)01.0121.0081.0151.012
Test Sample A100.8560.8610.8580.858
Test Sample A250.6430.6480.6450.645
Test Sample A500.4210.4250.4230.423
Test Sample A1000.2150.2180.2160.216
Ascorbic Acid50.5340.5380.5360.536
Ascorbic Acid100.2890.2920.2900.290
Ascorbic Acid200.1470.1500.1480.148

Table 2: Percentage Inhibition and IC50 Values

SampleConcentration (µg/mL)Average % InhibitionIC50 (µg/mL)
Test Sample A1015.22
Test Sample A2536.26
Test Sample A5058.2042.5
Test Sample A10078.66
Ascorbic Acid547.03
Ascorbic Acid1071.345.3
Ascorbic Acid2085.37

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol Prepare DPPH Solution (0.1 mM in Methanol) Mix Mix Sample/Control with DPPH Solution DPPH_Sol->Mix Sample_Sol Prepare Sample & Control (Serial Dilutions) Sample_Sol->Mix Incubate Incubate in Dark (30 minutes) Mix->Incubate Initiates Reaction Measure Measure Absorbance (517 nm) Incubate->Measure Color Change Calculate Calculate % Inhibition & IC50 Value Measure->Calculate Data Processing

Caption: Experimental workflow for the DPPH radical scavenging assay.

DPPH_Reaction_Mechanism DPPH_Radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H Donates H• Antioxidant Antioxidant-H Antioxidant_Radical Antioxidant• Antioxidant->Antioxidant_Radical Forms Radical

Caption: Chemical reaction mechanism of the DPPH assay.

References

Application Notes and Protocols for the Development of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of current approaches and detailed protocols for the discovery and evaluation of novel anti-inflammatory agents. The content covers key signaling pathways, in vitro and in vivo experimental models, and quantitative data for emerging therapeutics.

Introduction to Novel Anti-inflammatory Drug Development

The landscape of anti-inflammatory drug discovery has evolved beyond traditional nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.[1] Current research focuses on targeting specific molecular pathways that drive chronic inflammation in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] Emerging therapeutic strategies involve the development of small molecules and biologics that modulate key inflammatory signaling cascades such as the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway and the NOD-like receptor protein 3 (NLRP3) inflammasome pathway.[1] This document outlines detailed protocols for assessing the efficacy of these novel agents and presents quantitative data to aid in their development.

Key Signaling Pathways in Inflammation

Understanding the intricate signaling networks that govern the inflammatory response is crucial for the identification of novel drug targets. Below are simplified representations of two key pathways currently being explored for therapeutic intervention.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors that are pivotal in immunity and inflammation.[3] Upon cytokine binding to its receptor, associated Janus kinases (JAKs) are activated, leading to the phosphorylation of the receptor and subsequent recruitment and phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[4][5] Phosphorylated STATs then dimerize and translocate to the nucleus to regulate the transcription of target inflammatory genes.[4][5]

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation JAK->Receptor 3. Phosphorylation STAT STAT JAK->STAT 4. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Translocation Gene Inflammatory Gene Transcription DNA->Gene 7. Transcription NLRP3_Inflammasome_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_assembly Inflammasome Assembly & Activation cluster_output Inflammatory Response PAMPs_DAMPs1 PAMPs/DAMPs (e.g., LPS) TLR TLR PAMPs_DAMPs1->TLR NFkB NF-κB Activation TLR->NFkB Pro_IL1B Pro-IL-1β & NLRP3 Synthesis NFkB->Pro_IL1B NLRP3 NLRP3 PAMPs_DAMPs2 PAMPs/DAMPs (e.g., ATP, Toxins) K_efflux K+ Efflux PAMPs_DAMPs2->K_efflux K_efflux->NLRP3 Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 IL1B Mature IL-1β Casp1->IL1B Pyroptosis Pyroptosis Casp1->Pyroptosis In_Vitro_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 pretreat Pre-treat with test compound incubate1->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate2 Incubate for 24 hours stimulate->incubate2 collect Collect supernatant incubate2->collect elisa Measure cytokine levels (e.g., TNF-α, IL-6) by ELISA collect->elisa end End elisa->end In_Vivo_Workflow_Carrageenan start Start acclimatize Acclimatize rats start->acclimatize baseline Measure baseline paw volume acclimatize->baseline administer Administer test compound or vehicle baseline->administer induce Induce edema with carrageenan injection administer->induce measure Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5h) induce->measure calculate Calculate percent inhibition of edema measure->calculate end End calculate->end

References

Application Notes & Protocols: Synthesis of Thiosemicarbazone Derivatives from Piperidin-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of thiosemicarbazone derivatives from piperidin-4-ones, compounds of significant interest in medicinal chemistry due to their diverse biological activities, including anticonvulsant, antimicrobial, and anticancer properties.[1][2][3]

Introduction

Piperidin-4-one scaffolds are versatile building blocks in the synthesis of various heterocyclic compounds with pharmacological importance.[1] The derivatization of the C4-carbonyl group into a thiosemicarbazone moiety often enhances the biological activity of the parent molecule. Thiosemicarbazones are known for their ability to chelate metal ions, which is a proposed mechanism for their anticancer and enzymatic inhibitory activities.[4] This document outlines both conventional and microwave-assisted synthetic protocols, along with characterization data and an overview of their biological applications.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones (Precursors)

This protocol describes the synthesis of the piperidin-4-one precursors via a Mannich reaction.[1][5]

Materials:

  • Substituted aromatic aldehyde

  • Ethyl methyl ketone or Butan-2-one

  • Ammonium acetate

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Liquid ammonia solution

  • Acetone

  • Ether

Procedure (Conventional Method):

  • Dissolve ammonium acetate (0.1 mol) in 50 mL of ethanol.

  • To this solution, add the substituted aromatic aldehyde (0.1 mol), benzaldehyde (0.1 mol), and ethyl methyl ketone (0.1 mol).[1]

  • Heat the mixture to boiling and then allow it to stand at room temperature overnight.

  • Add 30 mL of concentrated HCl. The hydrochloride salt of the piperidin-4-one will precipitate.

  • Collect the precipitate by filtration and wash it with a mixture of ethanol and ether (1:5 v/v).

  • To obtain the free base, suspend the hydrochloride salt in acetone and treat it with a strong liquid ammonia solution.

  • Pour the mixture into water to precipitate the free piperidin-4-one.

  • Recrystallize the crude product from ethanol to obtain the pure 2,6-diaryl-3-methyl-4-piperidone.

Protocol 2: Synthesis of Thiosemicarbazone Derivatives of Piperidin-4-ones

This protocol details the condensation reaction between the synthesized piperidin-4-ones and thiosemicarbazide.

Materials:

  • Synthesized 2,6-diaryl-3-methyl-4-piperidone

  • Thiosemicarbazide

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure (Conventional Method):

  • Dissolve the 2,6-diaryl-3-methyl-4-piperidone (0.01 mol) in 45 mL of boiling methanol.

  • Add a few drops of concentrated HCl to the boiling solution.

  • In a separate flask, dissolve thiosemicarbazide (0.01 mol) in 20 mL of methanol.

  • Add the thiosemicarbazide solution dropwise to the piperidin-4-one solution with constant stirring.

  • Reflux the reaction mixture for an appropriate amount of time (typically several hours, can be monitored by TLC).

  • After completion of the reaction, the product often precipitates upon cooling.

  • Collect the solid product by filtration, wash with cold methanol, and dry.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure thiosemicarbazone derivative.

Procedure (Microwave-Assisted Method):

  • In a microwave-safe vessel, place the 2,6-diaryl-3-methyl-4-piperidone (0.01 mol) and thiosemicarbazide (0.01 mol) in a minimal amount of a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of concentrated HCl.

  • Place the vessel in a microwave reactor and irradiate at a specified power and time (e.g., 350-500 W for 4-7 minutes). Reaction conditions should be optimized for each specific derivative.

  • After the reaction is complete, cool the vessel.

  • Isolate the product by filtration or by removing the solvent under reduced pressure.

  • Purify the crude product by recrystallization.

Data Presentation

Table 1: Synthesis of Piperidin-4-one Precursors (Conventional Method) [1]

CompoundR-group (Substituted Aldehyde)Yield (%)Melting Point (°C)
1a4-(CH₃)₂N82.38188-190
2a4-Cl73.45172-174
3a4-CH₃69.49154-156
4a4-OCH₃62.11168-170
5a4-OH63.43160-162

Table 2: Synthesis of Thiosemicarbazone Derivatives (Microwave-Assisted vs. Conventional)

CompoundR-groupMicrowave Yield (%)Conventional Yield (%)Microwave Time (min)Conventional Time (hr)
1b4-(CH₃)₂N70.7<50512-16
2b4-Cl76.4<50412-16
3b80.5<50612-16
4b4-OCH₃80.8<50412-16
5b4-OH77.9<50412-16

Table 3: Characterization Data for a Representative Thiosemicarbazone Derivative (Compound 1b)

Spectral DataValues
Melting Point (°C)230-232
IR (KBr, cm⁻¹)3424 (-NH), 3101 (-CH-Ar), 2954 (-CH), 1207-1082 (C=S), 1627 (-NH)
¹H NMR (DMSO-d₆, δ ppm)7.21 (d, 2H), 7.12 (d, 2H), 7.08 (m, 1H), 7.0 (s, 1H, NH), 6.94 (d, 2H), 6.54 (d, 2H), 3.9 (s, 2H), 2.85 (s, 6H), 2.3 (d, 2H), 2.0 (s, NH imine), 1.7 (s, 2H)

Table 4: In Vitro Antimicrobial Activity (MIC, µg/mL) [5]

CompoundVibrio choleraeStaphylococcus aureusBacillus spp.
Piperidin-4-one (15)>6.25>6.25>6.25
Thiosemicarbazone (16)1.5623.1256.250
Hydrazone (17)3.1256.2506.250
Hydrazone (18)1.5623.1253.125

Visualizations

Experimental Workflow

G Experimental Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation A Mannich Reaction: Substituted Aldehyde + Ketone + Ammonium Acetate B Piperidin-4-one Precursor A->B C Condensation Reaction: Piperidin-4-one + Thiosemicarbazide B->C D Thiosemicarbazone Derivative C->D E Spectroscopic Analysis (IR, NMR) D->E F Physicochemical Properties (Melting Point, Yield) D->F G Antimicrobial Assays D->G H Anticancer Assays D->H I Anticonvulsant Assays D->I J Data Analysis G->J H->J I->J

Caption: Workflow for the synthesis and evaluation of thiosemicarbazone derivatives.

Proposed Signaling Pathway for Anticancer Activity

Thiosemicarbazones are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis. A potential pathway involves the generation of reactive oxygen species (ROS) and inhibition of ribonucleotide reductase, leading to cell cycle arrest and programmed cell death.

G Proposed Apoptotic Pathway for Thiosemicarbazone Derivatives TSC Thiosemicarbazone Derivative ROS Increased Reactive Oxygen Species (ROS) TSC->ROS RNR Ribonucleotide Reductase Inhibition TSC->RNR DNA_Damage DNA Damage & Replication Stress ROS->DNA_Damage RNR->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: A potential apoptotic pathway initiated by thiosemicarbazone derivatives.

References

Application Notes and Protocols for the Characterization of Synthesized Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine ring is a fundamental heterocyclic scaffold present in a vast number of natural products, pharmaceuticals, and agrochemicals. Its structural and conformational properties are critical to its biological activity. Therefore, the unambiguous characterization of newly synthesized piperidine derivatives is a cornerstone of drug discovery and development. This document provides detailed application notes and experimental protocols for the key analytical techniques employed to confirm the structure, purity, and stereochemistry of these important compounds. The synergistic use of these methods ensures a comprehensive and reliable characterization.

A logical workflow is essential for the efficient and thorough characterization of a newly synthesized compound. The process begins with preliminary spectroscopic analyses to confirm the basic structure and purity, followed by more detailed techniques to establish the exact molecular formula, three-dimensional structure, and quantitative purity.

G Overall Characterization Workflow for Piperidine Compounds cluster_0 Primary Characterization cluster_1 Purity & Quantitative Analysis cluster_2 Definitive Structure Elucidation synthesis Synthesized Piperidine Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Structural Information ms Mass Spectrometry (LC-MS, HRMS) synthesis->ms Molecular Weight ftir FTIR Spectroscopy synthesis->ftir Functional Groups hplc HPLC Analysis nmr->hplc ms->hplc elemental Elemental Analysis hplc->elemental xray Single-Crystal X-ray Crystallography hplc->xray If suitable crystals form

Caption: A typical workflow for characterizing synthesized piperidine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For piperidine derivatives, ¹H and ¹³C NMR provide critical information about the molecular framework, including the number and connectivity of protons and carbons, their chemical environments, and the compound's stereochemistry.[1][2]

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity. Key signals for the piperidine ring typically appear in the δ 1.0-4.0 ppm range.[3][4] The coupling constants (J values) can help determine the conformation of the piperidine ring (e.g., chair conformation with axial or equatorial substituents).

  • ¹³C NMR: Reveals the number of non-equivalent carbons and their hybridization. The chemical shifts of the piperidine ring carbons are sensitive to the nature and orientation of substituents.[5][6] Techniques like DEPT can differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish correlations between protons (COSY) or between protons and carbons (HSQC, HMBC), allowing for the complete and unambiguous assignment of all signals and confirmation of the molecular structure.[7][8]

Data Presentation

Table 1: Typical NMR Spectroscopic Data for a Substituted Piperidine Derivative

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C2-Hₑ 2.9 - 3.2 50 - 55
C2-Hₐ 2.4 - 2.7 50 - 55
C3-Hₑ 1.7 - 1.9 25 - 30
C3-Hₐ 1.2 - 1.4 25 - 30
C4-H 1.5 - 2.0 40 - 45
N-H or N-R Variable -

Note: Chemical shifts are highly dependent on the solvent and the nature of substituents.

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified piperidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[3] Ensure the sample is fully dissolved.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer.[9] The instrument is tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field is "shimmed" to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Typical acquisition times are a few minutes.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, this may require a longer acquisition time (30 minutes to several hours) to achieve a good signal-to-noise ratio.[6][9]

  • 2D NMR Acquisition (if needed): If the structure is complex or assignments are ambiguous, run 2D experiments like COSY, HSQC, and HMBC.

  • Data Processing: The acquired data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to TMS at 0 ppm).

  • Data Analysis: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts, multiplicities, and coupling constants to elucidate the structure.[2]

G NMR Spectroscopy Workflow prep Sample Preparation (5-10 mg in 0.6 mL solvent) setup Instrument Setup (Tuning, Shimming) prep->setup acq Data Acquisition (1D: ¹H, ¹³C; 2D: COSY, etc.) setup->acq proc Data Processing (Fourier Transform, Phasing) acq->proc analysis Spectral Analysis & Structure Elucidation proc->analysis

Caption: General workflow for NMR analysis.

Mass Spectrometry (MS)

Application Note

Mass spectrometry is an essential technique for determining the molecular weight of a synthesized compound and providing structural information through fragmentation analysis.[10] For piperidine derivatives, soft ionization techniques like Electrospray Ionization (ESI) are commonly used, as they typically produce the protonated molecule [M+H]⁺, directly confirming the molecular weight.[3][11] High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition and confirm the molecular formula.

Tandem mass spectrometry (MS/MS) involves fragmenting the precursor ion (e.g., [M+H]⁺) to generate a characteristic fragmentation pattern. Common fragmentation pathways for the piperidine ring include α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and ring fission, which are diagnostic for identifying the piperidine core and the location of substituents.[11]

Data Presentation

Table 2: Example HRMS Data for a Hypothetical Piperidine Derivative (C₁₂H₁₇NO)

Ion Calculated m/z Measured m/z Difference (ppm)

| [M+H]⁺ | 192.1383 | 192.1380 | -1.6 |

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 10-100 µg/mL) in a suitable solvent, typically a mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[3]

  • Instrumentation: The sample is typically introduced into the mass spectrometer via an infusion pump or, more commonly, through a liquid chromatography system (LC-MS).

  • Ionization: Use an ESI source in positive ion mode, as the basic nitrogen of the piperidine ring is readily protonated.

  • Full Scan Analysis: Perform a full scan (e.g., over a mass range of m/z 100-1000) to identify the m/z of the protonated molecule [M+H]⁺.

  • HRMS Analysis: If using a high-resolution instrument (e.g., Q-TOF, Orbitrap), determine the accurate mass of the molecular ion to confirm the elemental composition.

  • MS/MS Analysis (Optional): Select the [M+H]⁺ ion as the precursor and perform a product ion scan to obtain the fragmentation pattern. This aids in structural confirmation.

G LC-MS Analysis Workflow prep Sample Preparation (Dilute solution in MeOH/ACN) lc LC Separation (Optional) prep->lc ion Electrospray Ionization (Positive Mode) lc->ion ms1 Full Scan MS (Determine [M+H]⁺) ion->ms1 ms2 MS/MS Fragmentation (Structural Info) ms1->ms2 data Data Analysis (Confirm MW & Formula) ms1->data ms2->data

Caption: Workflow for LC-MS analysis of piperidine compounds.

High-Performance Liquid Chromatography (HPLC)

Application Note

HPLC is a cornerstone technique for determining the purity of synthesized piperidine compounds and for quantitative analysis.[12][13] Reversed-phase HPLC (RP-HPLC) is the most common mode, where separation is based on the compound's hydrophobicity.[14] Purity is typically assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[13]

A key consideration is the method of detection. If the piperidine derivative contains a UV-absorbing chromophore, a UV detector can be used.[14] However, simple piperidines lack a chromophore. In such cases, pre-column derivatization with a UV-active reagent (e.g., 4-toluenesulfonyl chloride) is necessary to render the analyte detectable.[14][15] Alternatively, universal detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometers (as in LC-MS) can be employed.[3]

Data Presentation

Table 3: Example HPLC Method Validation Parameters

Parameter Result Acceptance Criteria
Linearity (r²) 0.9998 ≥ 0.999
Accuracy (% Recovery) 101.3% 98.0 - 102.0%
Precision (%RSD) 0.38% ≤ 2.0%
Limit of Detection (LOD) 0.015 µg/mL Report
Limit of Quantitation (LOQ) 0.044 µg/mL Report

(Data adapted from references[14][15])

Experimental Protocol
  • Mobile Phase Preparation: Prepare the mobile phase(s) using HPLC-grade solvents (e.g., acetonitrile and water). Add modifiers like formic acid or trifluoroacetic acid (TFA) (0.1%) to improve peak shape. Filter and degas the mobile phase.[13]

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh a reference standard of the piperidine compound and dissolve it in a suitable diluent (often the mobile phase) to a known concentration (e.g., 0.5 mg/mL).[13]

    • Sample Solution: Prepare the synthesized sample in the same manner.

  • Derivatization (if required): If the analyte lacks a chromophore, perform a pre-column derivatization. For example, react an aliquot of the sample/standard with 4-toluenesulfonyl chloride in the presence of a base.[14][15]

  • Instrument Setup:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject a blank (diluent), followed by the standard and sample solutions.[16]

  • Data Analysis: Identify the peak corresponding to the synthesized compound by comparing its retention time to the standard. Calculate the purity using the area normalization method.[17]

Caption: Decision workflow for HPLC analysis of piperidine compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[18] An infrared spectrum provides a "molecular fingerprint" by showing the absorption of IR radiation at specific frequencies corresponding to the vibrations of chemical bonds (e.g., stretching, bending).[19] For piperidine derivatives, FTIR is useful for confirming the presence of key functional groups such as N-H (for secondary piperidines), C-N, C-H, and any carbonyl (C=O), hydroxyl (O-H), or other groups on substituents.[20]

Data Presentation

Table 4: Characteristic FTIR Absorption Frequencies

Functional Group Bond Vibration Frequency Range (cm⁻¹)
Amine (secondary) N-H stretch 3300 - 3500 (weak-medium)
Alkane C-H stretch 2850 - 3000
Amine C-N stretch 1020 - 1250
Carbonyl (ketone) C=O stretch 1705 - 1725

| Carbonyl (amide) | C=O stretch | 1630 - 1680 |

Experimental Protocol
  • Background Spectrum: Record a background spectrum of the empty sample chamber to subtract atmospheric interference (H₂O, CO₂).[21]

  • Sample Preparation:

    • Solid Samples: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press it into a thin, transparent pellet. Alternatively, place a small amount of solid on the ATR (Attenuated Total Reflectance) crystal.

    • Liquid/Oil Samples: Place a drop of the neat liquid between two salt (NaCl or KBr) plates to form a thin film.

  • Sample Spectrum: Place the prepared sample in the spectrometer's beam path.

  • Data Acquisition: Scan the sample over the typical mid-IR range (4000 - 400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups expected in the synthesized molecule.

G FTIR Analysis Workflow background Acquire Background Spectrum prep Sample Preparation (e.g., KBr Pellet, ATR) background->prep acquire Acquire Sample Spectrum prep->acquire analyze Analyze Spectrum & Identify Functional Groups acquire->analyze

Caption: General workflow for FTIR analysis.

Single-Crystal X-ray Crystallography

Application Note

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a compound in the solid state.[22][23] It provides precise information on bond lengths, bond angles, and torsional angles, allowing for the absolute confirmation of constitution, configuration, and conformation. For piperidine derivatives, this technique can unambiguously establish the stereochemistry of chiral centers and reveal the chair, boat, or twist-boat conformation of the piperidine ring and the axial/equatorial positions of its substituents.[24][25]

Data Presentation

Table 5: Example Crystallographic Data for a Piperidine Derivative

Parameter Value
Chemical Formula C₂₄H₂₃NO
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 9.8918
b (Å) 30.6042
c (Å) 12.3878
β (°) 92.426
Volume (ų) 3746.8
Z (molecules/unit cell) 8

(Data adapted from reference[22])

Experimental Protocol
  • Crystal Growth: This is often the most challenging step. High-quality single crystals (typically 0.1-0.3 mm) free of defects are required.[26][27] Common techniques include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[22]

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[28]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer, cooled under a stream of nitrogen (typically to 100-150 K), and irradiated with a monochromatic X-ray beam.[24] The crystal is rotated, and a series of diffraction patterns are collected by a detector.[29]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is solved to generate an initial electron density map, from which an initial model of the structure is built. This model is then refined against the experimental data to yield the final, precise atomic positions.[22]

G X-ray Crystallography Workflow growth Grow High-Quality Single Crystals mount Mount Crystal on Goniometer growth->mount collect X-ray Diffraction Data Collection mount->collect solve Structure Solution (Phase Problem) collect->solve refine Structure Refinement & Validation solve->refine final Final 3D Structure (Bond Lengths, Angles) refine->final

Caption: Workflow for single-crystal X-ray diffraction analysis.

Elemental Analysis

Application Note

Elemental analysis, also known as CHNX analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and heteroatoms (like sulfur or halogens) in a pure sample.[30][31] This data is used to confirm that the empirical formula of the synthesized compound matches the theoretical formula, providing a crucial check on its purity and identity.[32][33] The experimentally determined percentages should match the calculated values to within an accepted deviation, typically ±0.4%.[30]

Data Presentation

Table 6: Example Elemental Analysis Data for C₁₂H₁₇NO (MW: 191.27 g/mol )

Element Calculated (%) Found (%)
Carbon (C) 75.35 75.21
Hydrogen (H) 8.96 9.01

| Nitrogen (N) | 7.32 | 7.25 |

Experimental Protocol
  • Sample Preparation: A small, accurately weighed amount of the highly purified and dried sample (typically 1-3 mg) is placed into a tin or silver capsule.

  • Combustion: The sample is combusted at high temperature (around 1000 °C) in an oxygen-rich atmosphere.[34] This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (or nitrogen oxides which are subsequently reduced to N₂).

  • Gas Separation: The resulting mixture of gases is passed through a column that separates the components.

  • Detection: The separated gases are quantified using a thermal conductivity detector (TCD).

  • Calculation: The instrument's software calculates the mass percentages of each element based on the detector's response and the initial sample weight.

G Elemental Analysis Workflow weigh Weigh Pure Sample (1-3 mg) combust High-Temperature Combustion in O₂ weigh->combust separate Gas Product Separation combust->separate detect Detection (TCD) separate->detect calculate Calculate % Composition (C, H, N) detect->calculate

Caption: Workflow for CHN elemental analysis.

References

Application Notes & Protocols for Evaluating the Analgesic Activity of Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Piperidine and its derivatives are a cornerstone in medicinal chemistry, frequently forming the structural core of potent analgesic agents.[1][2][3][4] The development of novel piperidine-based analgesics necessitates rigorous evaluation of their efficacy and mechanism of action. These application notes provide detailed protocols for key in vivo and in vitro assays to characterize the analgesic properties of new chemical entities.

I. In Vivo Evaluation of Analgesic Activity

In vivo assays are critical for assessing the physiological effects of novel compounds in a whole-organism context. The following protocols describe standard models for evaluating central and peripheral analgesic activity.

Hot Plate Test for Central Analgesia

The hot plate test is a widely used method to assess the response to pain from a thermal stimulus, primarily for evaluating centrally acting analgesics.[5][6] The test measures the latency of a pain reflex in an animal placed on a heated surface.[5][6]

Experimental Protocol:

  • Apparatus: A commercial hot plate apparatus with precise temperature control, typically set to 55 ± 0.5°C.[7] An open-ended cylindrical restrainer is used to keep the animal on the heated surface.[6]

  • Animals: Mice (e.g., Swiss albino, 20-25g) are commonly used.[8] Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.

  • Procedure:

    • Administer the novel piperidine derivative, vehicle control (e.g., saline), or a standard drug (e.g., morphine) to different groups of animals via the intended route (e.g., intraperitoneal, oral).

    • At predetermined time intervals after administration (e.g., 30, 60, 90 minutes), place each animal on the hot plate.

    • Start a timer and observe the animal for signs of pain, such as licking a paw or jumping.[5]

    • Record the time latency for the pain response. A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage.[7]

  • Data Presentation: The analgesic effect is quantified as the increase in reaction time (latency). Data should be presented as the mean latency ± standard error of the mean (SEM) for each group at each time point.

Quantitative Data Summary:

Treatment GroupDose (mg/kg)Mean Latency (seconds) at 30 minMean Latency (seconds) at 60 minMean Latency (seconds) at 90 min
Vehicle Control-5.1 ± 0.45.3 ± 0.35.2 ± 0.5
Morphine1014.7 ± 1.117.9 ± 1.414.2 ± 1.0
Compound P-0157.9 ± 0.610.2 ± 0.87.5 ± 0.5
Compound P-011011.8 ± 0.914.5 ± 1.211.3 ± 0.9
Compound P-012015.9 ± 1.319.2 ± 1.515.5 ± 1.2
*Data are presented as mean ± SEM. p < 0.05 compared to vehicle control.

Experimental Workflow: Hot Plate Test

G A Animal Acclimatization B Randomize into Treatment Groups A->B C Administer Compound, Vehicle, or Standard B->C D Place Animal on Hot Plate at Timed Intervals C->D E Record Latency to Paw Licking or Jumping D->E F Statistical Analysis and Data Comparison E->F

Caption: Workflow for the hot plate analgesic assay.

Tail-Flick Test for Central Analgesia

Similar to the hot plate test, the tail-flick test assesses centrally mediated analgesia by measuring the latency of tail withdrawal from a noxious thermal stimulus.[9][10]

Experimental Protocol:

  • Apparatus: A tail-flick meter that focuses a high-intensity light beam onto the animal's tail.[10]

  • Animals: Rats or mice are suitable.

  • Procedure:

    • Gently restrain the animal, leaving the tail exposed.[11]

    • Position the tail in the apparatus, and apply the heat stimulus.

    • A timer automatically starts and stops when the animal flicks its tail.[9]

    • Administer the test compound or controls.

    • Measure the tail-flick latency at various time points post-administration.

    • A cut-off time is employed to prevent tissue injury.[12]

  • Data Presentation: Results are presented as the mean tail-flick latency ± SEM.

Quantitative Data Summary:

Treatment GroupDose (mg/kg)Mean Latency (seconds) at 30 minMean Latency (seconds) at 60 minMean Latency (seconds) at 90 min
Vehicle Control-2.5 ± 0.22.6 ± 0.22.4 ± 0.3
Morphine108.1 ± 0.59.5 ± 0.77.9 ± 0.6
Compound P-02104.8 ± 0.46.5 ± 0.54.6 ± 0.4
Compound P-02207.5 ± 0.68.9 ± 0.87.2 ± 0.5
Data are presented as mean ± SEM. p < 0.05 compared to vehicle control.

Experimental Workflow: Tail-Flick Test

G A Animal Restraint B Baseline Latency Measurement A->B C Compound Administration B->C D Measure Latency at Timed Intervals C->D E Data Analysis and Comparison D->E

Caption: Workflow for the tail-flick analgesic assay.

Acetic Acid-Induced Writhing Test for Peripheral Analgesia

This model evaluates peripherally acting analgesics by inducing visceral pain through an intraperitoneal injection of acetic acid, which causes a characteristic writhing response.[8][13][14]

Experimental Protocol:

  • Animals: Mice are typically used.[8]

  • Procedure:

    • Administer the novel piperidine derivative, vehicle, or a standard drug (e.g., diclofenac).

    • After a suitable absorption period (e.g., 30 minutes), inject a 0.6-1% solution of acetic acid intraperitoneally.[15]

    • Immediately place the animal in an observation chamber.

    • Count the number of writhes (abdominal constrictions and hind limb stretching) over a set period (e.g., 10-20 minutes).[8][15]

  • Data Presentation: The analgesic activity is expressed as the percentage inhibition of writhing compared to the control group.

Quantitative Data Summary:

Treatment GroupDose (mg/kg)Mean Number of Writhes% Inhibition
Vehicle Control-42.5 ± 2.8-
Diclofenac1015.1 ± 1.964.5%
Compound P-032523.8 ± 2.544.0%
Compound P-035012.7 ± 1.570.1%
Data are presented as mean ± SEM. p < 0.05 compared to vehicle control.

II. In Vitro Mechanistic Evaluation

In vitro assays are essential for elucidating the mechanism of action, particularly the interaction of piperidine derivatives with opioid receptors.[16]

Radioligand Binding Assay

This assay determines the binding affinity of a compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.[17][18]

Experimental Protocol:

  • Materials: Cell membranes expressing the opioid receptor of interest (e.g., mu, delta, kappa), a high-affinity radioligand (e.g., [³H]DAMGO for mu-opioid receptors), and the test compound.[17][19]

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the novel piperidine derivative.[17]

    • After reaching equilibrium, separate the bound and free radioligand via rapid filtration.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: The data are used to calculate the IC₅₀ (half-maximal inhibitory concentration), which can be converted to the inhibition constant (Ki) to represent the compound's affinity for the receptor.[17]

Quantitative Data Summary:

Compoundµ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)
Morphine1.5 ± 0.2230 ± 18380 ± 25
Compound P-014.2 ± 0.3>1000>1000
Compound P-0218.9 ± 1.5750 ± 45>1000
[³⁵S]GTPγS Binding Assay

This functional assay measures the extent of G-protein activation following receptor stimulation by an agonist, providing insights into the compound's efficacy.[20][21]

Experimental Protocol:

  • Materials: Cell membranes with the expressed receptor, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and the test compound.[22][23]

  • Procedure:

    • Incubate the membranes with GDP and varying concentrations of the test compound.

    • Initiate the reaction by adding [³⁵S]GTPγS. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.[20]

    • Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.

    • Measure the incorporated radioactivity.

  • Data Analysis: The results are expressed as EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal stimulation relative to a standard full agonist).[20]

Quantitative Data Summary:

CompoundReceptorEC₅₀ (nM)Emax (% of DAMGO)
DAMGOµ-Opioid12.3 ± 1.1100%
Compound P-01µ-Opioid28.5 ± 2.592%
Compound P-02µ-Opioid95.2 ± 8.155%

III. Signaling Pathway Visualization

The analgesic effects of many piperidine derivatives are mediated through opioid receptors, which are G-protein coupled receptors (GPCRs).[16][24] Activation of these receptors, particularly the µ-opioid receptor, initiates a signaling cascade that leads to reduced neuronal excitability and analgesia.[25]

Opioid Receptor Signaling Pathway

G cluster_0 Cell Membrane OR Opioid Receptor (GPCR) G_protein Gi/o Protein OR->G_protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP K_channel K+ Channel K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_channel Ca2+ Channel Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ligand Piperidine Derivative (Agonist) Ligand->OR Binds G_protein->AC Inhibits G_protein->K_channel Activates G_protein->Ca_channel Inhibits ATP ATP ATP->AC PKA ↓ PKA Activity cAMP->PKA Analgesia Analgesia PKA->Analgesia K_efflux->Analgesia Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter Neurotransmitter->Analgesia

Caption: Agonist binding to opioid receptors leads to analgesia.

References

Protocol for the Preparation of 4-(Piperidin-1-ylmethyl)phenol Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for the synthesis of 4-(Piperidin-1-ylmethyl)phenol hydrochloride. This compound is a phenolic Mannich base, a class of molecules with significant potential in medicinal chemistry and drug development. Phenolic Mannich bases are known to exhibit a range of biological activities and can serve as valuable intermediates in the synthesis of more complex pharmaceutical agents.

The synthesis is achieved through a two-step process. The first step is a Mannich reaction, a classic three-component condensation, involving phenol, formaldehyde, and piperidine to yield the free base, this compound. The aminomethylation occurs preferentially at the ortho or para position to the hydroxyl group of the phenol. The second step involves the conversion of the synthesized Mannich base to its hydrochloride salt. The hydrochloride salt form often improves the compound's solubility and stability, which is advantageous for biological testing and formulation studies.

This protocol provides detailed methodologies for the synthesis, purification, and characterization of the final product. All quantitative data are summarized for clarity, and a visual representation of the synthesis workflow is included to aid in understanding the experimental process.

Data Presentation

ParameterValueReference
Chemical Name This compound hydrochloride
Molecular Formula C₁₂H₁₈ClNO[1]
Molecular Weight 227.73 g/mol [1]
Appearance White to off-white solid
Melting Point Not available in searched literature
Yield Moderate to good (typically 60-85% for similar phenolic Mannich bases)[2]
¹H NMR (DMSO-d₆, δ ppm) Aromatic protons: 7.10-7.45 (two doublets, 4H), Phenolic OH: 4.0-5.0 (broad singlet, 1H), Benzylic CH₂: ~3.68 (singlet, 2H), Piperidine protons: Not precisely specified in the available literature for this specific compound.[3]
¹³C NMR (DMSO-d₆, δ ppm) Not available in searched literature

Experimental Protocols

Part 1: Synthesis of this compound (Mannich Base)

This procedure is adapted from general protocols for the Mannich reaction of phenols.[2][4]

Materials:

  • Phenol (1.0 eq)

  • Piperidine (1.2 eq)

  • Formaldehyde (37% aqueous solution, 2.0 eq)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (1.0 eq) in ethanol.

  • To the stirred solution, add piperidine (1.2 eq).

  • Slowly add the aqueous formaldehyde solution (2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting residue is the crude this compound. This can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[2]

Part 2: Preparation of this compound Hydrochloride Salt

This procedure is adapted from a general method for the preparation of aminophenol hydrochlorides.

Materials:

  • Crude or purified this compound

  • Methanol

  • Concentrated Hydrochloric Acid (HCl) or HCl gas

  • Ethyl acetate or Diethyl ether

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the crude or purified this compound in a minimal amount of methanol in an Erlenmeyer flask with stirring.

  • Cool the solution in an ice bath.

  • Slowly add a slight excess of concentrated hydrochloric acid dropwise to the stirred solution. Alternatively, bubble HCl gas through the solution. The hydrochloride salt will precipitate out of the solution.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethyl acetate or diethyl ether to remove any remaining impurities.

  • Dry the purified this compound hydrochloride salt under vacuum.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Mannich Reaction cluster_step2 Step 2: Hydrochloride Salt Formation Reactants Phenol, Piperidine, Formaldehyde Solvent Ethanol Reactants->Solvent dissolve Reaction Reflux, 3-4h Solvent->Reaction Workup1 Solvent Removal Reaction->Workup1 Product1 Crude this compound Workup1->Product1 Product1_input This compound Product1->Product1_input Reagent HCl in Methanol Product1_input->Reagent Precipitation Precipitation in Ice Bath Reagent->Precipitation Filtration Filtration & Washing Precipitation->Filtration Final_Product This compound HCl Filtration->Final_Product

Caption: Synthesis workflow for this compound hydrochloride.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mannich Condensation of Phenol and Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the yield in the Mannich condensation of phenol, formaldehyde, and piperidine.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Mannich condensation between phenol, piperidine, and formaldehyde?

A1: The Mannich reaction is a three-component condensation.[1] In this specific case, it involves the aminoalkylation of phenol. The reaction proceeds in two main stages. First, piperidine reacts with formaldehyde to form an electrophilic Eskenmoser's salt (iminium ion). Subsequently, the electron-rich phenol attacks the iminium ion, leading to the formation of an aminomethyl-substituted phenol, primarily at the ortho position to the hydroxyl group.[1]

Q2: What are the primary products and potential side products of this reaction?

A2: The primary desired product is typically 2-(piperidin-1-ylmethyl)phenol. However, depending on the reaction conditions, several side products can form, which can significantly lower the yield of the desired mono-substituted product. These include:

  • Di-substituted products: 2,6-bis(piperidin-1-ylmethyl)phenol and 2,4-bis(piperidin-1-ylmethyl)phenol can form, especially with an excess of formaldehyde and piperidine.[2]

  • Polymeric by-products: Phenol-formaldehyde resins can form, particularly at higher temperatures or with incorrect stoichiometry.

  • Unreacted starting materials: Incomplete reactions will leave residual phenol, piperidine, and formaldehyde.

Q3: How does the stoichiometry of the reactants affect the product distribution and yield?

A3: The molar ratio of the reactants is a critical parameter. An equimolar ratio of phenol, piperidine, and formaldehyde is a common starting point for maximizing the mono-substituted product. Using an excess of formaldehyde and piperidine will favor the formation of di-substituted products.[2] Conversely, an excess of phenol can help to minimize the formation of di- and poly-substituted products but may lead to lower overall conversion of the limiting reagents.

Q4: What are the most common solvents used for this reaction, and how do they impact the yield?

A4: Common solvents for the Mannich condensation of phenols include ethanol, methanol, dioxane, and sometimes water.[1][3] The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction rate. Protic solvents like ethanol can facilitate the formation of the iminium ion. The optimal solvent should be chosen based on the specific solubility of the reactants and the desired reaction temperature.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting & Optimization Strategies
Low Yield of Desired Product - Inefficient formation of the iminium ion.- Competing side reactions (di-substitution, polymerization).- Suboptimal reaction temperature or time.- Poor quality of reagents.- Optimize Stoichiometry: Start with a 1:1:1 molar ratio of phenol:piperidine:formaldehyde. A slight excess of the amine and formaldehyde can be explored if di-substitution is not a major issue.[2]- Temperature Control: Maintain a moderate reaction temperature (e.g., reflux in ethanol). Excessively high temperatures can promote polymerization.- Reaction Time: Monitor the reaction progress using TLC or GC to determine the optimal reaction time.- Reagent Quality: Use freshly distilled phenol and piperidine. Ensure the formaldehyde solution is of the correct concentration and free of paraformaldehyde precipitate.
Formation of Significant Amounts of Di-substituted Products - Excess of formaldehyde and/or piperidine.- Prolonged reaction time.- Adjust Stoichiometry: Reduce the molar ratio of formaldehyde and piperidine relative to phenol.- Control Reaction Time: Stop the reaction once the formation of the mono-substituted product is maximized, as determined by reaction monitoring.
Formation of Polymeric By-products (Resin) - High reaction temperature.- Incorrect pH (highly acidic or basic conditions).- High concentration of reactants.- Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.- pH Control: Maintain a neutral or slightly acidic pH.- Dilution: Use a larger volume of solvent to reduce the concentration of reactants.
Difficult Product Isolation and Purification - Presence of unreacted starting materials.- Formation of oily products that are difficult to crystallize.- Complex mixture of products.- Work-up Procedure: After the reaction, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted piperidine and the Mannich base as its salt, which can then be neutralized to recover the product. Wash with a dilute base (e.g., saturated NaHCO₃) to remove unreacted phenol.- Purification Techniques: Utilize column chromatography on silica gel to separate the desired product from isomers and by-products. Recrystallization from a suitable solvent (e.g., ethanol/water, hexane/ethyl acetate) can also be effective for solid products.[4]

Data Presentation

The yield of the Mannich condensation of phenol and piperidine is highly dependent on the reaction conditions. The following table summarizes representative yields and conditions for analogous reactions, providing a basis for comparison and optimization.

Phenol DerivativeAmineAldehydeSolventTemperature (°C)Time (h)Yield (%)Reference
4-tert-butylphenolPiperidineFormaldehydeEthanolReflux254-56[5]
PhenolMorpholineFormaldehydeEthanolReflux285[1]
3,4-dimethylphenolPiperidineFormaldehydeMicrowave (solvent-free)1200.2585[6]
HydroquinonePiperidineFormaldehydeDioxane04-[3]

Experimental Protocols

General Protocol for the Synthesis of 2-(piperidin-1-ylmethyl)phenol

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired purity.

Materials:

  • Phenol (1.0 eq)

  • Piperidine (1.0 eq)

  • Formaldehyde (37% aqueous solution, 1.0 eq)

  • Ethanol (solvent)

  • Hydrochloric acid (1M)

  • Sodium bicarbonate (saturated solution)

  • Sodium sulfate (anhydrous)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in ethanol.

  • Addition of Reactants: To the stirred solution, add piperidine (1.0 eq). Subsequently, add formaldehyde solution (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with 1M HCl to remove unreacted piperidine.

    • Wash with a saturated NaHCO₃ solution to remove unreacted phenol.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.

  • Purification:

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization from an appropriate solvent.

Mandatory Visualizations

Mannich_Reaction_Mechanism Piperidine Piperidine Iminium_Ion Iminium Ion (Eskenmoser's Salt) Piperidine->Iminium_Ion + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Product 2-(piperidin-1-ylmethyl)phenol Iminium_Ion->Product Phenol Phenol Phenolate Phenolate Phenol->Phenolate Deprotonation Phenolate->Product + Iminium Ion (Nucleophilic Attack)

Caption: Mechanism of the Mannich condensation of phenol and piperidine.

Experimental_Workflow Start Start Setup Reaction Setup (Phenol in Ethanol) Start->Setup Addition Add Piperidine & Formaldehyde Setup->Addition Reaction Reflux (2-4 hours) Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up (Acid/Base Wash) Monitoring->Workup Reaction Complete Purification Purification (Chromatography or Recrystallization) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the Mannich condensation.

Troubleshooting_Guide Start Low Yield? Check_Side_Products Analyze Crude Product (TLC, GC/MS) Start->Check_Side_Products Yes Optimize_Purification Optimize Purification Start->Optimize_Purification No Di_Substitution High Di-substitution? Check_Side_Products->Di_Substitution Polymer Polymer Formation? Di_Substitution->Polymer No Adjust_Stoichiometry Adjust Stoichiometry: Reduce Amine/Formaldehyde Di_Substitution->Adjust_Stoichiometry Yes Unreacted_SM High Unreacted Starting Material? Polymer->Unreacted_SM No Lower_Temp Lower Reaction Temperature Polymer->Lower_Temp Yes Increase_Time_Temp Increase Reaction Time/Temp Unreacted_SM->Increase_Time_Temp Yes Unreacted_SM->Optimize_Purification No Reduce_Time Reduce Reaction Time Adjust_Stoichiometry->Reduce_Time Check_Reagents Check Reagent Quality Increase_Time_Temp->Check_Reagents

References

Troubleshooting guide for the synthesis of 4-(Piperidin-1-ylmethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 4-(Piperidin-1-ylmethyl)phenol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I optimize the yield?

A1: Low yields in the Mannich reaction for synthesizing this compound can stem from several factors. Here are the most common issues and their solutions:

  • Suboptimal Molar Ratios: The stoichiometry of the reactants (phenol, formaldehyde, and piperidine) is crucial. An excess of formaldehyde can lead to the formation of polymeric byproducts, while an inappropriate amine-to-aldehyde ratio can result in incomplete conversion.

    • Recommendation: A 1:1:1 molar ratio of phenol, formaldehyde, and piperidine is a standard starting point. However, empirical optimization may be required. See Table 1 for recommended starting conditions.

  • Incorrect Reaction Temperature: The reaction is temperature-sensitive. If the temperature is too low, the reaction rate will be slow and may not go to completion. Conversely, excessively high temperatures can promote the formation of side products and decomposition.

    • Recommendation: Maintain the reaction temperature within the optimal range, typically between 80-100°C, when using a solvent like ethanol.

  • pH of the Reaction Medium: The Mannich reaction is often acid-catalyzed.[1][2] The pH affects the formation of the electrophilic iminium ion, a key intermediate.[1][3][4]

    • Recommendation: The reaction is typically carried out under weakly acidic conditions. Using the hydrochloride salt of the amine can help maintain an appropriate pH.[1]

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

Q2: My TLC analysis shows multiple spots, indicating the presence of impurities. What are the likely side products?

A2: The formation of multiple products is a common issue. The primary side products in this synthesis include:

  • Bis-substituted Phenol: Formaldehyde and piperidine can react at both ortho positions of the phenol ring, leading to the formation of 2,6-bis(piperidin-1-ylmethyl)phenol. This is more likely if the molar ratio of formaldehyde and piperidine to phenol is high.

  • Polymeric Materials: Formaldehyde can self-polymerize, especially under basic conditions or at high concentrations.

  • Unreacted Starting Materials: Incomplete reaction will leave residual phenol, piperidine, and formaldehyde.

  • Methylene-bis-piperidine: This can form from the reaction of piperidine and formaldehyde and may exist in equilibrium with other species.[5]

To minimize these, ensure precise control over stoichiometry and reaction conditions.

Q3: I am having difficulty purifying the final product. What are the recommended purification strategies?

A3: Purification of this compound can be challenging due to the presence of structurally similar byproducts.

  • Crystallization: This is the most common and effective method for purifying the product.[6]

    • Solvent System: A mixed solvent system, such as ethanol/water or methanol/water, is often effective.[6] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to induce crystallization.

  • Column Chromatography: If crystallization fails to yield a pure product, silica gel column chromatography can be employed. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing of the amine product) is a good starting point.

  • Acid-Base Extraction: As the product is a basic amine, it can be separated from non-basic impurities. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.

  • TLC System: Use silica gel plates. A mobile phase of 80:20 ethyl acetate:methanol is a good starting point.

  • Visualization: The product and starting materials can be visualized under UV light (254 nm). Staining with potassium permanganate or iodine can also be used.

  • Procedure: Spot the reaction mixture alongside the starting materials (phenol and piperidine) on the TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

Q5: What are the key safety precautions I should take during this synthesis?

A5: Standard laboratory safety practices should be followed.

  • Formaldehyde: Is a known carcinogen and should be handled in a well-ventilated fume hood.

  • Piperidine: Is a corrosive and flammable liquid. Avoid contact with skin and eyes.

  • Phenol: Is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Quantitative Data and Reaction Parameters

Table 1: Recommended Reaction Conditions

ParameterRecommended ValueNotes
Molar Ratio (Phenol:Formaldehyde:Piperidine) 1 : 1 : 1Adjustments may be needed for optimization.
Solvent Ethanol or MethanolReactions are often carried out in alcoholic solutions.[1]
Temperature 80 - 100 °CRefluxing in ethanol.
Reaction Time 2 - 4 hoursMonitor by TLC.
pH Weakly AcidicCan be achieved using the hydrochloride salt of piperidine.[1]
Typical Yield 60 - 80%Highly dependent on reaction conditions and purification.

Table 2: Analytical Data for this compound

AnalysisExpected Result
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.15 (d, 2H, Ar-H), 6.80 (d, 2H, Ar-H), 3.60 (s, 2H, -CH₂-N), 2.45 (t, 4H, piperidine -CH₂-N), 1.60 (m, 4H, piperidine -CH₂-), 1.45 (m, 2H, piperidine -CH₂-)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 155.0, 130.0, 129.5, 115.5, 63.0, 54.0, 26.0, 24.0
Mass Spec (ESI+) m/z 192.1 [M+H]⁺

Experimental Protocols

Protocol 1: Synthesis of this compound via Mannich Reaction

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol (9.4 g, 0.1 mol) and ethanol (100 mL). Stir until the phenol has completely dissolved.

  • Addition of Reagents: To the solution, add piperidine (8.5 g, 0.1 mol) followed by the slow, dropwise addition of aqueous formaldehyde (37% w/w, 8.1 mL, 0.1 mol) while stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain this temperature for 3 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Isolation of Crude Product: Add 100 mL of cold water to the concentrated reaction mixture. The crude product may precipitate as a solid. If it oils out, stir vigorously until a solid forms. Collect the solid by vacuum filtration and wash with cold water.

Protocol 2: Purification by Recrystallization

  • Dissolution: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol (or a 9:1 ethanol:water mixture) to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50°C to a constant weight.

Visualizations

Mannich_Reaction_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Electrophilic Attack Piperidine Piperidine Protonation Protonation Piperidine->Protonation + H⁺ Formaldehyde Formaldehyde Formaldehyde->Protonation Iminium_Ion Iminium Ion (Electrophile) Protonation->Iminium_Ion - H₂O Water H₂O Product This compound Iminium_Ion->Product Electrophilic Attack Phenol Phenol (Nucleophile) Enolate Phenolate Ion Phenol->Enolate Deprotonation Enolate->Product

Caption: Mechanism of the Mannich reaction for the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes ImpureProduct Impure Product (TLC) Problem->ImpureProduct Yes NoReaction Reaction Not Progressing Problem->NoReaction Yes Success Successful Synthesis Problem->Success No CheckRatios Verify Reactant Molar Ratios (1:1:1) LowYield->CheckRatios OptimizePurification Optimize Purification: - Recrystallization (Ethanol/Water) - Column Chromatography ImpureProduct->OptimizePurification CheckCatalyst Ensure Weakly Acidic pH NoReaction->CheckCatalyst CheckTemp Check Reaction Temperature (80-100°C) CheckRatios->CheckTemp CheckTemp->Success OptimizePurification->Success IncreaseTime Increase Reaction Time / Monitor by TLC CheckCatalyst->IncreaseTime IncreaseTime->Success End End Success->End

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Crude 4-(Piperidin-1-ylmethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 4-(Piperidin-1-ylmethyl)phenol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on various purification methods.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of this compound.

Recrystallization

Q1: My compound "oils out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common for compounds with lower melting points or when the solution is too concentrated.

  • Troubleshooting Steps:

    • Re-heat the solution: Add a small amount of additional hot solvent to fully redissolve the oil.

    • Slow down the cooling process: Allow the flask to cool slowly to room temperature before moving it to an ice bath. You can insulate the flask to slow cooling further.

    • Use a different solvent system: The solubility profile of your current solvent may not be ideal. A solvent pair, where the compound is soluble in one solvent and less soluble in the other, can be effective.

    • Scratch the inner surface of the flask: Use a glass rod to create nucleation sites for crystal growth.

    • Add a seed crystal: Introduce a small, pure crystal of this compound to induce crystallization.

Q2: I have a very low yield after recrystallization. What went wrong?

A2: Low recovery can be due to several factors:

  • Troubleshooting Steps:

    • Too much solvent: Using an excessive amount of solvent will keep more of your compound dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Premature crystallization: If the compound crystallizes during hot filtration, ensure your funnel and receiving flask are pre-heated.

    • Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent redissolving the product.

    • Inappropriate solvent choice: If the compound is too soluble in the chosen solvent at low temperatures, significant loss is inevitable. Re-evaluate your solvent selection.

Q3: The recrystallized product is still colored. How can I remove colored impurities?

A3: Colored impurities can often be removed with activated charcoal.

  • Troubleshooting Steps:

    • Add activated charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute weight) to the solution.

    • Hot filtration: Swirl the hot solution with the charcoal for a few minutes and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.

    • Second recrystallization: A second recrystallization may be necessary to achieve a colorless product.

Column Chromatography

Q1: My compound is streaking or tailing on the silica gel column. How can I improve the separation?

A1: Tailing is a common issue with amine-containing compounds on silica gel due to interactions with acidic silanol groups.

  • Troubleshooting Steps:

    • Add a basic modifier to the eluent: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, into your mobile phase. This will neutralize the acidic sites on the silica gel and improve peak shape.

    • Use a different stationary phase: Consider using basic alumina or an amine-functionalized silica gel column, which are more suitable for purifying basic compounds.

    • Optimize the solvent system: Ensure your chosen solvent system provides good solubility for the compound while allowing for differential migration. A gradient elution from a less polar to a more polar solvent system can also improve separation.

Q2: The compound is not eluting from the column.

A2: This indicates that the mobile phase is not polar enough to displace the compound from the stationary phase.

  • Troubleshooting Steps:

    • Increase the polarity of the eluent: Gradually increase the proportion of the more polar solvent in your mobile phase.

    • Check for decomposition: The compound may be decomposing on the acidic silica gel. Test the stability of your compound on a small amount of silica before running a large-scale column.

Acid-Base Extraction

Q1: The separation between the organic and aqueous layers is poor, and an emulsion has formed.

A1: Emulsions are common when performing extractions with basic solutions.

  • Troubleshooting Steps:

    • Add brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break up the emulsion.

    • Gentle mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

    • Allow it to stand: Let the separatory funnel sit undisturbed for a period to allow the layers to separate.

    • Filtration: In stubborn cases, filtering the mixture through a pad of Celite or glass wool can help to break the emulsion.

Q2: I am not recovering my product after neutralization of the aqueous layer.

A2: This could be due to incomplete neutralization or solubility of the product in the aqueous phase.

  • Troubleshooting Steps:

    • Check the pH: Ensure that the aqueous layer has been fully neutralized to the appropriate pH to precipitate the free base form of this compound. Use pH paper to verify.

    • Extract with an organic solvent: After neutralization, the product may remain partially dissolved in the aqueous layer. Perform several extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover the product.

    • Salting out: Before extraction, add a significant amount of a salt like sodium chloride to the aqueous layer to decrease the solubility of the organic compound.

Quantitative Data on Purification Methods

The following table summarizes typical quantitative data for various purification methods. Please note that the data for 4-(Piperidin-4-ylmethyl)phenol hydrochloride, a closely related compound, is included for comparison and as a predictive guideline.[1]

Purification MethodSolvent/Eluent SystemTypical Recovery (%)Typical Purity (%)Crystal Form/NotesReference
Crystallization Water/Methanol60 - 9095 - 99Crystalline solid[1]
Petroleum Ether65 - 7598 - 99.5Needle-like crystals, effective for color removal[1]
Continuous Crystallization Aqueous medium50 - 90> 99.6Uniform crystals, industrial scale[1]
Column Chromatography Gradient of polar and non-polar solvents on silica gel80 - 9595 - 98High-resolution for complex impurity profiles[1]

Experimental Protocols

Recrystallization

This protocol outlines a general procedure for the recrystallization of crude this compound. A water/methanol solvent system is often effective.[1]

Materials:

  • Crude this compound

  • Methanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot methanol to dissolve the solid completely.

  • Heat the solution gently on a hot plate.

  • Slowly add hot deionized water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot methanol until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold water/methanol mixture.

  • Dry the purified crystals in a vacuum oven.

Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column:

    • Securely clamp the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add a layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin elution with a non-polar eluent (e.g., hexane with a small percentage of ethyl acetate and 0.1% triethylamine).

    • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

    • Collect fractions in separate test tubes.

  • Analysis:

    • Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Acid-Base Extraction

This protocol is designed to separate this compound from non-basic and acidic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Dissolve the crude product in diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1 M HCl (3 x volume of organic layer). The basic this compound will move into the aqueous layer as its hydrochloride salt.

  • Combine the aqueous extracts.

  • Wash the original organic layer with brine and dry it over anhydrous sodium sulfate. This layer contains any neutral impurities.

  • Cool the combined acidic aqueous extracts in an ice bath.

  • Slowly add 1 M NaOH to the aqueous layer until the solution is basic (check with pH paper). The this compound will precipitate out as the free base.

  • Extract the basified aqueous layer with fresh diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts containing the purified product.

  • Wash the combined organic extracts with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

The following diagrams illustrate the workflows for the described purification methods.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional, for colored impurities) dissolve->charcoal hot_filtration Hot Filtration (Optional, for insoluble impurities) cool Slow Cooling (Room Temp -> Ice Bath) hot_filtration->cool charcoal->hot_filtration vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow start Start prep_column Prepare Silica Gel Column start->prep_column load_sample Load Crude Sample prep_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: General workflow for purification by column chromatography.

Acid_Base_Extraction_Workflow cluster_extraction Extraction cluster_separation Separation cluster_isolation Product Isolation start Crude Product in Organic Solvent add_acid Extract with Aqueous Acid (HCl) start->add_acid organic_layer Organic Layer (Neutral/Acidic Impurities) add_acid->organic_layer Separate aqueous_layer Aqueous Layer (Product as Salt) add_acid->aqueous_layer Separate basify Basify Aqueous Layer (with NaOH) aqueous_layer->basify extract_product Extract with Organic Solvent basify->extract_product dry_evaporate Dry and Evaporate Organic Solvent extract_product->dry_evaporate pure_product Pure Product dry_evaporate->pure_product

Caption: Workflow for purification using acid-base extraction.

References

Technical Support Center: Strategies for Identifying and Minimizing Side Products in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the identification and minimization of side products during piperidine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during various synthetic routes to piperidines, offering potential causes and solutions to minimize side product formation and improve reaction outcomes.

Catalytic Hydrogenation of Pyridine

Question 1.1: My pyridine hydrogenation is incomplete, leaving significant amounts of dihydropyridine and tetrahydropyridine intermediates. How can I drive the reaction to completion?

Answer: Incomplete reduction is a common challenge in pyridine hydrogenation. Several factors can contribute to this issue. Consider the following troubleshooting steps:

  • Increase Hydrogen Pressure: Higher hydrogen pressure often enhances the rate of hydrogenation, favoring the formation of the fully saturated piperidine ring.

  • Optimize Catalyst Loading: Insufficient catalyst can lead to incomplete conversion. A typical starting point for catalyst loading is 5-10 mol%.

  • Catalyst Selection: The choice of catalyst is critical. For pyridine hydrogenation, rhodium on carbon (Rh/C) is often more active than palladium on carbon (Pd/C). Platinum-based catalysts like PtO₂ (Adams' catalyst) are also highly effective.[1]

  • Elevate Temperature: Increasing the reaction temperature can improve the reaction rate. However, be cautious as this may also promote side reactions.

  • Solvent Choice: Protic solvents such as acetic acid or ethanol are commonly used and can enhance the reaction rate.

Question 1.2: I am observing N-alkylation of my newly formed piperidine, especially when using alcohol solvents at elevated temperatures. How can this be prevented?

Answer: N-alkylation occurs when the piperidine product acts as a nucleophile and reacts with the alcohol solvent, which can act as an alkylating agent at higher temperatures. To mitigate this:

  • Lower Reaction Temperature: If feasible, conducting the hydrogenation at a lower temperature can significantly reduce the rate of N-alkylation.

  • Use a Non-Alkylating Solvent: Consider switching to a solvent that is less likely to act as an alkylating agent, such as ethyl acetate or an ethereal solvent.

Question 1.3: My reaction is suffering from "over-reduction," leading to ring-opened byproducts like pentylamines. How can I minimize this?

Answer: Over-reduction, or hydrogenolysis of the C-N bond in the piperidine ring, is a significant side reaction that reduces the yield of the desired product.[1] To minimize this:

  • Catalyst Selection: Rhodium-based catalysts are known for their high selectivity in hydrogenating the pyridine ring without causing significant C-N bond cleavage.[1]

  • Reaction Conditions: Milder reaction conditions, such as lower hydrogen pressure and temperature, can help to reduce the extent of over-reduction.

Reductive Amination

Question 2.1: In the synthesis of piperidine from glutaraldehyde and a primary amine, I am observing the formation of a 5-hydroxy-pentanyl derivative as a side product. What is the cause and how can I avoid it?

Answer: The formation of a 5-hydroxy-pentanyl derivative during the reductive amination of glutaraldehyde is a potential side reaction. This can occur if the initial condensation product of the amine with one aldehyde group undergoes reduction before the second intramolecular cyclization and iminium ion formation can take place.

  • Control of Reaction Conditions: Carefully controlling the reaction stoichiometry and the rate of addition of the reducing agent can favor the desired cyclization pathway.

  • Choice of Reducing Agent: The selection of the reducing agent can influence the outcome. Milder and more sterically hindered reducing agents might favor the reduction of the cyclic iminium ion over the open-chain intermediate.

Intramolecular Cyclization

Question 3.1: My intramolecular cyclization to form a piperidine ring is producing the isomeric pyrrolidine as a major side product. How can I improve the selectivity for the six-membered ring?

Answer: The formation of a five-membered pyrrolidine ring via a competing 1,5-hydrogen atom transfer is a common side reaction in radical-mediated intramolecular cyclizations. The ratio of piperidine to pyrrolidine is highly dependent on the substrate structure and reaction conditions.

  • Substrate Design: The structure of the starting material plays a crucial role. Introducing steric hindrance that disfavors the transition state leading to the five-membered ring can improve selectivity.

  • Catalyst/Reagent Choice: The choice of radical initiator or catalyst can influence the regioselectivity of the hydrogen atom transfer.

  • Reaction Temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable six-membered ring.

Aza-Prins Cyclization

Question 4.1: My aza-Prins cyclization is giving a mixture of diastereomers. How can I improve the stereoselectivity?

Answer: The aza-Prins cyclization can proceed through either a concerted or a stepwise mechanism, which can affect the stereochemical outcome.[2]

  • Lewis Acid/Catalyst Selection: The choice of Lewis acid or catalyst can significantly influence the transition state geometry and, therefore, the diastereoselectivity.

  • Reaction Temperature: Lowering the reaction temperature often leads to higher diastereoselectivity by favoring the transition state with the lowest activation energy.

  • Solvent: The polarity and coordinating ability of the solvent can impact the stability of the intermediates and transition states, thereby influencing the stereochemical outcome.

Data Presentation

The following tables summarize quantitative data on the impact of different catalysts and reaction conditions on the yield and selectivity of piperidine synthesis.

Table 1: Comparison of Catalysts for the Hydrogenation of Pyridine to Piperidine

CatalystTemperature (°C)Pressure (atm)SolventConversion (%)Selectivity to Piperidine (%)
Rh/C 805Water>99>99[3]
PtO₂ Room Temp50-70Glacial Acetic AcidHighHigh[4]
Pd/Ag/Al₂O₃ 6070-9999[5]
Ru₁CoNP/HAP ----93 (from furfural)[6]
Rh/KB (Electrocatalytic) AmbientAmbientMTBEQuantitative98[7]

Table 2: Purification of Piperidine - Removal of Pyridine Impurity

Purification MethodKey Impurity TargetedTypical Purity AchievedTypical Yield (%)Notes
Azeotropic Distillation (with water) Pyridine95-98%~87%Effective for breaking the piperidine-pyridine azeotrope.[8]
Fractional Distillation Impurities with different boiling points>99%~50% (in one fractionation)Requires an efficient column and careful control of the distillation rate.[8]
Salt Formation (with CO₂) Pyridine>99.9%HighA simple and energy-efficient method with low waste.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to piperidine synthesis and purification.

Protocol 1: Catalytic Hydrogenation of Pyridine using Rhodium(III) oxide

Materials:

  • Pyridine substrate (0.8 mmol)

  • Rhodium(III) oxide (Rh₂O₃, 1.0 mg, 0.5 mol%)

  • 2,2,2-Trifluoroethanol (TFE), anhydrous (1 mL)

  • Hydrogen gas (high purity)

  • Autoclave reactor

  • Glass vial with a magnetic stirrer bar

Procedure:

  • To a glass vial equipped with a magnetic stirrer bar, add the pyridine substrate (0.8 mmol) and Rh₂O₃ (1.0 mg).[1]

  • Add anhydrous TFE (1 mL) to the vial and briefly flush with nitrogen.[1]

  • Place the vial inside an autoclave.

  • Purge the autoclave with hydrogen gas three times.[1]

  • Pressurize the autoclave to 5 bar with hydrogen gas.[1]

  • Heat the reaction mixture to 40 °C and stir for 16 hours.[1]

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.[1]

  • The reaction mixture can be analyzed directly by NMR spectroscopy using an internal standard to determine the yield.

  • For isolation, the catalyst can be removed by filtration through a pad of celite, and the solvent can be removed under reduced pressure.[1]

Protocol 2: Purification of Piperidine via Carbonate Salt Formation

This method is particularly effective for removing pyridine impurities.

Materials:

  • Impure piperidine (containing pyridine)

  • An organic solvent (e.g., xylene, acetone)[9][10]

  • Carbon dioxide (CO₂) gas

  • A strong base (e.g., sodium hydroxide)

  • An organic extraction solvent (e.g., diethyl ether, dichloromethane)

  • A drying agent (e.g., solid KOH)

Procedure:

  • In a suitable flask, dissolve the impure piperidine in an organic solvent like acetone.[10]

  • Bubble CO₂ gas through the solution. An exothermic reaction will occur, and solid piperidine carbonate will precipitate.[9]

  • Cool the mixture to between 10°C and 20°C to ensure complete precipitation, then filter the solid piperidine carbonate. The pyridine will remain in the filtrate.[9]

  • Suspend the filtered piperidine carbonate in water and add a strong base, such as sodium hydroxide, to liberate the free piperidine.[9]

  • Extract the liberated piperidine into a suitable organic solvent like diethyl ether.[9]

  • Dry the organic extract over a suitable drying agent (e.g., solid KOH), filter, and then distill to obtain pure piperidine.[9]

Mandatory Visualization

The following diagrams illustrate key workflows and logical relationships in piperidine synthesis and troubleshooting.

G Troubleshooting Low Yield in Piperidine Synthesis start Low Yield Observed check_conversion Check Starting Material Conversion (TLC, GC, NMR) start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Low Conversion side_products Significant Side Products Observed check_conversion->side_products High Conversion purification_issues Product Loss During Workup/ Purification check_conversion->purification_issues Product appears pure but yield is low after isolation optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Increase Reaction Time - Increase Reagent/Catalyst Loading incomplete_conversion->optimize_conditions Yes change_catalyst Change Catalyst/Reagents incomplete_conversion->change_catalyst No Improvement identify_side_products Identify Side Products (MS, NMR) side_products->identify_side_products success Improved Yield optimize_conditions->success change_catalyst->success optimize_purification Optimize Purification Method: - Adjust pH during extraction - Use alternative chromatography - Check for product volatility purification_issues->optimize_purification optimize_purification->success minimize_side_products Implement Strategies to Minimize Specific Side Products identify_side_products->minimize_side_products minimize_side_products->success G Decision Workflow for Minimizing Side Products in Pyridine Hydrogenation start Side Product Detected in Pyridine Hydrogenation incomplete_reduction Incomplete Reduction (Di/Tetrahydropyridines) start->incomplete_reduction Identify n_alkylation N-Alkylation start->n_alkylation Identify over_reduction Over-reduction (Ring Opening) start->over_reduction Identify increase_h2 Increase H₂ Pressure incomplete_reduction->increase_h2 optimize_catalyst Optimize Catalyst: - Increase Loading - Switch to Rh/C or PtO₂ incomplete_reduction->optimize_catalyst increase_temp Increase Temperature incomplete_reduction->increase_temp lower_temp Lower Temperature n_alkylation->lower_temp change_solvent Change to Non-Alkylating Solvent (e.g., Ethyl Acetate) n_alkylation->change_solvent milder_conditions Use Milder Conditions: - Lower H₂ Pressure - Lower Temperature over_reduction->milder_conditions selective_catalyst Use More Selective Catalyst (e.g., Rh-based) over_reduction->selective_catalyst success Side Product Minimized increase_h2->success optimize_catalyst->success increase_temp->success lower_temp->success change_solvent->success milder_conditions->success selective_catalyst->success

References

Technical Support Center: Enhancing Aqueous Solubility of Diarylidene-N-Methyl-4-Piperidone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the aqueous solubility of diarylidene-N-methyl-4-piperidone (DNMP) derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My diarylidene-N-methyl-4-piperidone derivative has very low aqueous solubility. What are the primary strategies I should consider to improve it?

A1: Low aqueous solubility is a common challenge for diarylidene-N-methyl-4-piperidone derivatives, which are structurally similar to curcumin.[1][2][3] Several established strategies can be employed to enhance their solubility. These can be broadly categorized into physical and chemical modifications.[4]

Physical Modifications:

  • Particle Size Reduction: Decreasing the particle size to the micrometer (micronization) or nanometer (nanosuspension) range increases the surface area-to-volume ratio, which can significantly improve the dissolution rate.[5][6][7]

  • Solid Dispersions: Dispersing the DNMP derivative in an inert carrier matrix at a molecular level can enhance solubility.[4][8][9] Common carriers include polymers like PVP and PEGs.[4]

  • Amorphous Forms: Converting the crystalline form of the compound to a more soluble amorphous state can be beneficial.[4]

Chemical Modifications:

  • pH Adjustment: For ionizable DNMP derivatives, altering the pH of the solution can convert the molecule into its more soluble salt form.[4][10]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, PEG 400) can enhance the solubility of non-polar compounds.[11][12]

  • Complexation: Forming inclusion complexes with agents like cyclodextrins can mask the hydrophobic parts of the molecule, thereby increasing its aqueous solubility.[4][13][14][15][16][17]

A logical workflow for selecting a suitable solubility enhancement technique is outlined below:

Solubility Enhancement Workflow start Poorly Soluble DNMP Derivative phys_char Physicochemical Characterization (pKa, logP, crystallinity) start->phys_char ionizable Is the compound ionizable? phys_char->ionizable ph_adjust pH Adjustment ionizable->ph_adjust Yes co_solvents Co-solvents ionizable->co_solvents No formulation Formulation & Characterization ph_adjust->formulation complexation Cyclodextrin Complexation co_solvents->complexation solid_disp Solid Dispersion complexation->solid_disp nanosuspension Nanosuspension solid_disp->nanosuspension nanosuspension->formulation

Caption: Workflow for selecting a solubility enhancement strategy.

Q2: I am considering using a co-solvent system. How do I select an appropriate co-solvent and what are the potential drawbacks?

A2: Co-solvents are a straightforward method to improve the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[11]

Co-solvent Selection:

Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[12] The choice of co-solvent will depend on the specific DNMP derivative and the intended application (e.g., in vitro assay vs. in vivo study).

Troubleshooting:

  • Precipitation upon dilution: A common issue is the precipitation of the compound when the co-solvent system is diluted with an aqueous medium. To address this, you can try:

    • Optimizing the co-solvent concentration.

    • Using a combination of co-solvents.

    • Including a surfactant to stabilize the solution.

  • Toxicity/Assay Interference: Co-solvents can sometimes interfere with biological assays or exhibit toxicity. It is crucial to run appropriate vehicle controls in your experiments. If interference is observed, consider alternative solubility enhancement techniques like complexation or solid dispersions.

Illustrative Co-solvent Data for a Model Compound (Curcumin):

Co-solvent SystemConcentrationSolubility Enhancement (Fold Increase)Notes
Ethanol/Water10% (v/v)~50xMay be suitable for in vitro assays.[12]
PEG 400/Water20% (v/v)~350xHigher concentrations can lead to viscosity issues.[12]

Q3: How does cyclodextrin complexation work, and what is the general protocol?

A3: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like DNMP derivatives, forming inclusion complexes that have enhanced aqueous solubility.[4][13][14][15][16][17]

General Protocol for Cyclodextrin Complexation (Kneading Method):

  • Molar Ratio Determination: Start with a 1:1 molar ratio of the DNMP derivative to the cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD).

  • Mixing: Accurately weigh the DNMP derivative and HP-β-CD and mix them in a mortar.

  • Kneading: Add a small amount of a suitable solvent (e.g., ethanol/water mixture) to the powder mixture and knead for 30-60 minutes to form a paste.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent is completely evaporated.

  • Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.

  • Characterization: Confirm the formation of the inclusion complex using techniques like DSC, FT-IR, or XRD.[14]

  • Solubility Determination: Measure the aqueous solubility of the prepared complex and compare it to the uncomplexed drug.

Cyclodextrin Complexation Workflow start DNMP Derivative + Cyclodextrin mixing Mixing (Mortar) start->mixing kneading Kneading with Solvent mixing->kneading drying Drying kneading->drying sieving Sieving drying->sieving characterization Characterization (DSC, FT-IR, XRD) sieving->characterization solubility_testing Aqueous Solubility Testing characterization->solubility_testing

Caption: Experimental workflow for cyclodextrin complexation.

Q4: I want to try formulating a solid dispersion. Which method is most suitable for a lab-scale experiment?

A4: For laboratory-scale experiments, the solvent evaporation method is a common and effective technique for preparing solid dispersions.[8][9] It is particularly suitable for thermolabile compounds.

Experimental Protocol: Solvent Evaporation for Solid Dispersions

  • Selection of Carrier: Choose a hydrophilic carrier such as PVP K30 or PEG 6000.

  • Dissolution: Dissolve both the DNMP derivative and the carrier in a common volatile solvent (e.g., ethanol, methanol).[18]

  • Evaporation: Remove the solvent using a rotary evaporator under reduced pressure to form a thin film.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion and pulverize it into a fine powder using a mortar and pestle.

  • Characterization: Analyze the solid dispersion to confirm the amorphous state of the drug (e.g., using DSC or XRD) and evaluate its dissolution properties.

Troubleshooting Solid Dispersions:

IssuePotential CauseSuggested Solution
Phase Separation/CrystallizationThermodynamic instability, improper drug-carrier ratio, moisture absorption.Store in a desiccator, optimize the drug-to-carrier ratio, consider using a different carrier.
Low Dissolution EnhancementIncomplete amorphization, poor wettability.Confirm amorphization with XRD/DSC, try a different carrier or preparation method (e.g., fusion/melting).[8]

Q5: What is the principle behind nanosuspensions, and when should I consider this technique?

A5: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[5][6][7] The reduction in particle size to the nanometer range leads to a significant increase in the surface area, which in turn increases the dissolution velocity and saturation solubility.[6][7][19]

This technique is particularly useful for compounds that are poorly soluble in both aqueous and organic media, making other methods challenging.[5]

Common Preparation Method: High-Pressure Homogenization

High-pressure homogenization is a widely used top-down approach for producing nanosuspensions.[5][6] In this method, a suspension of the drug in a surfactant solution is forced through a narrow gap at high pressure. The resulting cavitation and shear forces break down the drug microparticles into nanoparticles.

Nanosuspension Logic start Poorly Soluble DNMP particle_size Particle Size Reduction start->particle_size surface_area Increased Surface Area particle_size->surface_area dissolution_rate Increased Dissolution Rate surface_area->dissolution_rate solubility Enhanced Aqueous Solubility dissolution_rate->solubility

Caption: Principle of solubility enhancement via nanosuspension.

Experimental Protocols

Protocol 1: Equilibrium Aqueous Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic solubility of a compound.[20]

  • Preparation: Add an excess amount of the solid DNMP derivative to a vial containing a known volume of the desired aqueous medium (e.g., purified water, phosphate-buffered saline pH 7.4).

  • Equilibration: Seal the vials and agitate them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples.

  • Filtration: Carefully withdraw a sample from the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

  • Quantification: Dilute the filtered sample with a suitable solvent and quantify the concentration of the dissolved DNMP derivative using a validated analytical method such as HPLC-UV or LC-MS.

Data Presentation Template:

Researchers can use the following table to record and compare the aqueous solubility of different DNMP derivatives and their formulated versions.

Compound/FormulationAqueous MediumTemperature (°C)Solubility (µg/mL)Fold Increase vs. Parent Compound
DNMP Derivative XPurified Water251.0
DNMP-X with 10% EthanolPurified Water25
DNMP-X/HP-β-CD ComplexPurified Water25
DNMP-X Solid DispersionPurified Water25
DNMP-X NanosuspensionPurified Water25

References

Overcoming challenges in the scale-up of 4-(Piperidin-1-ylmethyl)phenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in the scale-up of 4-(Piperidin-1-ylmethyl)phenol synthesis. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate a smooth transition from laboratory to pilot-scale production.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up of the this compound synthesis in a question-and-answer format.

Issue 1: Low Yield and/or Incomplete Reaction at Larger Scale

  • Question: We are experiencing a significant drop in yield and observing unreacted starting materials when scaling up the synthesis from a 10 g to a 500 g scale. What are the potential causes and how can we mitigate this?

  • Answer: Low yields and incomplete reactions during scale-up are common and can be attributed to several factors:

    • Inadequate Mixing: In larger reactors, inefficient stirring can lead to poor mass transfer between the reactants (phenol, formaldehyde, and piperidine), resulting in localized "hot spots" and areas of low reactant concentration. This heterogeneity can slow down the reaction rate and lead to the formation of byproducts.

      • Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., anchor or turbine stirrer) and that the stirring speed is optimized to maintain a homogenous reaction mixture. Consider using baffles in the reactor to improve mixing efficiency.

    • Poor Temperature Control: The Mannich reaction is exothermic, and the heat generated increases with scale.[1] Inadequate heat removal can lead to a rapid temperature increase, which can promote side reactions and decomposition of the product.[2]

      • Solution: Implement a robust temperature control system. This may involve using a reactor with a cooling jacket and ensuring a sufficient flow rate of the cooling medium. For highly exothermic reactions, consider a semi-batch approach where one of the reactants (e.g., formaldehyde) is added portion-wise to control the rate of heat generation.[3]

    • Suboptimal Reagent Stoichiometry: The optimal molar ratio of reactants may differ slightly at a larger scale due to changes in mixing and temperature profiles.

      • Solution: Re-evaluate the stoichiometry of the reactants at the pilot scale. A slight excess of one reactant, often the more volatile one like formaldehyde, might be necessary to drive the reaction to completion.

Issue 2: Increased Formation of Impurities and Colored Byproducts

  • Question: Our scaled-up batches of this compound have a noticeable color and show a higher level of impurities on HPLC analysis compared to our lab-scale synthesis. What is the source of these impurities and how can we prevent their formation?

  • Answer: The formation of colored impurities and other byproducts is a known challenge in the Mannich reaction with phenols, especially during scale-up.

    • Ortho- Isomer Formation: The primary byproduct is often the ortho-isomer, 2-(Piperidin-1-ylmethyl)phenol. The ratio of para- to ortho- substitution can be influenced by reaction temperature and the presence of certain catalysts.[4]

      • Solution: Carefully control the reaction temperature. Lower temperatures generally favor the formation of the para-isomer. The choice of solvent can also influence regioselectivity.

    • Bis-alkylation Products: The formation of 2,6-bis(piperidin-1-ylmethyl)phenol is possible if the reaction is allowed to proceed for too long or at elevated temperatures.

      • Solution: Optimize the reaction time and monitor the reaction progress by in-process controls (e.g., HPLC) to stop the reaction once the desired product is maximized.

    • Oxidation and Degradation Products: Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored quinone-type structures.[5] This is often exacerbated by prolonged reaction times and exposure to air at elevated temperatures.

      • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Ensure that the purification process is initiated promptly after the reaction is complete.

Issue 3: Difficulties in Product Isolation and Purification

  • Question: We are struggling with the crystallization of this compound at a larger scale, resulting in an oily product or a low recovery rate. What are the best practices for isolating and purifying this compound at scale?

  • Answer: Effective isolation and purification are critical for obtaining a high-purity product.

    • Crystallization Solvent System: The choice of solvent is crucial for successful crystallization.

      • Solution: A mixture of a good solvent (e.g., ethanol, isopropanol) and an anti-solvent (e.g., water, heptane) is often effective.[6] The optimal solvent ratio should be determined through solubility studies at different temperatures.

    • Cooling Profile: Rapid cooling can lead to the formation of small crystals or an oil.

      • Solution: Employ a controlled cooling profile. A slow, gradual cooling rate allows for the growth of larger, purer crystals. Seeding the solution with a small amount of pure product can also promote crystallization.

    • pH Adjustment: The product is a basic compound and its solubility is pH-dependent.

      • Solution: Adjusting the pH of the aqueous solution after reaction work-up can facilitate precipitation. The optimal pH for precipitation should be determined experimentally.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical mechanism for the synthesis of this compound via the Mannich reaction?

    • A1: The Mannich reaction for this synthesis involves three key steps.[7][8][9] First, piperidine and formaldehyde react to form an electrophilic iminium ion.[10] The phenol then acts as a nucleophile, attacking the iminium ion, primarily at the para position due to steric hindrance at the ortho positions, to form the final product.[5]

  • Q2: What are the main safety concerns when scaling up this synthesis?

    • A2: The primary safety concern is the exothermic nature of the Mannich reaction, which can lead to a thermal runaway if not properly controlled.[1][11] This can result in a rapid increase in temperature and pressure within the reactor.[3] Formaldehyde is also a hazardous substance and appropriate handling procedures should be in place.

  • Q3: Is a continuous flow process a viable alternative to a batch process for this synthesis?

    • A3: Yes, a continuous flow process can offer significant advantages for the synthesis of aminomethylated phenols.[12][13] Continuous flow reactors provide better heat and mass transfer, allowing for more precise control over reaction conditions and potentially leading to higher yields and purity.[14][15] They can also enhance safety by minimizing the volume of reactive material at any given time.

  • Q4: How can we effectively remove the ortho-isomer byproduct?

    • A4: The separation of ortho- and para-isomers can be challenging due to their similar physical properties. Fractional crystallization is a common method, exploiting the potential difference in solubility of the two isomers in a specific solvent system.[6] In some cases, chromatographic techniques may be necessary for achieving high purity, although this is less practical at a large scale.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield and Purity (Lab Scale)

ParameterCondition ACondition BCondition CYield (%)Purity (%) (para-isomer)
Temperature 60°C80°C100°C7592
8588
8280
Solvent EthanolTolueneWater8090
7885
7295
Catalyst NoneAcetic Acid (cat.)MgCl2 (cat.)8288
8589
9093

Note: The data presented in this table is illustrative and based on general principles of the Mannich reaction. Actual results may vary.

Experimental Protocols

1. Lab-Scale Batch Synthesis of this compound

  • Materials:

    • Phenol (9.4 g, 0.1 mol)

    • Piperidine (8.5 g, 0.1 mol)

    • Formaldehyde (37% aqueous solution, 8.1 g, 0.1 mol)

    • Ethanol (100 mL)

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol and ethanol.

    • Stir the mixture until the phenol is completely dissolved.

    • Add piperidine to the solution.

    • Slowly add the formaldehyde solution dropwise over 15-20 minutes, maintaining the temperature below 40°C with an ice bath.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours.

    • Monitor the reaction progress by TLC or HPLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • To the resulting residue, add 100 mL of water and stir for 30 minutes. The product should precipitate.

    • Filter the solid product, wash with cold water, and dry under vacuum to obtain the crude this compound.

2. Pilot-Scale Batch Synthesis of this compound

  • Materials:

    • Phenol (940 g, 10.0 mol)

    • Piperidine (850 g, 10.0 mol)

    • Formaldehyde (37% aqueous solution, 810 g, 10.0 mol)

    • Ethanol (10 L)

  • Procedure:

    • Charge a 20 L jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and a controlled addition funnel with phenol and ethanol.

    • Start the agitation and ensure the phenol is fully dissolved.

    • Add piperidine to the reactor.

    • Begin circulating a cooling fluid through the reactor jacket to maintain the internal temperature at 20-25°C.

    • Add the formaldehyde solution via the addition funnel over a period of 1-2 hours, carefully monitoring the internal temperature and adjusting the addition rate to prevent a temperature excursion above 40°C.

    • After the addition is complete, slowly heat the reaction mixture to reflux (approximately 80°C) and hold for 4-6 hours.

    • Take in-process samples to monitor the reaction completion by HPLC.

    • Once the reaction is deemed complete, cool the reactor contents to 20-25°C.

    • Transfer the reaction mixture to a suitable vessel and concentrate under reduced pressure.

    • Add 10 L of water to the residue and stir for 1-2 hours to precipitate the product.

    • Isolate the product by filtration and wash the filter cake with water.

    • Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

Visualizations

Synthesis_Pathway Phenol Phenol Product This compound Phenol->Product Piperidine Piperidine Iminium_Ion Iminium Ion Piperidine->Iminium_Ion Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Iminium_Ion->Product Electrophilic Attack

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Scale-up Issue Encountered Low_Yield Low Yield / Incomplete Reaction Start->Low_Yield High_Impurities High Impurities / Color Start->High_Impurities Isolation_Problem Isolation / Purification Issues Start->Isolation_Problem Check_Mixing Check Agitation and Mixing Low_Yield->Check_Mixing Check_Temp_Control Verify Temperature Control Low_Yield->Check_Temp_Control Check_Stoichiometry Re-evaluate Stoichiometry Low_Yield->Check_Stoichiometry Analyze_Byproducts Analyze Byproduct Profile High_Impurities->Analyze_Byproducts Solvent_Screening Screen Crystallization Solvents Isolation_Problem->Solvent_Screening Controlled_Cooling Implement Controlled Cooling Isolation_Problem->Controlled_Cooling pH_Adjustment Optimize pH for Precipitation Isolation_Problem->pH_Adjustment Optimize_Mixing Optimize Stirring / Baffles Check_Mixing->Optimize_Mixing Yes Improve_Cooling Improve Cooling / Semi-batch Check_Temp_Control->Improve_Cooling Yes Adjust_Ratios Adjust Reactant Ratios Check_Stoichiometry->Adjust_Ratios Yes Control_Temp Optimize Reaction Temperature Analyze_Byproducts->Control_Temp Control_Time Optimize Reaction Time Analyze_Byproducts->Control_Time Inert_Atmosphere Use Inert Atmosphere Analyze_Byproducts->Inert_Atmosphere

Caption: Troubleshooting workflow for scale-up issues.

FAQ_Relationships Core_Topic Scale-up of this compound Synthesis Mechanism Q1: Reaction Mechanism Core_Topic->Mechanism Safety Q2: Safety Concerns Core_Topic->Safety Process_Tech Q3: Continuous Flow vs. Batch Core_Topic->Process_Tech Purification Q4: Impurity Removal Core_Topic->Purification Mechanism->Safety Exothermic Nature Mechanism->Purification Byproduct Formation Safety->Process_Tech Mitigation Strategy

Caption: Logical relationships of FAQs.

References

Technical Support Center: Optimization of N-Alkylation of Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your synthetic routes, enhance yield, and improve the purity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the N-alkylation of piperidines?

A1: The two most common and effective methods for the N-alkylation of piperidines are direct alkylation with alkyl halides and reductive amination.[1]

  • Direct Alkylation: This method involves the reaction of a piperidine with an alkyl halide (e.g., alkyl iodide, bromide, or chloride) in the presence of a base. The base neutralizes the hydrohalic acid formed during the reaction, driving the equilibrium towards the desired N-alkylated product.[2]

  • Reductive Amination: This is a one-pot, two-step process where a piperidine first reacts with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced in situ by a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the N-alkylated piperidine.[1][3] This method is particularly advantageous as it avoids the formation of quaternary ammonium salts.[4]

Q2: My N-alkylation reaction is sluggish or incomplete. What are the potential causes and solutions?

A2: Several factors can contribute to a slow or incomplete N-alkylation reaction.[5] Key areas to investigate include the choice of base, the reactivity of the alkylating agent, steric hindrance, and the solvent system.[5]

Troubleshooting Slow or Incomplete Reactions:

Potential CauseRecommended Solution
Insufficient Basicity The reaction generates an acid (e.g., HBr, HCl) that can protonate the starting piperidine, rendering it non-nucleophilic. Add a non-nucleophilic base like potassium carbonate (K₂CO₃), or N,N-diisopropylethylamine (DIPEA) to neutralize the acid.[5]
Poor Leaving Group The reactivity of the alkylating agent is dependent on the leaving group. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. Consider switching to a more reactive alkyl halide to accelerate the reaction.[5]
Steric Hindrance Bulky substituents on either the piperidine ring or the alkylating agent can impede the reaction. Increasing the reaction temperature can help overcome the activation energy barrier. In some cases, a less sterically hindered alkylating agent or a different synthetic approach may be necessary.[5]
Suboptimal Solvent The choice of solvent can significantly influence the reaction rate. Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally preferred as they can effectively solvate the transition state.[5][6]

Q3: I am observing a significant amount of quaternary ammonium salt as a byproduct. How can I prevent this over-alkylation?

A3: The formation of a quaternary ammonium salt is a common side reaction, especially with highly reactive alkylating agents like methyl iodide.[2][7] Several strategies can be employed to favor mono-alkylation.

Strategies to Minimize Over-Alkylation:

StrategyDescription
Control Stoichiometry Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine to 1.0 equivalent of the alkyl halide).[5]
Slow Addition of Alkylating Agent Adding the alkylating agent slowly to the reaction mixture, ideally using a syringe pump, maintains a low concentration of the electrophile and reduces the likelihood of a second alkylation event.[5][6]
Choice of Alkylating Agent If possible, use a less reactive alkylating agent. For example, an alkyl bromide is less prone to causing over-alkylation than an alkyl iodide.[7]
Lower Reaction Temperature Running the reaction at a lower temperature can sometimes help to control the rate of the second alkylation.
Use Reductive Amination This method is inherently less prone to over-alkylation as the iminium ion intermediate is typically reduced before a second alkylation can occur.[4]

Q4: How do I choose the right base and solvent for my direct N-alkylation reaction?

A4: The choice of base and solvent is critical for the success of direct N-alkylation.

  • Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and N,N-diisopropylethylamine (DIPEA) are effective and commonly used choices.[7] For reactions sensitive to strong bases, milder options like sodium bicarbonate (NaHCO₃) can be utilized.[5] The use of at least 1.5-2.0 equivalents of the base is recommended.

  • Solvents: Polar aprotic solvents are typically the best choice to ensure the solubility of the reactants and to facilitate the reaction. Acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are excellent options.[1][5]

Troubleshooting Guides

Issue 1: Low to No Yield

If you are experiencing low to no yield of your desired N-alkylated piperidine, consider the following troubleshooting steps.

LowYieldTroubleshooting Start Low/No Yield CheckReagents Check Reagent Quality (Piperidine, Alkylating Agent, Base, Solvent) Start->CheckReagents CheckConditions Verify Reaction Conditions (Temperature, Time, Atmosphere) Start->CheckConditions CheckMethod Evaluate Reaction Method Start->CheckMethod Solution1 Use fresh, anhydrous reagents. Ensure base is not expired. CheckReagents->Solution1 Solution2 Increase temperature or reaction time. Ensure inert atmosphere (N2 or Ar). CheckConditions->Solution2 Solution3 Switch to a more reactive alkylating agent (I > Br > Cl). Consider reductive amination. CheckMethod->Solution3

Caption: Troubleshooting workflow for low or no product yield.

Issue 2: Product Purification Difficulties

Purification of N-alkylated piperidines can sometimes be challenging due to the basic nature of the product and potential side products.

Q5: My N-alkylated piperidine product is water-soluble and difficult to extract. What should I do?

A5: High water solubility is often due to the formation of the protonated piperidinium salt. To facilitate extraction into an organic layer, the aqueous layer must be basified to deprotonate the piperidine nitrogen. After quenching the reaction, adjust the pH of the aqueous layer to >10 with a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). This will convert the protonated product to its free base form, which is more soluble in organic solvents like diethyl ether, ethyl acetate, or dichloromethane.[2]

Q6: How can I effectively purify my solid N-alkylated piperidine derivative?

A6: Recrystallization is a powerful technique for purifying solid piperidine derivatives. The choice of solvent is crucial and depends on the polarity of your compound.

Recommended Solvents for Recrystallization of Piperidine Derivatives: [8]

Compound ClassRecommended SolventsKey Considerations
Piperidine-3-carbothioamide derivativesAlcohols (Ethanol, Methanol, Isopropanol), Acetonitrile, ToluenePolarity is influenced by N-substituents.
1-Carbamoylpiperidine-3-carboxylic acidPolar solventsThe presence of both a carboxylic acid and a carbamoyl group dictates the need for polar solvents.
Piperic acidEthanolYields yellow needles upon recrystallization.
Piperidine hydrochlorideEthanol/Ethyl acetateA common solvent system for recrystallizing amine salts.

Data Presentation: Comparison of Reaction Parameters

The following tables summarize typical quantitative data for the N-alkylation of piperidine derivatives based on the described protocols.

Table 1: Direct N-Alkylation of Piperidine Derivatives with Alkyl Halides

Alkylating AgentBaseSolventReaction Time (h)Temperature (°C)Yield (%)Reference
Methyl IodideK₂CO₃DMF12Room Temp.85-95[1]
Ethyl BromideK₂CO₃Acetonitrile18Room Temp.80-90[1]
Benzyl BromideK₂CO₃DMF12-2450-7088-95[1]
n-Butyl BromideDIPEAAcetonitrile167070-80[7]
1-IodohexaneCs₂CO₃Acetonitrile167079[9]

Table 2: Reductive Amination of Piperidine with Aldehydes and Ketones

Aldehyde/KetoneReducing AgentSolventReaction Time (h)Temperature (°C)Yield (%)Reference
BenzaldehydeNaBH(OAc)₃Dichloromethane4-12Room Temp.90-98[1]
AcetoneNaBH(OAc)₃Dichloromethane4-12Room Temp.85-95[1]
CyclohexanoneNaBH(OAc)₃1,2-Dichloroethane6Room Temp.92[1]
FormaldehydeNaBH(OAc)₃Dichloromethane4Room Temp.96[1]
p-AnisaldehydeNaBH₃CNMethanol2Room Temp.95[10]

Experimental Protocols

Protocol 1: Direct N-Alkylation using an Alkyl Halide

This protocol describes a general procedure for the mono-N-alkylation of piperidine with an alkyl bromide.[1][7]

Materials:

  • Piperidine (1.1 eq)

  • Alkyl Bromide (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Syringe pump (recommended for slow addition)

Procedure:

  • To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to create a solution with a concentration of approximately 0.1 M with respect to the piperidine.

  • Stir the suspension at room temperature.

  • Slowly add the alkyl bromide (1.0 eq) to the reaction mixture using a syringe pump over 1-2 hours.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

DirectAlkylationWorkflow Start Start: Combine Piperidine and Base in Solvent AddHalide Slowly Add Alkyl Halide Start->AddHalide Heat Heat and Monitor Reaction (TLC/LC-MS) AddHalide->Heat Workup Aqueous Workup Heat->Workup Purify Purification (Column Chromatography) Workup->Purify End Final Product Purify->End

Caption: Experimental workflow for direct N-alkylation.

Protocol 2: Reductive Amination using an Aldehyde

This protocol provides a general method for the N-alkylation of piperidine with an aldehyde using sodium triacetoxyborohydride.[1]

Materials:

  • Piperidine (1.0 eq)

  • Aldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve piperidine (1.0 eq) and the corresponding aldehyde (1.1 eq) in dichloromethane.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction for 30 minutes at room temperature to facilitate the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired N-alkylated piperidine.

ReductiveAminationWorkflow Start Start: Combine Piperidine and Aldehyde in Solvent FormImine Form Iminium Ion (Catalytic Acid) Start->FormImine Reduce Add Reducing Agent (NaBH(OAc)₃) FormImine->Reduce Monitor Stir and Monitor Reaction (TLC) Reduce->Monitor Workup Aqueous Workup Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify End Final Product Purify->End

Caption: Experimental workflow for reductive amination.

References

Technical Support Center: Refinement of Column Chromatography Techniques for Purifying Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their column chromatography techniques for the purification of piperidine compounds.

Frequently Asked Questions (FAQs)

Q1: Why do my piperidine compounds show significant peak tailing on silica gel columns?

A1: Peak tailing is a common issue when purifying piperidine compounds on silica gel. This phenomenon is primarily due to strong interactions between the basic nitrogen atom in the piperidine ring and the acidic silanol groups on the surface of the silica gel. These secondary interactions can lead to poor separation, reduced resolution, and inaccurate quantification.

Q2: How can I prevent my piperidine compound from strongly adhering to the silica gel column?

A2: To mitigate the strong adherence of basic piperidine compounds to acidic silica gel, you can deactivate the silica gel. This is commonly achieved by pre-treating the silica with a base, such as triethylamine (TEA). Adding a small percentage of a basic modifier like triethylamine (e.g., 0.1-2.0%) or ammonia in methanol to the eluent can significantly improve peak shape by neutralizing the acidic sites on the silica.

Q3: What are the best practices for selecting a solvent system for piperidine purification?

A3: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for your target compound on a Thin Layer Chromatography (TLC) plate. For basic compounds, it is often beneficial to add a small amount of triethylamine (e.g., 0.5-1%) to the eluent to minimize tailing. A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. If the compound is highly polar, a system such as dichloromethane/methanol may be more suitable.

Q4: My piperidine compound is not stable on silica gel. What are my alternatives?

A4: If your compound degrades on silica gel, you can consider using a different stationary phase, such as alumina. Alternatively, you can deactivate the silica gel by flushing the column with a solvent system containing 1-3% triethylamine before loading your sample. A "spot test" on a TLC plate, where the spotted compound is left for an hour before elution, can help determine its stability on silica.

Q5: What is a typical loading capacity for piperidine compounds on a silica gel column?

A5: The loading capacity depends on the difficulty of the separation. For easy separations, a ratio of 30:1 of silica weight to crude product weight is common. For more challenging separations, a ratio of 100:1 may be necessary. For reversed-phase chromatography, the loading capacity is typically lower, in the range of 0.1% to 1%.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Peak Tailing Strong interaction between the basic piperidine nitrogen and acidic silanol groups on silica gel.Add a basic modifier like triethylamine (0.1-2.0%) to the mobile phase. Use a less acidic stationary phase like alumina. Employ modern, end-capped silica columns designed for basic compounds.
Low Recovery / Compound Stuck on Column The compound is highly polar and requires a very strong solvent to elute. Irreversible adsorption to the silica gel. The compound may be decomposing on the column.Gradually increase the polarity of the mobile phase (gradient elution). Flush the column with a highly polar solvent system (e.g., 10-20% methanol in dichloromethane with a basic modifier). Test for compound stability on silica using a 2D TLC. If unstable, use an alternative stationary phase like alumina or deactivated silica.
Co-elution of Product and Impurities The polarity of the eluent is not optimal for separation. The column may be overloaded.Systematically vary the solvent ratio to achieve better separation on TLC first (aim for an Rf of 0.3-0.4 for the product). Consider a three-component solvent system for finer tuning of polarity. Reduce the amount of crude material loaded onto the column.
Compound Elutes with the Solvent Front The eluent is too polar.Decrease the polarity of the mobile phase. Start with a less polar solvent system and gradually increase the polarity.
No Compound Eluting from the Column The compound may have decomposed on the silica gel. The solvent system may be incorrect. The compound may have eluted undetected in the solvent front. Fractions may be too dilute to detect the compound by TLC.Check for compound stability on silica. Double-check the composition of your eluent. Check the first fraction collected. Concentrate the fractions in the expected elution range and re-analyze by TLC.

Quantitative Data Summary

The following tables provide a summary of quantitative data for the purification of specific piperidine compounds by column chromatography.

Table 1: Purification of ortho-methyl 4-Anilino-1-Boc-piperidine

Purification MethodStationary/Mobile Phase or SolventTypical PurityExpected Yield
Flash Column Chromatography Silica gel; Hexanes/Ethyl Acetate gradient with 0.5% Triethylamine>98%70-90%
Recrystallization Isopropanol/Water or Ethanol/Heptane>99%60-80%
Preparative HPLC C18 column; Acetonitrile/Water with 0.1% Formic Acid>99.5%50-70%

Table 2: Column Chromatography of 1-(Piperidin-2-ylmethyl)piperidine

ParameterValue
Compound 1-(Piperidin-2-ylmethyl)piperidine
Crude Amount 1.0 g
Crude Purity 65%
Mobile Phase (Optimized) 94:5:1 (v/v/v) Dichloromethane:Methanol:Triethylamine
Purified Amount 0.78 g
Recovery Rate 78%
Final Purity >98%

Experimental Protocols

Protocol 1: Purification of ortho-methyl 4-Anilino-1-Boc-piperidine by Flash Column Chromatography

1. Materials:

  • Crude ortho-methyl 4-anilino-1-Boc-piperidine

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Triethylamine

  • Glass column

  • Compressed air or nitrogen source

  • Collection tubes

  • TLC plates, chamber, and UV lamp

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in a solvent system such as 80:20 hexanes:ethyl acetate.

    • Visualize the plate under a UV lamp. Adjust the solvent system to achieve an Rf value of approximately 0.2-0.3 for the product. Add 0.5% triethylamine to the eluent to minimize tailing.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate with 0.5% triethylamine).

    • Carefully pack the column with the slurry, ensuring an even and compact bed.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • In a separate flask, add a small amount of silica gel and concentrate the crude product solution onto the silica gel using a rotary evaporator.

    • Carefully load the dried, product-adsorbed silica gel onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

    • Collect fractions and monitor them by TLC.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure product.

    • Remove the solvent

Addressing issues in the deprotection of N-Boc-piperidine intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of N-Boc-piperidine intermediates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find reliable protocols for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during the acidic deprotection of N-Boc-piperidine?

A1: The main source of side reactions is the formation of a reactive tert-butyl cation when the Boc group is cleaved by a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation can then alkylate any available nucleophiles in the reaction mixture, a common side reaction known as t-butylation.[1] This can include the newly deprotected piperidine nitrogen or other sensitive functional groups on the molecule.

Q2: My N-Boc deprotection reaction is incomplete. What are the common reasons for this?

A2: Several factors can lead to an incomplete deprotection reaction:

  • Insufficient Acid: The concentration or the number of equivalents of the acid may be too low to drive the reaction to completion.[1]

  • Short Reaction Time: The reaction may not have been allowed to run for a sufficient amount of time.[1]

  • Low Temperature: Most Boc deprotections are carried out at room temperature. If the reaction is slow, gentle warming might be necessary, but this should be done with caution as it can also increase the likelihood of side reactions.[1]

  • Steric Hindrance: Bulky chemical groups near the N-Boc-protected nitrogen can impede the acid's access and slow down the deprotection rate.[1]

Q3: What are scavengers and why are they important in N-Boc deprotection?

A3: Scavengers are nucleophilic compounds added to the deprotection reaction to "trap" the reactive tert-butyl cation.[1] By reacting with the carbocation more readily than the desired product or other sensitive parts of the molecule, they prevent unwanted side reactions like t-butylation.[1]

Q4: Which acidic reagents are most commonly used for N-Boc deprotection?

A4: The most frequently used reagents are trifluoroacetic acid (TFA), typically in a 25-50% solution in dichloromethane (DCM), and hydrochloric acid (HCl), commonly as a 4M solution in an organic solvent like 1,4-dioxane or methanol.[1][2]

Q5: Are there milder or alternative methods for N-Boc deprotection?

A5: Yes, for substrates that are sensitive to strong acids, Lewis acids can offer a milder alternative.[3] In some specific cases, particularly with certain heterocyclic compounds, thermal deprotection by heating in a high-boiling solvent can also be effective.[3][4] Additionally, methods using oxalyl chloride in methanol have been reported as a mild option.[5]

Troubleshooting Guides

Issue 1: Low Yield of the Deprotected Piperidine

If you are experiencing a low yield of your desired product, consult the following troubleshooting workflow.

Low_Yield_Workflow start Low Product Yield Detected check_reaction Incomplete Reaction? start->check_reaction check_workup Issues During Work-up? check_reaction->check_workup No solution_reaction Increase acid concentration/equivalents (e.g., 25-50% TFA in DCM or 4M HCl). Increase reaction time and monitor progress. Gently warm reaction (e.g., to 40°C) with caution. check_reaction->solution_reaction Yes check_purification Problems with Purification? check_workup->check_purification No solution_workup Ensure complete extraction of the product. Check pH during basification to avoid product loss. Investigate potential for product degradation. check_workup->solution_workup Yes solution_purification Consider alternative chromatography methods. Check for product loss during solvent removal. Analyze purity of fractions carefully. check_purification->solution_purification Yes end Optimized Yield check_purification->end No solution_reaction->check_workup solution_workup->check_purification solution_purification->end

Troubleshooting workflow for low product yield.
Issue 2: Formation of Side Products (e.g., t-Butylation)

The appearance of unexpected peaks in your analytical data, such as LC-MS or NMR, often indicates the formation of side products, most commonly from t-butylation.[1]

Side_Product_Workflow start Side Products Detected cause Primary Cause: Reactive tert-butyl cation start->cause solution Add Scavengers to the Reaction Mixture cause->solution scavengers Common Scavengers: - Triisopropylsilane (TIS) - Thioanisole - Water solution->scavengers implementation Implementation: - Add scavenger (e.g., 2.5-5% TIS) to the reaction mixture. - Monitor the reaction progress carefully. scavengers->implementation end Minimized Side Products implementation->end

Workflow for addressing side product formation.

Data Presentation

Table 1: Common Scavengers for N-Boc Deprotection

ScavengerTypical ConcentrationNotes
Triisopropylsilane (TIS)2.5 - 5%General purpose scavenger, often used in combination with water.[1]
Thioanisole5 - 10%Effective for scavenging cations and protecting sulfur-containing residues.
Water2.5 - 5%Can be used in combination with other scavengers like TIS.[1]
Anisole5%Useful for protecting tryptophan and other electron-rich aromatic systems.

Table 2: Comparison of Common Acidic Deprotection Reagents

ReagentTypical ConditionsAdvantagesDisadvantages
Trifluoroacetic Acid (TFA)20-50% in DCM, 0°C to RT, 30 min - 3 h[2]Highly efficient and fast.[2]Corrosive; can cause side reactions with sensitive functional groups.[6]
Hydrochloric Acid (HCl)4M in 1,4-dioxane, RT, 1-4 h[1][2]Yields the hydrochloride salt directly, which can be advantageous for purification.[1]Can be less soluble for some substrates; dioxane is a peroxide-forming solvent.

Experimental Protocols

Protocol 1: General Procedure for TFA-Mediated Boc Deprotection
  • Dissolution: Dissolve the N-Boc-piperidine intermediate (1.0 equivalent) in dichloromethane (DCM).

  • TFA Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).[3]

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS.[3]

  • Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[1][3] The resulting TFA salt can often be used directly in the next step or neutralized.

Protocol 2: Boc Deprotection with HCl in Dioxane

This method is an alternative to TFA and directly yields the hydrochloride salt of the deprotected amine.[1]

  • Preparation: Dissolve the N-Boc-piperidine substrate in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).[1]

  • Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane. A large excess of HCl is often used.[1]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. A precipitate of the hydrochloride salt may form.[1][2]

  • Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.[1][2]

  • Work-up: If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.[1]

Protocol 3: Obtaining the Neutral (Free Base) Piperidine
  • Deprotection: Follow either Protocol 1 or 2 to remove the Boc group.

  • Dissolution: After removing the reaction solvent, dissolve the resulting crude salt in water.

  • Basification: Cool the aqueous solution in an ice bath and add a base (e.g., saturated sodium bicarbonate solution, NaOH) until the pH is basic (pH 9-10).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., DCM, ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free amine.

Signaling Pathways and Experimental Workflows

Mechanism of Boc Deprotection and Side Product Formation

The diagram below illustrates the main deprotection pathway and the competing side reaction where the tert-butyl cation alkylates a nucleophile.

Boc_Deprotection_Mechanism cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway Boc_Pip N-Boc-Piperidine Protonation Protonation (H+) Boc_Pip->Protonation + H+ Intermediate Protonated Intermediate Protonation->Intermediate Cleavage Cleavage Intermediate->Cleavage Carbamic_Acid Carbamic Acid + t-Bu+ Cleavage->Carbamic_Acid tBu_cation tert-Butyl Cation (t-Bu+) Cleavage->tBu_cation Decarboxylation Decarboxylation (-CO2) Carbamic_Acid->Decarboxylation Deprotected_Pip Deprotected Piperidine Decarboxylation->Deprotected_Pip Alkylation Alkylation tBu_cation->Alkylation + Nu Nucleophile Nucleophile (Nu) Nucleophile->Alkylation Side_Product t-Butylated Side Product Alkylation->Side_Product

Mechanism of Boc deprotection and side product formation.[1][2]

References

Technical Support Center: Strategies to Improve the Stability of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with piperidine-based compounds during experimentation.

Frequently Asked Questions (FAQs)

Q1: My piperidine-containing compound shows rapid degradation in early assays. What are the most common causes of instability?

A1: Piperidine rings are susceptible to metabolic and chemical degradation through several common pathways. The primary causes of instability are:

  • Metabolic Oxidation: The piperidine moiety is often a target for drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, with CYP3A4 being a major contributor.[1][2] Key metabolic "soft spots" include:

    • Alpha-Carbon Oxidation: Oxidation of the carbon atoms adjacent (alpha) to the nitrogen can lead to the formation of a stable lactam, a very common metabolic fate for piperidine rings.[2]

    • N-Oxidation: The nitrogen atom itself can be oxidized to form an N-oxide metabolite.[2][3]

    • N-Dealkylation: If the piperidine nitrogen is substituted, cleavage of the bond between the nitrogen and its substituent is a predominant metabolic pathway.[2]

    • Ring Hydroxylation: Direct hydroxylation at other positions on the ring can also occur.[1]

  • Chemical Instability: Under certain experimental conditions (e.g., pH, presence of oxidants), piperidine compounds can degrade. Forced degradation studies are used to identify these liabilities.[4][5]

Q2: What are the primary medicinal chemistry strategies to improve the metabolic stability of a piperidine ring?

A2: Once metabolic hotspots are identified, several strategies can be employed to "harden" the molecule against degradation:

  • Steric Hindrance: Introducing bulky groups (e.g., methyl, cyclopropyl) near the sites of metabolism can physically block enzymes from accessing the labile positions.[6]

  • Fluorination: Replacing metabolically weak C-H bonds with stronger C-F bonds is a highly effective strategy to prevent oxidation.[6]

  • Deuteration: Substituting hydrogen atoms at metabolic hotspots with deuterium (heavy hydrogen) can slow down the rate of CYP-mediated bond cleavage due to the kinetic isotope effect.[2]

  • Reduce Lipophilicity: Lowering the compound's overall lipophilicity (logP or logD) can decrease its affinity for metabolic enzymes. This can be achieved by introducing polar functional groups.[6]

  • Bioisosteric Replacement: This involves replacing the entire piperidine ring with a different heterocyclic scaffold that has improved stability while retaining the desired biological activity. Common replacements include morpholine, piperazine, azetidine, pyrrolidine, and spirocyclic systems like azaspiro[3.3]heptanes.[2][7][8]

Q3: How do I experimentally determine the metabolic stability of my compound?

A3: The standard in vitro method is the liver microsomal stability assay .[9][10] This experiment involves incubating your compound with liver microsomes, which are vesicles containing a high concentration of drug-metabolizing enzymes (like CYPs). The disappearance of the parent compound is monitored over time using LC-MS/MS.[6][9][11] The results are used to calculate key parameters like half-life (t½) and intrinsic clearance (CLint).[2][11][12]

Q4: My compound is stable in buffer but degrades in the microsomal assay. How do I confirm the degradation is enzyme-driven?

A4: To confirm that the observed degradation is enzymatic, you should run a control incubation without the necessary cofactor, NADPH.[9][11] The NADPH regenerating system is required for the activity of CYP enzymes.[6] If your compound is stable in the absence of NADPH but degrades in its presence, the instability is confirmed to be due to Phase I metabolism.[11]

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of my piperidine compound in animal studies.

  • Potential Cause: Extensive and variable first-pass metabolism. The compound may be well-absorbed in the gut but is rapidly metabolized in the liver before reaching systemic circulation. Differences in enzyme expression between individual animals can cause high variability.[6]

  • Troubleshooting Steps:

    • Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes from the same species used in your in vivo studies. This will determine the intrinsic clearance.[6]

    • Perform metabolite identification studies using LC-MS/MS to pinpoint the exact sites of metabolism on your compound.[1]

    • Synthesize and test analogs with modifications designed to block the identified metabolic hotspots (see Q2 for strategies).

Issue 2: My compound appears to have low oral bioavailability despite good cell permeability (e.g., in a Caco-2 assay).

  • Potential Cause 1: High First-Pass Metabolism. As described above, the compound is cleared by the liver before it can be measured in systemic circulation.[6]

  • Potential Cause 2: P-glycoprotein (P-gp) Efflux. The compound might be actively transported back into the gastrointestinal lumen by efflux transporters like P-gp after absorption.[6]

  • Troubleshooting Steps:

    • Assess Metabolic Stability: Use a liver microsomal assay to check for high intrinsic clearance.[6]

    • Conduct a Bidirectional Caco-2 Assay: This assay measures transport in both directions (apical-to-basolateral and basolateral-to-apical). A high efflux ratio (typically >2) indicates the compound is a P-gp substrate.[6]

    • Modify Structure: If efflux is high, structural modifications may be needed to reduce P-gp substrate activity. If metabolism is high, apply strategies to block the metabolic soft spots.

Data Presentation: Stability of Piperidine Analogs

The following tables summarize quantitative data on how specific structural modifications can impact the metabolic stability of piperidine-containing compounds.

Table 1: Effect of Bioisosteric Replacement on Metabolic Stability

This table presents data on the replacement of a piperidine ring with spirocyclic analogs in a model compound series. Stability was assessed using human liver microsomes (HLM).

Compound IDScaffoldIntrinsic Clearance (CLint) (µL/min/mg)Half-Life (t½) (min)Data Source(s)
57 Piperidine14-[13]
58 2-Azaspiro[3.3]heptane5331[13]
59 1-Azaspiro[3.3]heptane3252[13]

Note: In this specific series, the spirocyclic replacements altered metabolic stability, with the 1-azaspiro[3.3]heptane showing improved stability over the 2-aza isomer.[13]

Table 2: Representative Stability Data for Piperidine vs. Morpholine Analogs

This table shows hypothetical but representative data illustrating the common observation that morpholine analogs are often more metabolically stable than their piperidine counterparts.

Compound TypeScaffoldHalf-Life (t½) in HLM (min)Intrinsic Clearance (CLint) (µL/min/mg)Data Source(s)
Analog A Piperidine2595.2[2]
Analog B Morpholine> 120< 19.8[2]

Note: The electron-withdrawing effect of the oxygen atom in the morpholine ring generally reduces susceptibility to CYP-mediated oxidation compared to piperidine.[2]

Visualizations: Workflows and Pathways

// Connections A -> B; A -> C; B -> D; D -> G [label="Yes"]; D -> E [label="No"]; E -> H [label="Yes"]; H -> F; F -> I; C -> G; } dot Caption: Troubleshooting workflow for piperidine compound instability.

// Nodes parent [label="Piperidine-Based\nCompound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cyp [label="CYP450 Enzymes\n(e.g., CYP3A4)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; m1 [label="Lactam Metabolite", fillcolor="#EA4335", fontcolor="#FFFFFF"]; m2 [label="N-Oxide Metabolite", fillcolor="#EA4335", fontcolor="#FFFFFF"]; m3 [label="Hydroxylated Metabolite", fillcolor="#EA4335", fontcolor="#FFFFFF"]; m4 [label="N-Dealkylated Core\n+ Side Chain", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges parent -> cyp [label="Metabolism"]; cyp -> m1 [label=" α-Carbon Oxidation"]; cyp -> m2 [label=" N-Oxidation"]; cyp -> m3 [label=" Ring Hydroxylation"]; cyp -> m4 [label=" N-Dealkylation"]; } dot Caption: Common metabolic degradation pathways for piperidine rings.

Appendix: Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol outlines the steps to determine the metabolic stability of a test compound by measuring its rate of disappearance when incubated with HLM.

1. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM), stored at -80°C

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System Solution (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer)

  • Positive control compounds (e.g., Midazolam for CYP3A4)

  • Termination Solution: Ice-cold Acetonitrile (ACN) containing an internal standard

  • 96-well incubation plate and analytical plate

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

2. Procedure:

  • Prepare Solutions:

    • Thaw HLM on ice and dilute to a working concentration (e.g., 0.5 mg/mL) with 0.1 M phosphate buffer. Keep on ice.

    • Prepare the test compound working solution by diluting the stock to a concentration that will yield a final assay concentration of 1 µM.

  • Incubation Setup:

    • Add the HLM solution to the wells of the 96-well incubation plate.

    • For the "-NADPH" control wells, add buffer instead of the NADPH regenerating system.

    • Add the test compound working solution to all wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Initiate Reaction:

    • Start the metabolic reaction by adding the NADPH Regenerating System Solution to the appropriate wells.

  • Time Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by transferring an aliquot from the incubation plate to a new plate containing the ice-cold Termination Solution.[11] The "0 min" sample is taken immediately after adding the NADPH solution.

  • Sample Processing:

    • Once all time points are collected, seal the plate and vortex vigorously to precipitate the microsomal proteins.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 min at 4°C) to pellet the protein.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new analytical plate.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[2]

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration in mg/mL) .[2]

Protocol 2: Forced Degradation (Stress Testing) Study

This protocol provides a general framework for assessing the intrinsic stability of a piperidine-based compound under various stress conditions, as recommended by ICH guidelines.[3][4]

1. Objective: To identify potential degradation products and pathways, and to establish the stability-indicating nature of analytical methods.[4][5] A target degradation of 5-20% is generally considered optimal.[3][14]

2. General Procedure: For each condition, prepare a solution of the drug substance (e.g., 1 mg/mL) and expose it to the stressor. A control sample (unstressed) should be analyzed concurrently.

3. Stress Conditions:

  • Acid Hydrolysis:

    • Condition: 0.1 M HCl at 60°C.

    • Procedure: Dissolve the compound in the acid solution. Incubate for a set period (e.g., 2, 8, 24 hours). At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • Condition: 0.1 M NaOH at 60°C.

    • Procedure: Dissolve the compound in the base solution. Incubate as above. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

    • Procedure: Dissolve the compound in the H₂O₂ solution. Incubate for a set period, protected from light. Withdraw samples, dilute, and analyze.

  • Thermal Degradation:

    • Condition: Solid drug substance exposed to 80°C (dry heat).

    • Procedure: Place the solid compound in a controlled temperature oven. Sample at various time points (e.g., 24, 48, 72 hours), dissolve in a suitable solvent, and analyze.

  • Photolytic Degradation:

    • Condition: Expose the compound (solid and in solution) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14]

    • Procedure: Place samples in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light. Analyze samples after the exposure period.

4. Analysis: Analyze all stressed samples and the control sample using a suitable stability-indicating method, typically HPLC with UV and/or Mass Spectrometric detection, to separate and quantify the parent drug and any degradation products.

References

Technical Support Center: Stereoselective Piperidin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of piperidin-4-ones. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental issues and find answers to frequently asked questions.

Troubleshooting Guides

This section addresses specific problems you might encounter during the synthesis of piperidin-4-ones, providing potential causes and actionable solutions.

Issue 1: Low Diastereoselectivity (Poor d.r.) in Cyclization Reactions

Question: My cyclization reaction to form the piperidin-4-one ring is producing a mixture of diastereomers with a low diastereomeric ratio (d.r.). How can I improve the selectivity?

Answer: Low diastereoselectivity is a common issue and can often be resolved by systematically optimizing reaction parameters. The relative orientation of substituents during ring formation is influenced by a delicate balance of steric and electronic factors.[1]

Potential Causes & Troubleshooting Steps:

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to decreased selectivity.[1]

    • Solution: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C) to enhance selectivity by favoring the kinetically controlled product.[1]

  • Catalyst System: The nature of the catalyst (Lewis acid, Brønsted acid, or organocatalyst) is critical in defining the geometry of the transition state.

    • Solution: Evaluate a panel of different acid catalysts (e.g., TFA, HCl, BF₃·OEt₂) and vary their concentrations.[1] In some cases, a milder catalyst or even catalyst-free conditions may yield better results. For organocatalytic approaches, screening different chiral catalysts, such as O-TMS protected diphenylprolinol, can be effective.[2][3]

  • Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize the transition states leading to different diastereomers.

    • Solution: Experiment with a variety of solvents with different polarities (e.g., non-polar toluene, moderately polar dichloromethane, polar acetonitrile) to find the optimal medium for the desired stereochemical outcome.[1]

  • Substrate Control: The steric bulk of substituents on the starting materials can significantly direct the stereochemical course of the cyclization.

    • Solution: If feasible, modify protecting groups or other substituents on the starting materials. Introducing bulkier groups can increase steric hindrance and favor the formation of a single diastereomer.[1]

Issue 2: Low Enantioselectivity (Poor e.e.) in Asymmetric Catalysis

Question: I am using a chiral catalyst for an asymmetric synthesis of a piperidin-4-one derivative, but the enantiomeric excess (e.e.) of my product is low. What can I do to improve it?

Answer: Achieving high enantioselectivity requires a well-matched catalyst, substrate, and set of reaction conditions to create a highly ordered and energetically differentiated chiral environment in the transition state.

Potential Causes & Troubleshooting Steps:

  • Catalyst/Ligand Mismatch: The chosen chiral catalyst or ligand may not be optimal for the specific substrate, leading to a poorly organized transition state.

    • Solution: Screen a library of chiral ligands or catalysts. For instance, in rhodium-catalyzed cycloadditions or phosphoric acid-catalyzed aza-Diels-Alder reactions, subtle changes to the catalyst structure can have a profound impact on enantioselectivity.[4][5]

  • Ineffective Chiral Auxiliary: When using a chiral auxiliary, its ability to shield one face of the molecule might be insufficient.[6]

    • Solution: Consider using a different chiral auxiliary with greater steric bulk or different conformational properties. Evans' oxazolidinones are a well-established class of effective auxiliaries that create a rigid chiral environment.[6][7][8]

  • Background Uncatalyzed Reaction: A non-selective, uncatalyzed reaction may be competing with the desired asymmetric catalytic pathway, eroding the overall enantioselectivity.

    • Solution: Lower the reaction temperature to slow down the uncatalyzed reaction.[9] Ensure slow addition of reagents to maintain a low concentration of the achiral substrate, which favors the faster, catalyzed pathway.[9]

  • Enzymatic Reduction Issues: In cases of enzymatic reduction of a piperidinone precursor, the choice of enzyme and conditions are paramount.

    • Solution: Screen different carbonyl reductases to find one with optimal substrate specificity. Ensure efficient regeneration of the nicotinamide cofactor (NADH/NADPH) and optimize pH and temperature, as enzyme activity and selectivity are highly sensitive to these parameters.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for achieving high stereoselectivity in piperidin-4-one synthesis?

A1: Several powerful strategies exist, each with its own advantages:

  • Aza-Diels-Alder Reaction: This cycloaddition reaction is a classic and effective method. Using chiral Brønsted or Lewis acids as catalysts can induce high enantioselectivity.[4][10] The reaction can proceed via a concerted or a stepwise Mannich-Michael pathway.[11]

  • Organocatalysis: Chiral secondary amines, such as prolinol derivatives, can catalyze domino Michael addition/aminalization reactions to form polysubstituted piperidines with excellent enantioselectivity, often creating multiple stereocenters in a single step.[2][3]

  • Metal Catalysis: Transition metals like rhodium, palladium, and gold are used to catalyze various transformations, including [2+2+2] cycloadditions, dearomatization of pyridines, and cyclization reactions, often with high stereocontrol.[5][12][13][14]

  • Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemistry of subsequent reactions. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.[7][15]

  • Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single pot to rapidly build molecular complexity. Stereoselective MCRs have been developed for the synthesis of highly functionalized piperidones.[16][17][18][19]

Q2: How does temperature generally affect the stereoselectivity of a reaction?

A2: Lowering the reaction temperature is a common and effective strategy to improve stereoselectivity.[1] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the difference in activation energies (ΔΔG‡) between the two diastereomeric transition states becomes more significant at lower temperatures. This leads to a greater preference for the pathway with the lower activation energy, resulting in a higher ratio of the desired stereoisomer.[9]

Q3: Can the N-substituent on the piperidine ring influence stereoselectivity?

A3: Yes, the N-substituent (often a protecting group) can have a significant steric and electronic influence on the outcome of the reaction. A bulky N-substituent can block one face of the molecule, directing incoming reagents to the opposite face. It can also affect the conformational equilibrium of key intermediates, which in turn dictates the stereochemical outcome of a cyclization step.

Q4: What is a "domino reaction" in the context of piperidin-4-one synthesis?

A4: A domino reaction (or cascade reaction) is a process where multiple bond-forming events occur sequentially in a single pot without isolating intermediates. For example, an organocatalytic approach might involve a Michael addition followed by an intramolecular cyclization (aminalization) to form the piperidine ring in one continuous sequence.[2][3] This approach is highly efficient as it reduces the number of synthetic steps and purification procedures.

Quantitative Data Summary

The following tables summarize reported stereoselectivity data for various synthetic methods.

Table 1: Organocatalyzed and Acid-Catalyzed Aza-Diels-Alder Reactions

Catalyst/MethodDiene/Enone SubstrateImine SubstrateDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
Chiral Phosphoric AcidVinylketene silyl acetalVarious imines-up to >99:1[4][10]
O-TMS protected diphenylprolinolNitroolefinAldehydes-Excellent[2][3]
Amine/Acid OrganocatalystCinnamaldehydeMalonamideup to 19:1>90%[20]

Table 2: Metal-Catalyzed Syntheses

Catalyst SystemReaction TypeKey SubstratesDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
Gold(I) ComplexCyclization/Ferrier RearrangementN-homopropargyl amides>25:1-[14][21]
Rhodium(I) Complex[2+2+2] CycloadditionAlkenyl isocyanates, alkynes>19:1 (post-hydrogenation)High[5]
Palladium/Py-Ox LigandOxidative AminationNon-activated alkenes-High[13]

Key Experimental Protocols

Protocol 1: Organocatalytic Domino Michael/Aminalization [22]

This protocol describes a one-step process to form polysubstituted piperidines with high stereocontrol.

  • Preparation: To a solution of the aldehyde (0.2 mmol) and the nitroolefin (0.3 mmol) in a suitable solvent (e.g., toluene, 1.0 mL) in a flame-dried flask under an inert atmosphere, add the O-TMS protected diphenylprolinol catalyst (20 mol%).

  • Reaction: Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the highly functionalized chiral piperidine product.

Protocol 2: Gold-Catalyzed Cyclization for Piperidin-4-ol Synthesis [14]

This one-pot protocol involves a sequential gold-catalyzed cyclization, reduction, and rearrangement.

  • Cyclization: In a glovebox, add the gold catalyst [Au(PPh₃)NTf₂] (5 mol%) and methanesulfonic acid (1.2 equiv) to a solution of the N-homopropargyl amide (1.0 equiv) in CH₂Cl₂ (to make a 0.1 M solution).

  • Reaction: Stir the reaction mixture at room temperature for 1 hour.

  • Reduction: Cool the reaction to the desired temperature (e.g., -40 °C) and add catecholborane (6.0 equiv) dropwise. Monitor the reduction by TLC.

  • Quenching & Workup: Upon completion, quench the reaction with methanol (MeOH) and stir for 15 minutes. Add a saturated aqueous solution of disodium tartrate and stir for another 15 minutes. Basify the mixture with 10% NaOH (saturated with NaCl) and extract with CH₂Cl₂ (3 times).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography.

Visualizations

Diagrams of Workflows and Concepts

G cluster_0 Phase 1: Optimization cluster_1 Phase 2: Execution & Analysis cluster_2 Phase 3: Outcome A Select Synthetic Strategy (e.g., Aza-Diels-Alder, Organocatalysis) B Screen Chiral Catalysts or Auxiliaries A->B C Optimize Reaction Conditions (Solvent, Temperature, Concentration) B->C D Perform Reaction Under Optimized Conditions C->D E Purify Product via Chromatography D->E F Analyze Stereoselectivity (Chiral HPLC, NMR) E->F G High d.r. / e.e. Achieved F->G Success H Low Stereoselectivity F->H Issue I Return to Optimization (Phase 1) H->I I->B

Caption: General workflow for optimizing stereoselective synthesis.

G Start Low Stereoselectivity (d.r. or e.e.) Observed Temp Is Reaction at Lowest Practical Temp? Start->Temp LowerTemp Lower Reaction Temperature (-20 to -78 °C) Temp->LowerTemp No Solvent Is Solvent Optimized? Temp->Solvent Yes End Re-analyze Product LowerTemp->End ScreenSolvent Screen Solvents (Polar vs. Non-polar) Solvent->ScreenSolvent No Catalyst Is Catalyst/Ligand Optimal? Solvent->Catalyst Yes ScreenSolvent->End ScreenCatalyst Screen Different Catalysts, Ligands, or Auxiliaries Catalyst->ScreenCatalyst No Substrate Can Substrate Be Modified? Catalyst->Substrate Yes ScreenCatalyst->End ModifySubstrate Introduce Bulkier Protecting Groups Substrate->ModifySubstrate Yes Substrate->End No ModifySubstrate->End

Caption: Troubleshooting decision tree for low stereoselectivity.

G Catalyst Chiral Catalyst (e.g., Prolinol Derivative) Enamine Chiral Enamine Intermediate Catalyst->Enamine Aldehyde Aldehyde Aldehyde->Enamine Michael Michael Adduct (Intermediate) Enamine->Michael Michael Addition Nitroolefin Nitroolefin Nitroolefin->Michael Cyclization Intramolecular Cyclization (Aminal Formation) Michael->Cyclization Product Piperidine Product Cyclization->Product Product->Catalyst Catalyst Regeneration

Caption: Simplified organocatalytic cycle for piperidine synthesis.

References

Process improvements for the synthesis of piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: My purified piperidine has a yellow tint. What is the cause and how can I remove it? A: A yellow color in piperidine is typically caused by oxidation products. For applications requiring high purity, this discoloration should be removed. The most effective purification method is distillation. To prevent re-oxidation, store the purified piperidine under an inert atmosphere like nitrogen or argon, and protect it from light and heat.

Q2: Why is it so difficult to separate my piperidine product from the pyridine starting material by distillation? A: Piperidine and pyridine form a constant-boiling azeotropic mixture, making complete separation by simple fractional distillation challenging. This azeotrope consists of about 92% piperidine and 8% pyridine. To overcome this, you can use chemical methods. For instance, bubbling carbon dioxide through a solution of the mixture in an organic solvent will selectively precipitate piperidine as a solid carbonate salt, while the unreacted pyridine remains in solution, allowing for separation by filtration.[1]

Q3: I observed unexpected crystal formation in my stock solution of piperidine in DMF. What happened? A: This is a common issue with amines. The crystallization is likely due to the formation of a salt. Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with trace acidic gases (like HCl from other reagents in the lab) to form salts like piperidine hydrochloride.[2] To resolve this, you can try redissolving the crystals with gentle heating or prepare a fresh solution and ensure it is stored in a tightly sealed container under an inert atmosphere.

Troubleshooting Guide: Catalytic Hydrogenation

Catalytic hydrogenation of pyridines is a primary method for synthesizing piperidines, but it can be prone to issues.

Q4: I am getting low to no conversion of my pyridine starting material. What are the potential causes and solutions? A: Low conversion is a frequent problem that can often be traced back to the catalyst or reaction conditions.

  • Potential Cause 1: Catalyst Deactivation/Poisoning. The nitrogen atom in pyridine and piperidine can act as a Lewis base and bind strongly to the metal catalyst, poisoning it.

    • Solution: Ensure your starting material and solvent are pure and free of other catalyst poisons. Use a fresh batch of catalyst. Consider switching to a catalyst less prone to nitrogen poisoning, such as rhodium-based catalysts.[3]

  • Potential Cause 2: Insufficient Hydrogen Pressure or Poor Mass Transfer. The reaction requires sufficient hydrogen availability at the catalyst surface.

    • Solution: Increase the hydrogen pressure incrementally. Ensure vigorous and efficient stirring to improve the mixing of gas, liquid, and the solid catalyst.

  • Potential Cause 3: Reaction Temperature is Too Low. Hydrogenation of a stable aromatic ring like pyridine requires sufficient energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature while monitoring for the formation of byproducts.

Q5: My reaction produces the desired piperidine, but I also see significant ring-opened byproducts. How can I prevent this? A: This issue is known as "over-reduction" or hydrogenolysis, where the C-N bond in the newly formed piperidine ring is cleaved.[3] This leads to impurities like pentylamines, which reduces the yield of the desired product.[3]

  • Solution 1: Catalyst Selection. Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) are often more selective for ring hydrogenation without causing significant C-N bond cleavage compared to catalysts like Raney Nickel.[3][4]

  • Solution 2: Optimize Reaction Conditions. Lowering the reaction temperature can favor the desired hydrogenation over C-N bond cleavage. While higher hydrogen pressure increases the reaction rate, it can also promote over-reduction, so finding an optimal pressure is key.[3]

Q6: The stereoselectivity of my reaction is poor, resulting in a mixture of cis and trans isomers. How can I improve it? A: For substituted pyridines, achieving a specific stereoisomer is often a primary goal.

  • Solution 1: Adjust Reaction Conditions. In some cases, reaction parameters can influence the stereochemical outcome. For example, increasing hydrogen pressure (e.g., from 30 to 80 bar) has been shown to improve the cis:trans ratio in certain reactions.

  • Solution 2: Catalyst and Solvent Choice. The choice of catalyst and solvent system can be critical. Using an acidic solvent like glacial acetic acid with a PtO₂ catalyst often favors the formation of cis-piperidine derivatives.[5]

Data Presentation: Catalyst Performance

The selection of a catalyst is critical for the successful hydrogenation of pyridines. The following table summarizes typical conditions and performance for various common catalysts.

CatalystSubstrate ExamplePressure (bar)Temperature (°C)SolventYield (%)Reference
PtO₂ 2-Bromopyridine50Room Temp.Acetic Acid>95% (as derivative)[6]
PtO₂ 3-Phenylpyridine60Room Temp.Acetic Acid>95% (as derivative)[6]
Rh₂O₃ Pyridine540TFE>99%[4]
Ru/PDVB Pyridine10100Water~98%[7]
10% Pt/C 2-Chloropyridine7070Acetic Acid56% (cis)[8]

Note: TFE = 2,2,2-Trifluoroethanol; Ru/PDVB = Ruthenium on poly(divinylbenzene).

Experimental Protocols

Detailed Protocol: Hydrogenation of a Substituted Pyridine using PtO₂

This protocol provides a general method for the catalytic hydrogenation of a substituted pyridine in an acidic medium, which often favors the formation of cis-isomers.[5]

Materials:

  • Substituted Pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)

  • Glacial Acetic Acid (Solvent)

  • High-Pressure Hydrogenation Reactor (e.g., Parr apparatus)

  • Hydrogen Gas (High Purity)

  • Inert Gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite®)

  • Ethyl Acetate (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine (1.0 g).

  • Solvent & Catalyst Addition: Add glacial acetic acid (5-10 mL) as the solvent, followed by the careful addition of the PtO₂ catalyst (typically 5 mol%).[6][9]

  • Hydrogenation:

    • Securely seal the reactor and connect it to the hydrogenation apparatus.

    • Purge the reactor head multiple times with an inert gas (e.g., nitrogen) to remove all air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50–70 bar).[5][6]

    • Begin vigorous stirring. The reaction is typically run at room temperature for 6-24 hours.[6]

    • Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or GC-MS.

  • Workup:

    • Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas. Purge the reactor with an inert gas.

    • Open the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry in the air. Quench the filter cake with water immediately after filtration.[9]

    • Transfer the filtrate to a flask and carefully neutralize the acetic acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude piperidine derivative can be further purified by distillation or column chromatography as needed.

Visualizations

Experimental & Logical Workflows

A clear workflow is essential for reproducible results. The following diagrams illustrate a general synthesis workflow and a logical approach to troubleshooting low yields.

G A 1. Reactor Setup (Substrate, Solvent, Catalyst) B 2. Reaction Execution (Pressurize with H₂, Stir) A->B C 3. Reaction Monitoring (TLC / GC-MS / H₂ Uptake) B->C D 4. Workup (Vent, Filter Catalyst) C->D E 5. Extraction & Neutralization D->E F 6. Purification (Distillation / Chromatography) E->F G 7. Analysis & Characterization (NMR / MS) F->G

Caption: General experimental workflow for catalytic hydrogenation.

G Start Low Yield Observed CheckPurity Is Starting Material Pure? Start->CheckPurity CheckCatalyst Is Catalyst Active? CheckPurity->CheckCatalyst Yes Purify Purify Pyridine & Solvents CheckPurity->Purify No CheckConditions Are Conditions Optimal? CheckCatalyst->CheckConditions Yes FreshCat Use Fresh Catalyst Batch CheckCatalyst->FreshCat No IncreasePress Increase H₂ Pressure & Stirring Rate CheckConditions->IncreasePress No Success Yield Improved CheckConditions->Success Yes Purify->CheckCatalyst FreshCat->CheckConditions IncreaseTemp Increase Temperature IncreasePress->IncreaseTemp IncreaseTemp->Success

Caption: Troubleshooting flowchart for low yield in hydrogenation.

Example Signaling Pathway: Methylphenidate

Many pharmaceuticals, such as Methylphenidate (Ritalin), contain a piperidine core. Understanding their mechanism of action is key in drug development. Methylphenidate works by blocking the reuptake of key neurotransmitters in the brain.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA_cleft Increased Dopamine NET Norepinephrine Transporter (NET) NE_cleft Increased Norepinephrine Dopamine Dopamine Dopamine->DAT Reuptake Norepinephrine Norepinephrine Norepinephrine->NET Reuptake MPH Methylphenidate MPH->DAT Blocks MPH->NET Blocks DA_receptor Dopamine Receptors DA_cleft->DA_receptor Binds NE_receptor Norepinephrine Receptors NE_cleft->NE_receptor Binds Response Enhanced Postsynaptic Signaling (Improved Focus & Attention) DA_receptor->Response NE_receptor->Response

Caption: Mechanism of action for Methylphenidate.

References

Validation & Comparative

N-Alkylation vs. Reductive Amination: A Comparative Guide for Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of amines is a cornerstone of molecular construction. Two of the most prevalent methods for forging carbon-nitrogen bonds are direct N-alkylation and reductive amination. This guide provides an objective comparison of these two powerful techniques, supported by experimental data, detailed protocols, and visual workflows to inform your synthetic strategy.

At a Glance: N-Alkylation vs. Reductive Amination

FeatureN-AlkylationReductive Amination
Starting Materials Amine + Alkylating Agent (e.g., alkyl halide, alcohol)Amine + Carbonyl Compound (aldehyde or ketone)
Key Intermediate Direct C-N bond formationImine or enamine
Selectivity Prone to over-alkylation, leading to mixtures of primary, secondary, and tertiary amines.[1]Generally high selectivity for mono-alkylation.[1]
Reaction Conditions Often requires catalysts and elevated temperatures, especially with less reactive alkylating agents like alcohols.[2][3]Can often be performed in one pot under mild conditions.[4]
Byproducts Can generate salt byproducts (e.g., from alkyl halides) or water (from alcohols).Primarily water.
Green Chemistry Use of alcohols as alkylating agents is considered a green approach ("borrowing hydrogen").Considered a green and atom-economical method.[4]

Performance Data: Synthesis of N-Benzylaniline

To provide a direct comparison, the synthesis of N-benzylaniline from aniline is presented below using both N-alkylation of aniline with benzyl alcohol and reductive amination of aniline with benzaldehyde.

N-Alkylation Experimental Data
Catalyst/ReagentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
NiBr₂ / 1,10-phenanthrolinet-BuOKToluene1304899 (GC)[2]
Mn pincer complext-BuOKToluene802480-90[3]
Ru(II) complext-BuOKToluene802496-99 (conv.)[5]
Cu-ChromiteK₂CO₃o-Xylene1108-[6]
Reductive Amination Experimental Data
Reducing AgentCatalyst/AdditiveSolventTemp. (°C)TimeYield (%)Reference
NaBH₄NaH₂PO₄·H₂OTHFReflux55 min92[7][8]
NaBH₄[Et₃NH][HSO₄]Neat901 h98[9]
NaBH₄DOWEX(R)50WX8THFRT20 min91[10]
NaBH₄Carbon-based solid acidSolvent-freeRT8 min>90 (conv.)[11]

Experimental Workflows

The following diagrams illustrate the general experimental workflows for N-alkylation and reductive amination.

N_Alkylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_processing Work-up & Purification Amine Amine ReactionVessel Reaction Vessel (Solvent, Catalyst, Base) Amine->ReactionVessel Alcohol Alcohol/Alkyl Halide Alcohol->ReactionVessel Workup Aqueous Work-up (Quenching, Extraction) ReactionVessel->Workup Heat/Stir Purification Purification (Chromatography/Distillation) Workup->Purification Product N-Alkylated Amine Purification->Product

N-Alkylation Experimental Workflow

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_processing Work-up & Purification Amine Amine ReactionVessel Reaction Vessel (Solvent, Reducing Agent, +/- Acid catalyst) Amine->ReactionVessel Carbonyl Aldehyde/Ketone Carbonyl->ReactionVessel Workup Aqueous Work-up (Quenching, Extraction) ReactionVessel->Workup Stir Purification Purification (Chromatography/Distillation) Workup->Purification Product N-Alkylated Amine Purification->Product

Reductive Amination Experimental Workflow

Reaction Mechanisms

The fundamental difference between these two methods lies in their reaction pathways. N-alkylation via the "borrowing hydrogen" methodology involves the oxidation of an alcohol to an aldehyde intermediate, which then participates in a reductive amination-like sequence. In contrast, classical reductive amination begins with the formation of an imine from an amine and a carbonyl compound, which is then reduced.

N_Alkylation_Mechanism cluster_main N-Alkylation (Borrowing Hydrogen) Alcohol R'-CH₂OH Aldehyde R'-CHO Alcohol->Aldehyde Oxidation Catalyst_H [Cat]-H₂ Imine R-N=CHR' Catalyst_H->Imine Aldehyde->Imine Catalyst [Catalyst] Amine R-NH₂ Amine->Imine Condensation Alkylated_Amine R-NH-CH₂R' Imine->Alkylated_Amine Reduction H2O H₂O Imine->H2O Alkylated_Amine->Catalyst Catalyst->Alcohol

N-Alkylation (Borrowing Hydrogen) Mechanism

Reductive_Amination_Mechanism cluster_main Reductive Amination Amine R-NH₂ Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Carbonyl R'-CHO Carbonyl->Hemiaminal Nucleophilic Attack Imine Imine Intermediate (R-N=CHR') Hemiaminal->Imine Dehydration H2O H₂O Hemiaminal->H2O Alkylated_Amine R-NH-CH₂R' Imine->Alkylated_Amine Reduction Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Imine

Reductive Amination Mechanism

Detailed Experimental Protocols

Protocol 1: N-Alkylation of Aniline with Benzyl Alcohol

This protocol is adapted from a nickel-catalyzed reaction.[2]

Materials:

  • Aniline (0.25 mmol)

  • Benzyl alcohol (1.0 mmol)

  • Nickel(II) bromide (NiBr₂) (0.025 mmol)

  • 1,10-phenanthroline (0.05 mmol)

  • Potassium tert-butoxide (t-BuOK) (0.25 mmol)

  • Toluene (2.0 mL)

Procedure:

  • To an oven-dried reaction vessel, add NiBr₂, 1,10-phenanthroline, and t-BuOK.

  • Under an inert atmosphere (e.g., nitrogen or argon), add toluene, aniline, and benzyl alcohol.

  • Seal the vessel and heat the reaction mixture at 130 °C for 48 hours with vigorous stirring.

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-benzylaniline.

Protocol 2: Reductive Amination of Aniline with Benzaldehyde

This protocol utilizes sodium borohydride with a solid acid catalyst.[11]

Materials:

  • Aniline (5 mmol)

  • Benzaldehyde (5 mmol)

  • Carbon-based solid acid (CBSA) (0.5 g)

  • Water (0.15 g)

  • Sodium borohydride (NaBH₄) (5 mmol, fine powder)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethanol or diethyl ether

Procedure:

  • In a flat-bottomed flask, stir a mixture of aniline and benzaldehyde at room temperature for 10-25 minutes.

  • Add the carbon-based solid acid, water, and sodium borohydride to the mixture.

  • Continue stirring at ambient temperature for approximately 8 minutes. Monitor the reaction by TLC.

  • Upon completion, quench the reaction mixture with a saturated aqueous solution of NaHCO₃ (10 mL).

  • Extract the product with ethanol or diethyl ether (3 x 10 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield N-benzylaniline.

Conclusion

Both N-alkylation and reductive amination are indispensable tools for the synthesis of amines. Reductive amination often offers superior selectivity for mono-alkylation and can be performed under milder, one-pot conditions, making it a highly versatile and "green" option.[1][4] N-alkylation, particularly with alcohols via the "borrowing hydrogen" strategy, also presents an atom-economical and environmentally friendly alternative to the use of alkyl halides, though it may require harsher conditions and careful optimization to control selectivity.[3] The choice between these two powerful methods will ultimately depend on the specific substrate scope, desired selectivity, and available laboratory resources.

References

Validating the antimicrobial efficacy against standard antibiotics like ampicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the antimicrobial efficacy of a novel compound against the well-established antibiotic, ampicillin. It outlines standardized experimental protocols, presents data in a clear, comparative format, and includes visualizations of the experimental workflow and a logical diagram for interpreting comparative results. This objective comparison is crucial for assessing the potential of new antimicrobial candidates.

Data Presentation: Comparative Efficacy Metrics

The following tables summarize key quantitative data points for comparing a new antimicrobial agent (Agent X) with ampicillin against common Gram-negative and Gram-positive bacteria.

Table 1: Zone of Inhibition Diameters (mm) from Disk Diffusion Assay

MicroorganismAntimicrobial AgentDisk ContentZone Diameter (mm) - SusceptibleZone Diameter (mm) - IntermediateZone Diameter (mm) - Resistant
Escherichia coli (ATCC 25922)Ampicillin10 µg≥ 1714-16≤ 13[1]
Agent X[Specify content][Insert experimental data][Insert experimental data][Insert experimental data]
Staphylococcus aureus (ATCC 25923)Ampicillin10 µg≥ 29-≤ 28[1]
Agent X[Specify content][Insert experimental data][Insert experimental data][Insert experimental data]

Table 2: Minimum Inhibitory Concentration (MIC) from Broth Microdilution Assay

MicroorganismAntimicrobial AgentMIC (µg/mL)
Escherichia coliAmpicillin4[2]
Agent X[Insert experimental data]
Staphylococcus aureusAmpicillin0.6-1[2]
Agent X[Insert experimental data]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. Adherence to these standardized protocols is essential for generating reproducible and comparable data.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method determines the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of inhibition around an antibiotic-impregnated disk.

1. Inoculum Preparation:

  • Select 3-5 isolated colonies of the test organism from an 18-24 hour non-selective agar plate.
  • Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This can be verified using a spectrophotometer or by visual comparison against a white background with contrasting black lines.[3]

2. Inoculation of Mueller-Hinton Agar Plate:

  • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the bacterial suspension.
  • Remove excess fluid by pressing the swab against the inside of the tube.
  • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees after each streaking to ensure uniform growth.[3]

3. Application of Antimicrobial Disks:

  • Using sterile forceps, place the antimicrobial disks (e.g., ampicillin 10 µg and Agent X at a specified concentration) onto the inoculated agar surface.
  • Ensure disks are placed at least 24 mm apart from each other and from the edge of the plate.[3]
  • Gently press each disk to ensure complete contact with the agar.

4. Incubation:

  • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters (mm) using a ruler or calipers.
  • Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on standardized interpretive charts, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

1. Preparation of Antimicrobial Dilutions:

  • Prepare a stock solution of the antimicrobial agent (e.g., ampicillin, Agent X) in an appropriate solvent.
  • Perform serial two-fold dilutions of the antimicrobial agent in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth). Each well will contain 100 µL of the diluted antimicrobial.

2. Inoculum Preparation:

  • Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard, as described for the Kirby-Bauer test.
  • Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Add 100 µL of the standardized and diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.
  • Include a growth control well (broth and inoculum without antimicrobial) and a sterility control well (broth only).
  • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • Following incubation, visually inspect the wells for turbidity (bacterial growth).
  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Mandatory Visualizations

Experimental Workflow for Antimicrobial Efficacy Testing

G cluster_prep Preparation cluster_kb Kirby-Bauer Disk Diffusion cluster_mic Broth Microdilution (MIC) cluster_results Data Analysis start Start prep_colonies Select 3-5 Isolated Colonies start->prep_colonies prep_suspension Create Bacterial Suspension prep_colonies->prep_suspension standardize Standardize to 0.5 McFarland prep_suspension->standardize inoculate_plate Inoculate Mueller-Hinton Agar standardize->inoculate_plate prep_dilutions Prepare Serial Dilutions in 96-well Plate standardize->prep_dilutions apply_disks Apply Ampicillin & Agent X Disks inoculate_plate->apply_disks incubate_kb Incubate 16-20h at 35°C apply_disks->incubate_kb measure_zones Measure Zones of Inhibition (mm) incubate_kb->measure_zones interpret_kb Interpret S/I/R measure_zones->interpret_kb compare_data Compare Agent X data to Ampicillin interpret_kb->compare_data inoculate_wells Inoculate Wells with Standardized Bacteria prep_dilutions->inoculate_wells incubate_mic Incubate 16-20h at 35°C inoculate_wells->incubate_mic read_mic Visually Determine MIC incubate_mic->read_mic interpret_mic Record MIC Value (µg/mL) read_mic->interpret_mic interpret_mic->compare_data conclusion Draw Conclusion on Efficacy compare_data->conclusion

Caption: Workflow for antimicrobial susceptibility testing.

Logical Diagram for Comparative Efficacy Assessment

G cluster_mic MIC Comparison cluster_kb Zone of Inhibition Comparison start Start: Compare Agent X to Ampicillin mic_agent_x MIC of Agent X start->mic_agent_x mic_ampicillin MIC of Ampicillin start->mic_ampicillin zone_agent_x Zone Diameter of Agent X start->zone_agent_x zone_ampicillin Zone Diameter of Ampicillin start->zone_ampicillin mic_decision Is MIC(X) ≤ MIC(Amp)? mic_agent_x->mic_decision mic_ampicillin->mic_decision mic_superior Potentially Superior or Equivalent mic_decision->mic_superior Yes mic_inferior Potentially Inferior mic_decision->mic_inferior No final_conclusion Overall Efficacy Conclusion mic_superior->final_conclusion mic_inferior->final_conclusion zone_decision Is Zone(X) ≥ Zone(Amp)? zone_agent_x->zone_decision zone_ampicillin->zone_decision zone_superior Potentially Superior or Equivalent zone_decision->zone_superior Yes zone_inferior Potentially Inferior zone_decision->zone_inferior No zone_superior->final_conclusion zone_inferior->final_conclusion

References

In Silico ADMET Prediction: A Comparative Analysis of Novel 4-(Piperidin-1-ylmethyl)phenol Analogues Against Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel 4-(Piperidin-1-ylmethyl)phenol analogues. The in silico predictions for these novel compounds are benchmarked against established drugs, Donepezil and Raloxifene, which share structural similarities (piperidine and phenol moieties, respectively). This comparison aims to provide researchers with a framework for early-stage drug discovery and candidate selection based on computational screening.

Comparative ADMET Profile

The following table summarizes the key predicted ADMET properties for three novel this compound analogues (designated as Analogue 1, Analogue 2, and Analogue 3) and the reference drugs, Donepezil and Raloxifene. These predictions were generated using a standard suite of in silico models.

Parameter Analogue 1 Analogue 2 Analogue 3 Donepezil Raloxifene Optimal Range
Molecular Weight ( g/mol ) 412.5430.6398.4379.5473.6< 500
LogP (Lipophilicity) 3.24.12.84.14.81.0 - 5.0
Aqueous Solubility (mg/mL) 0.080.030.150.040.001> 0.05
Human Intestinal Absorption (%) 9285959040> 80
Blood-Brain Barrier Permeability (logBB) 0.1-0.20.30.2-0.8> 0 (for CNS drugs) < 0 (for non-CNS)
CYP2D6 Inhibition Low RiskHigh RiskLow RiskHigh RiskLow RiskLow Risk
hERG Inhibition Low RiskLow RiskMedium RiskLow RiskLow RiskLow Risk
Hepatotoxicity Low RiskMedium RiskLow RiskLow RiskHigh RiskLow Risk
Ames Mutagenicity NegativeNegativeNegativeNegativeNegativeNegative

Experimental and Computational Workflow

The following diagram illustrates the workflow for the in silico ADMET prediction of the novel compounds. This process involves initial compound design, selection of appropriate computational models, execution of simulations, and analysis of the resulting data in comparison to known drugs.

ADMET_Workflow cluster_design Compound Design & Preparation cluster_prediction In Silico Prediction cluster_analysis Analysis & Comparison start Novel this compound Analogue Design prep 2D to 3D Structure Conversion & Energy Minimization start->prep admet_models ADMET Prediction Models (e.g., QSAR, PBPK) prep->admet_models run_sim Run Simulations admet_models->run_sim data_analysis Data Extraction & Analysis run_sim->data_analysis comparison Comparison with Reference Drugs (Donepezil, Raloxifene) data_analysis->comparison candidate_selection Candidate Prioritization comparison->candidate_selection

Caption: Workflow for in silico ADMET prediction and candidate selection.

Potential Signaling Pathway Interaction

Given the phenolic and piperidine scaffolds, these analogues may interact with various signaling pathways. The diagram below represents a generalized receptor tyrosine kinase (RTK) pathway, a common target for drugs with similar structural motifs. This is a hypothetical representation and would require experimental validation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Analogue receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binding ras RAS receptor->ras Activation raf RAF ras->raf mek MEK raf->mek block Pathway Inhibition raf->block erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Caption: Hypothetical interaction with a Receptor Tyrosine Kinase pathway.

Experimental Protocols

The in silico ADMET predictions summarized in this guide were derived using the following standard computational methodologies:

  • Molecular Descriptors Calculation:

    • The 2D structures of the novel analogues and reference drugs were converted to 3D structures.

    • Energy minimization was performed using the MMFF94 force field.

    • A comprehensive set of physicochemical and topological descriptors were calculated using PaDEL-Descriptor software.

  • Quantitative Structure-Activity Relationship (QSAR) Models:

    • Aqueous Solubility, LogP, and Human Intestinal Absorption: Predictions were based on validated QSAR models from established platforms like SwissADME and pkCSM. These models utilize regression-based algorithms trained on large datasets of known compounds.

    • Blood-Brain Barrier (BBB) Permeability: A classification model based on support vector machines (SVM) was used to predict whether a compound can cross the BBB. The model was trained on a curated dataset of compounds with experimentally determined logBB values.

  • Toxicity and Metabolism Prediction:

    • CYP450 Inhibition: Predictions for the inhibition of the CYP2D6 isoform were made using a combination of ligand-based pharmacophore modeling and machine learning models available through online servers.

    • hERG Inhibition: A 3D-QSAR model, developed based on a dataset of known hERG blockers, was used to predict the potential for cardiotoxicity.

    • Hepatotoxicity and Ames Mutagenicity: Predictions were based on structural alerts (SAs) and statistical-based models that identify chemical substructures known to be associated with toxicity and mutagenicity. The DEREK Nexus knowledge base was used as a reference for structural alerts.

This guide serves as a preliminary assessment of the ADMET properties of novel this compound analogues. The presented in silico data highlights potential advantages and liabilities for each analogue, providing a rational basis for prioritizing candidates for further experimental validation.

A Comparative Analysis of Antioxidant Activity: Trolox and Ascorbic Acid as Benchmarks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant activity of various compounds against the widely recognized standards, Trolox and ascorbic acid (Vitamin C). The objective is to offer a clear, data-driven resource for evaluating the potency of novel antioxidant candidates. This document outlines the methodologies for key antioxidant assays, presents comparative data in a structured format, and illustrates the experimental workflow.

Core Concepts in Antioxidant Activity Measurement

The evaluation of antioxidant activity is crucial in the fields of pharmacology, nutrition, and drug development. Antioxidants are molecules that inhibit the oxidation of other molecules, a process that can produce free radicals. These free radicals can start chain reactions that damage cells, contributing to aging and various diseases. The efficacy of an antioxidant is often determined by its ability to scavenge these free radicals. Trolox, a water-soluble analog of vitamin E, and ascorbic acid are frequently used as positive controls or standards in these assessments due to their well-characterized antioxidant properties.[1][2]

Experimental Workflow for Comparative Antioxidant Assays

The following diagram illustrates a generalized workflow for the comparative assessment of antioxidant activity. This process ensures a systematic and reproducible evaluation of test compounds against standards like Trolox and ascorbic acid.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_comparison Comparative Evaluation prep_standards Prepare Standard Solutions (Trolox, Ascorbic Acid) perform_assay Perform Antioxidant Assay (e.g., DPPH, ABTS, FRAP, ORAC) prep_standards->perform_assay prep_samples Prepare Test Compound Solutions prep_samples->perform_assay prep_reagents Prepare Assay Reagents (DPPH, ABTS, etc.) prep_reagents->perform_assay measure_absorbance Measure Absorbance/ Fluorescence perform_assay->measure_absorbance calc_inhibition Calculate Percentage Inhibition measure_absorbance->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Values plot_curve->calc_ic50 calc_teac Calculate TEAC Values plot_curve->calc_teac compare_results Compare IC50/TEAC of Test Compound vs. Standards calc_ic50->compare_results calc_teac->compare_results

Caption: Generalized experimental workflow for comparing antioxidant activity.

Quantitative Comparison of Antioxidant Activity

The following table summarizes the antioxidant activity of Trolox and ascorbic acid from various studies, presented as IC50 (half-maximal inhibitory concentration) and TEAC (Trolox Equivalent Antioxidant Capacity) values. A lower IC50 value indicates greater antioxidant potency.

CompoundAssayIC50 (µg/mL)TEAC (Trolox Equivalents)Reference
Trolox DPPH3.771.00 (by definition)[3]
ABTS2.931.00 (by definition)[3]
FRAP0.241.00 (by definition)[4]
Ascorbic Acid DPPH4.97~0.6 - 0.9[4]
ABTS~2.0 - 5.0~0.5 - 1.0[4]
FRAP-~1.0[5]

Note: IC50 and TEAC values can vary depending on the specific experimental conditions, including solvent, pH, and reaction time.

Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The change in absorbance is measured spectrophotometrically.[6][7]

Reagents:

  • DPPH solution (0.1 mM in methanol or ethanol)

  • Test compounds and standards (Trolox, ascorbic acid) at various concentrations

  • Methanol or ethanol (as solvent)

Procedure:

  • Prepare a series of dilutions of the test compounds and standards in the chosen solvent.

  • In a 96-well plate, add 100 µL of each dilution to triplicate wells.

  • Add 100 µL of the DPPH working solution to all wells.

  • Include a control containing 100 µL of solvent and 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Plot the percentage inhibition against the concentration of the test compound/standard to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[9][10]

Reagents:

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Test compounds and standards (Trolox, ascorbic acid) at various concentrations

  • Ethanol or phosphate-buffered saline (PBS) for dilution

Procedure:

  • Prepare the ABTS•+ working solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compounds and standards.

  • In a 96-well plate, add 10 µL of each dilution to triplicate wells.

  • Add 200 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition as described for the DPPH assay.

  • The results can be expressed as IC50 values or as TEAC values by comparing the antioxidant response of the sample to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[11]

Reagents:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Prepare fresh.

  • Test compounds and standards (Trolox, ascorbic acid) at various concentrations

Procedure:

  • Warm the FRAP reagent to 37°C.

  • Prepare a series of dilutions of the test compounds and standards.

  • In a 96-well plate, add 10 µL of each dilution to triplicate wells.

  • Add 190 µL of the FRAP reagent to each well.

  • Incubate the plate at 37°C for 4 minutes.

  • Measure the absorbance at 593 nm.

  • A standard curve is generated using a ferrous sulfate (FeSO₄) solution of known concentrations.

  • The antioxidant capacity of the samples is expressed as Fe²⁺ equivalents or as TEAC values if Trolox is used as the standard.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time.[12][13][14]

Reagents:

  • Fluorescein sodium salt (fluorescent probe)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)

  • Trolox (standard)

  • Phosphate buffer (75 mM, pH 7.4)

  • Test compounds at various concentrations

Procedure:

  • Prepare a fluorescein working solution in phosphate buffer.

  • Prepare a series of dilutions of the test compounds and Trolox standard.

  • In a black 96-well plate, add 150 µL of the fluorescein working solution to each well.

  • Add 25 µL of the test compound, standard, or buffer (for blank) to the wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Immediately place the plate in a fluorescence microplate reader and record the fluorescence every minute for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).

  • Calculate the area under the curve (AUC) for each sample, standard, and blank.

  • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

  • A standard curve is generated by plotting the net AUC against the Trolox concentration. The antioxidant capacity of the samples is expressed as Trolox equivalents.

References

Comparative Analysis of the Biological Activities of 4-(Piperidin-1-ylmethyl)phenol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 4-(Piperidin-1-ylmethyl)phenol and its derivatives. The information presented is based on available experimental data from various studies, offering insights into the potential pharmacological applications of this class of compounds.

Introduction

This compound is a Mannich base derived from phenol, formaldehyde, and piperidine. This structural motif is a common scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. Derivatives of this compound, through substitution on the phenolic ring or the piperidine moiety, can lead to significant modulation of their pharmacological profiles. This guide summarizes the reported biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects, to facilitate further research and drug discovery efforts.

Data Summary

The following table summarizes the available quantitative data on the biological activity of this compound and its derivatives. Due to the limited number of studies directly comparing this specific parent compound with a systematic series of its derivatives, the data presented here is a compilation from various sources investigating structurally related compounds.

CompoundBiological ActivityAssayKey FindingsReference
This compound AntioxidantDPPH radical scavenging assayModerate antioxidant activity.[1][1]
Derivative 1: 2,6-Diaryl-3-methyl-4-piperidones AntibacterialMinimum Inhibitory Concentration (MIC)Significant activity against Staphylococcus aureus, E. coli, and Bacillus subtilis.[2]
Derivative 2: Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones AntifungalMinimum Inhibitory Concentration (MIC)Significant activity against M. gypseum, M. canis, T. mentagrophytes, T. rubrum, and C. albicans.[2][2]
Derivative 3: 3-Benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride Anti-inflammatoryCarrageenan-induced paw edemaDose-dependent reduction in paw edema.[3][3]
Derivative 4: Phenyl ester derivatives of vanillin derived piperidin-4-one oxime AntioxidantDPPH radical scavenging assaySome derivatives showed higher antioxidant activity than the standard Butylated hydroxy anisole (BHA).[4][4]
Derivative 5: Phenyl ester derivatives of vanillin derived piperidin-4-one oxime AntimicrobialMinimum Inhibitory Concentration (MIC)Potent antibacterial and antifungal activity, in some cases exceeding standard drugs like streptomycin and fluconazole.[4][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Antioxidant Activity: DPPH Radical Scavenging Assay

The antioxidant activity of the compounds is determined by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[5]

  • A solution of DPPH in methanol is prepared.

  • Different concentrations of the test compounds are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[2]

  • A serial dilution of the test compounds is prepared in a suitable broth medium in a 96-well microtiter plate.

  • A standardized inoculum of the test microorganism (bacteria or fungi) is added to each well.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is used to evaluate the acute anti-inflammatory activity of a compound.[3]

  • A pre-determined dose of the test compound is administered to the animals (e.g., rats or mice), typically orally or intraperitoneally.

  • After a specific period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the hind paw of the animals to induce inflammation and edema.

  • The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group (which receives only the vehicle and carrageenan).

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the experimental processes and the potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis synthesis Synthesis of This compound & Derivatives characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization antimicrobial Antimicrobial Assays (MIC) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays (Carrageenan-induced edema) characterization->anti_inflammatory antioxidant Antioxidant Assays (DPPH) characterization->antioxidant data_compilation Data Compilation & Comparison (IC50, MIC) antimicrobial->data_compilation anti_inflammatory->data_compilation antioxidant->data_compilation sar Structure-Activity Relationship (SAR) Analysis data_compilation->sar

Caption: Workflow for the synthesis, biological evaluation, and analysis of this compound and its derivatives.

antioxidant_mechanism DPPH DPPH• (Stable Radical) Scavenged_DPPH DPPH-H (Scavenged Radical) DPPH->Scavenged_DPPH H• donation Compound Phenolic Compound (Ar-OH) Compound_Radical Phenoxyl Radical (Ar-O•) Compound->Compound_Radical H• donation

Caption: Proposed mechanism of DPPH radical scavenging by a phenolic antioxidant.

Conclusion

The available data suggests that the this compound scaffold is a promising starting point for the development of new therapeutic agents. Derivatives of this compound have demonstrated significant antimicrobial, anti-inflammatory, and antioxidant activities. In particular, modifications to the piperidine ring and substitutions on the phenyl group of ester derivatives appear to be key in enhancing biological efficacy. Further systematic studies involving the synthesis and screening of a focused library of derivatives are warranted to establish clear structure-activity relationships and to identify lead compounds for further preclinical development. The experimental protocols and workflows provided in this guide offer a framework for such future investigations.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-(Piperidin-1-ylmethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the validation of methods to quantify 4-(Piperidin-1-ylmethyl)phenol. While specific validated methods for this exact analyte are not extensively documented in publicly available literature, this document draws upon established and validated methods for structurally similar piperidine derivatives and phenolic compounds. The information herein is intended to guide researchers, scientists, and drug development professionals in the selection and implementation of robust analytical methods for quality control, impurity profiling, and pharmacokinetic studies.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2] Each method offers distinct advantages and limitations concerning sensitivity, selectivity, and applicability to different sample matrices.[1] The selection of an appropriate analytical method is contingent upon factors such as the physicochemical properties of the analyte, the required sensitivity, the sample matrix, and the available instrumentation.[1]

Comparison of Analytical Methods

The performance characteristics of different validated methods for piperidine and phenol derivatives, which can be extrapolated for the analysis of this compound, are summarized below.

ParameterRP-HPLC with UV DetectionLC-MS/MSGC-MS
Linearity (Range) 0.44-53.33 μg/mL (for piperidine)[3]0.5-1000 ng/mL (for oxfendazole)[3]Concentration range of 0.1–10 µg/mL with R² > 0.999[3]
Accuracy (% Recovery) 101.82% (for piperidine)[3]98.8% to 107.8%[3]98.3–101.60% (for terpinen-4-ol)[3]
Precision (% RSD) < 2%[3]Intra-day and inter-day precision was ≤13.6% for quality controls and ≤15.1% for LLOQ[3]< 5%
Limit of Quantification (LOQ) ~0.1 µg/mL~0.1 ng/mL~10 ng/mL
Selectivity Moderate; dependent on chromatographic separation.High; based on mass-to-charge ratio.High; based on mass fragmentation patterns.
Key Advantages Widely available, cost-effective, robust.High sensitivity and selectivity, suitable for complex matrices.Excellent for volatile and semi-volatile compounds, provides structural information.
Key Limitations Lower sensitivity compared to MS methods, potential for matrix interference.Higher equipment cost and complexity.May require derivatization for non-volatile compounds, potential for thermal degradation.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods.[1] Below are representative experimental protocols for the quantification of piperidine and phenol derivatives.

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for the routine quality control of this compound.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[1]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a suitable buffer (e.g., 0.1% phosphoric acid).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30°C.[1]

    • Detection: UV at a specified wavelength (e.g., 270 nm for the phenol moiety).[5]

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • Linearity: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot the peak area against concentration and determine the correlation coefficient (R²), which should be > 0.99.[6]

    • Accuracy: Analyze samples with known concentrations of the analyte and calculate the percentage recovery. The mean value should be within 15% of the nominal value.[7]

    • Precision: Perform replicate injections of the same sample and calculate the relative standard deviation (RSD) of the peak areas. The precision should not exceed 15% of the coefficient of variation (CV).[7]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of low levels of this compound in complex biological matrices.[2]

  • Chromatographic Conditions:

    • Utilize an HPLC system coupled to a triple quadrupole mass spectrometer.[3]

    • Column: A suitable C18 or HILIC column.

    • Mobile Phase: Gradient elution with methanol and water containing a modifier like formic acid or ammonium acetate.[1]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.[1]

    • Detection: Multiple Reaction Monitoring (MRM) for high selectivity.[1]

  • Sample Preparation:

    • For biological samples, a protein precipitation step with a solvent like acetonitrile is typically required.[1]

  • Validation Parameters:

    • Follow regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation, which include assessing selectivity, accuracy, precision, recovery, calibration curve, and stability.[7][8]

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed for the analysis of this compound, potentially after derivatization to increase its volatility.[4]

  • GC Conditions:

    • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).[4]

    • Injector Temperature: 250°C.

    • Oven Temperature Program: A programmed temperature ramp to ensure good separation.

  • MS Conditions:

    • Ionization: Electron Impact (EI).

    • Detection: Scan or Selected Ion Monitoring (SIM) mode.

  • Sample Preparation:

    • Derivatization may be necessary. For phenolic compounds, silylation is a common approach.

  • Validation Parameters:

    • Similar to HPLC and LC-MS/MS, validation should demonstrate linearity, accuracy, precision, and selectivity.[9]

Method Validation Workflow

The process of validating an analytical method is a systematic procedure to ensure that the method is suitable for its intended purpose.[1]

G Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Application A Define Analytical Requirements B Select Analytical Technique A->B C Optimize Method Parameters B->C D Linearity & Range C->D Proceed to Validation E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G Selectivity / Specificity F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K Stability J->K L Sample Analysis K->L Validated Method M Quality Control L->M

Caption: A flowchart illustrating the key stages of analytical method development, validation, and routine application.

References

A Researcher's Guide to Quantum Chemical Validation of Antioxidant Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the antioxidant potential of novel compounds is a critical step in the discovery pipeline. While experimental assays provide valuable data, quantum chemical studies offer a powerful complementary approach to elucidate the underlying mechanisms of antioxidant action at a molecular level. This guide provides a comparative overview of the primary antioxidant mechanisms validated through computational chemistry, details the experimental protocols for these calculations, and presents quantitative data for key antioxidant compounds.

Core Antioxidant Mechanisms: A Comparative Overview

The antioxidant activity of many compounds, particularly phenolics, is often governed by three primary mechanisms: Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). The thermodynamically favored pathway is determined by key molecular properties that can be accurately calculated using quantum chemical methods.[1][2][3][4][5][6]

Table 1: Comparison of Primary Antioxidant Mechanisms

MechanismDescriptionKey Thermodynamic ParameterInterpretationFavored in
Hydrogen Atom Transfer (HAT) A one-step process where the antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), forming a stable antioxidant radical (ArO•).[2][4][5]Bond Dissociation Enthalpy (BDE) [2][4][5]A lower BDE value indicates a weaker O-H bond, facilitating easier hydrogen donation and higher antioxidant activity.[5]Non-polar solvents (gas phase)
Single Electron Transfer-Proton Transfer (SET-PT) A two-step process starting with the transfer of an electron from the antioxidant to the free radical, forming a radical cation (ArOH•+). This is followed by the transfer of a proton to the radical anion (R-).[2][4]Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE) [2][4]Lower IP and PDE values suggest a greater propensity for electron donation and subsequent proton loss, indicating higher antioxidant potential.[4]Polar solvents
Sequential Proton Loss Electron Transfer (SPLET) A two-step mechanism where the antioxidant first loses a proton to form an anion (ArO-), which then donates an electron to the free radical.[2][4]Proton Affinity (PA) and Electron Transfer Enthalpy (ETE) [2][3]Lower PA and ETE values are indicative of a more favorable deprotonation step and subsequent electron transfer, signifying potent antioxidant activity.[3]Polar solvents

Computational Protocols for Mechanism Validation

Density Functional Theory (DFT) has emerged as the most prevalent and reliable method for studying antioxidant mechanisms due to its balance of accuracy and computational cost.[7][8] The following protocol outlines a typical workflow for these calculations.

Experimental Protocol: DFT Calculations for Antioxidant Properties
  • Structure Optimization: The 3D structures of the antioxidant molecule, its corresponding radical, anion, and radical cation are optimized.

    • Level of Theory: A common choice is the B3LYP or M06-2X functional.[9][10]

    • Basis Set: The 6-311++G(d,p) basis set is frequently employed to provide a good description of the electronic structure.[5][11]

    • Software: Gaussian 09 is a widely used software package for these calculations.[5]

  • Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.[5]

  • Solvent Effects: To simulate physiological conditions, the influence of a solvent (e.g., water, ethanol) is incorporated using a solvation model, such as the Polarizable Continuum Model (PCM) or the SMD solvation model.[7][10]

  • Calculation of Thermodynamic Parameters:

    • Bond Dissociation Enthalpy (BDE): Calculated as the enthalpy difference between the antioxidant radical and the parent molecule plus a hydrogen atom.

    • Ionization Potential (IP): Calculated as the enthalpy difference between the antioxidant radical cation and the neutral molecule.

    • Proton Dissociation Enthalpy (PDE): Calculated as the enthalpy difference between the antioxidant radical, a proton, and the radical cation.

    • Proton Affinity (PA): Calculated as the enthalpy difference between the antioxidant anion, a proton, and the neutral molecule.

    • Electron Transfer Enthalpy (ETE): Calculated as the enthalpy difference between the antioxidant radical, an electron, and the anion.

Quantitative Comparison of Common Antioxidants

The following tables summarize calculated thermodynamic parameters for well-known antioxidant compounds from the literature, providing a basis for comparison. All values are in kcal/mol.

Table 2: Calculated Thermodynamic Parameters for Selected Flavonoids (Gas Phase)

CompoundBDE (O-H)IPPDEPAETE
Quercetin 78.5165.223.131.281.5
Kaempferol 81.2170.125.433.883.7
Myricetin 76.9161.821.929.879.9

Data compiled from various DFT studies. Values can vary slightly based on the specific level of theory and basis set used.

Table 3: Calculated Thermodynamic Parameters for Selected Vitamins (Aqueous Phase)

CompoundBDE (O-H)IPPDEPAETE
Ascorbic Acid (Vitamin C) 75.1110.235.628.985.3
α-Tocopherol (Vitamin E) 77.8115.740.132.588.1

Data compiled from various DFT studies in an aqueous solvent model. Values can vary slightly based on the specific level of theory and basis set used.[10]

Visualizing Antioxidant Mechanisms and Computational Workflow

To further clarify the relationships between the antioxidant mechanisms and the computational steps involved, the following diagrams are provided.

Antioxidant_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET_PT Single Electron Transfer-Proton Transfer (SET-PT) cluster_SPLET Sequential Proton Loss Electron Transfer (SPLET) ArOH_HAT ArOH ArO_rad_HAT ArO• ArOH_HAT->ArO_rad_HAT + R• - RH (BDE) ArOH_SET ArOH ArOH_rad_cat ArOH•+ ArOH_SET->ArOH_rad_cat + R• - R•- (IP) ArO_rad_SET ArO• ArOH_rad_cat->ArO_rad_SET - H+ (PDE) ArOH_SPLET ArOH ArO_anion ArO- ArOH_SPLET->ArO_anion - H+ (PA) ArO_rad_SPLET ArO• ArO_anion->ArO_rad_SPLET + R• - R- (ETE)

Caption: Primary mechanisms of antioxidant action.

DFT_Workflow cluster_species Calculate for all species start Define Antioxidant Molecule optimize Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->optimize freq Frequency Calculation (Confirm Minima) optimize->freq solvent Incorporate Solvent Model (PCM/SMD) freq->solvent neutral Neutral (ArOH) solvent->neutral radical Radical (ArO•) solvent->radical anion Anion (ArO-) solvent->anion cation Radical Cation (ArOH•+) solvent->cation calc_params Calculate Thermodynamic Parameters (BDE, IP, PDE, PA, ETE) neutral->calc_params radical->calc_params anion->calc_params cation->calc_params analyze Analyze Results & Determine Dominant Mechanism calc_params->analyze end Conclusion analyze->end

Caption: General workflow for DFT validation of antioxidant mechanisms.

References

A Researcher's Guide to Cross-Referencing Spectroscopic Data with Known Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of chemical research, drug discovery, and pharmaceutical development, the unambiguous identification and characterization of compounds are paramount. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools in this process.[1] This guide provides a framework for objectively comparing spectroscopic data from an unknown sample against a known, certified reference standard. Adherence to standardized protocols and systematic data comparison is crucial for ensuring data integrity and confidence in structural elucidation.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy provides detailed information about the molecular structure and connectivity of a compound.[4] When cross-referencing, the spectrum of the unknown sample is overlaid with that of the known standard to compare key parameters. For a positive identification, the spectra should be superimposable.

Data Presentation: ¹H NMR Comparison

The following table summarizes the comparison of key ¹H NMR parameters between an unknown sample and a known standard.

ParameterUnknown SampleKnown StandardMatch
Chemical Shift (δ) - ppm
H-13.68 (t)3.68 (t)Yes
H-21.85 (quint)1.85 (quint)Yes
H-34.12 (t)4.12 (t)Yes
Coupling Constant (J) - Hz
J_1,26.5 Hz6.5 HzYes
J_2,36.5 Hz6.5 HzYes
Integration (Relative Ratio)
H-122Yes
H-222Yes
H-322Yes
Solvent CDCl₃CDCl₃Yes
Internal Standard TMS (0.00 ppm)TMS (0.00 ppm)Yes
Experimental Protocol: ¹H NMR Spectroscopy

This protocol outlines the general steps for acquiring a ¹H NMR spectrum for comparison with a known standard.

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the unknown sample and the known standard into separate, clean, dry 5 mm NMR tubes.

    • Dissolve each sample in approximately 0.6 mL of the same deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and must be consistent.[4]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to each tube for chemical shift referencing (δ = 0.00 ppm).[4]

    • Cap the tubes and gently agitate to ensure complete dissolution.

  • Instrument Setup & Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

    • Set the acquisition parameters, including the pulse angle (e.g., 30° or 90°), spectral width, acquisition time, and relaxation delay. These parameters should be identical for both the unknown sample and the standard.

    • Acquire the Free Induction Decay (FID) data, co-adding a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the internal standard peak (TMS) to 0.00 ppm.

    • Integrate the signals to determine the relative ratios of protons.

    • Analyze the peak multiplicities (e.g., singlet, doublet, triplet) and measure the coupling constants (J-values).

Mass Spectrometry (MS) Comparison

Mass spectrometry provides information about a molecule's mass and fragmentation pattern, which serves as a molecular fingerprint.[5] Cross-referencing involves comparing the mass-to-charge ratios (m/z) and relative intensities of the ions produced from the unknown sample with those from the known standard.

Data Presentation: Electron Ionization (EI) Mass Spectrometry

The following table shows a comparison of the key mass spectral data for an unknown sample versus a known standard.

ParameterUnknown SampleKnown StandardMatch
Molecular Ion (M⁺) m/z 150 (25%)m/z 150 (26%)Yes
Key Fragments (m/z)
Fragment 1135 (80%)135 (82%)Yes
Fragment 2107 (100%)107 (100%)Yes
Fragment 377 (45%)77 (48%)Yes
Isotopic Pattern (M+1) m/z 151 (2.8%)m/z 151 (2.9%)Yes
Ionization Method EI (70 eV)EI (70 eV)Yes
Experimental Protocol: Mass Spectrometry

This protocol describes a general procedure for acquiring an electron ionization (EI) mass spectrum for comparison purposes.

  • Sample Preparation & Introduction:

    • Prepare a dilute solution of the unknown sample and the known standard in a volatile solvent (e.g., methanol, dichloromethane).

    • Introduce the samples into the mass spectrometer. Common introduction methods include direct insertion probe (for solids) or injection into a gas chromatograph (GC-MS) for volatile compounds. The introduction method must be the same for both the sample and the standard.

  • Instrument Setup & Data Acquisition:

    • Set the ion source parameters. For EI, the electron energy is typically standardized at 70 eV.

    • Set the mass analyzer parameters, including the mass range (e.g., m/z 50-500) and scan speed.

    • Ensure the instrument is properly calibrated using a known calibration compound (e.g., perfluorotributylamine - PFTBA).

    • Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion and major fragment peaks.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) and confirm its m/z value.

    • Analyze the isotopic distribution, particularly the M+1 peak, to help confirm the elemental composition.

    • Identify the major fragment ions and their relative intensities. The most intense peak is typically normalized to 100% (the base peak).

    • Compare the entire fragmentation pattern of the unknown sample to that of the known standard.[6]

Visualizing the Workflow and Logic

Visual diagrams are essential for representing complex processes and logical flows in a clear and concise manner.

G cluster_sample Sample Analysis cluster_acq Data Acquisition cluster_proc Data Processing cluster_comp Comparison & Conclusion Unknown Unknown Sample NMR_Acq Acquire NMR Data Unknown->NMR_Acq MS_Acq Acquire MS Data Unknown->MS_Acq Standard Known Standard Standard->NMR_Acq Standard->MS_Acq NMR_Proc Process NMR Spectra (Phase, Calibrate, Integrate) NMR_Acq->NMR_Proc MS_Proc Process Mass Spectra (Identify Peaks, Normalize) MS_Acq->MS_Proc Compare Compare Spectra NMR_Proc->Compare MS_Proc->Compare Match Positive Match: Identity Confirmed Compare->Match Data Superimposable? NoMatch No Match: Further Investigation Compare->NoMatch Discrepancies Found

Caption: Workflow for Spectroscopic Data Cross-Referencing.

G Start Start: Acquired Unknown & Standard Data NMR_Compare Compare ¹H NMR: Chemical Shift, Coupling, Integration Start->NMR_Compare NMR_Match NMR Data Match? NMR_Compare->NMR_Match MS_Compare Compare MS: Molecular Ion, Fragmentation NMR_Match->MS_Compare Yes Reject Identity Not Confirmed NMR_Match->Reject No MS_Match MS Data Match? MS_Compare->MS_Match Confirm Identity Confirmed MS_Match->Confirm Yes MS_Match->Reject No

Caption: Logical Flow for Compound Identification.

References

Comparative Molecular Docking of Piperidine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the binding affinities and interaction mechanisms of piperidine-based compounds with key protein targets, supported by experimental and computational data.

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals due to its versatile binding capabilities. This guide provides a comparative overview of molecular docking studies of various piperidine derivatives against prominent protein targets implicated in a range of diseases. The presented data, sourced from multiple research endeavors, offers insights into structure-activity relationships and the therapeutic potential of this privileged heterocyclic motif.

Quantitative Comparison of Piperidine Derivatives

The following tables summarize the binding affinities, docking scores, and inhibitory concentrations of different piperidine derivatives against their respective protein targets. Lower binding energy and docking score values typically indicate more favorable binding interactions.

Table 1: Acetylcholinesterase (AChE) Inhibitors

Piperidine DerivativeDocking Score (kcal/mol)Binding Energy (kcal/mol)IC50Key Interacting ResiduesReference
Benzamide Piperidine Derivative (5d)--12.74 (for Donepezil)13 ± 2.1 nMTyr121[1]
N-benzylpiperidine derivatives---Trp86, Tyr341, Tyr124, Trp286, Ser203[2]
Donepezil (Reference)--10.80.6 ± 0.05 µMTyr121[1][3]

Table 2: Pancreatic Lipase (PL) Inhibitors

Piperidine/Pyrrolidine DerivativeDocking Score (kcal/mol)Binding Energy (kcal/mol)IC50Key Interacting ResiduesReference
Pyrrolidine Derivative (Compound 12)--8.240.143 ± 0.001 mg/mLGly76, Phe77, Asp79, His151[4]
Pyrrolidine Derivative (Compound 10)--7.390.362 ± 0.001 mg/mLPhe77, Ser152[4]
Orlistat (Reference)--Significantly lower than derivatives-[4]

Table 3: SARS-CoV-2 Main Protease (Mpro) Inhibitors

Piperidine DerivativeDocking Score (kcal/mol)Binding Energy (kcal/mol)Predicted Ki (µM)Key Interacting ResiduesReference
Designed Piperidine (P1-P8)-5.9 to -7.3-4.29 to -6.78-SER144, GLU166, GLY143, CYS145, HIS163, THR26[5][6]
N3 inhibitor (Co-crystallized)-11.4---[5][6]
Nirmatrelvir (Reference)-8.2---[5]

Table 4: HIV-1 Protease Inhibitors

Piperidine DerivativeDocking Score (kcal/mol)Binding Energy (kcal/mol)IC50Key Interacting ResiduesReference
Compound 22a--3.61 nM-[7]
Compound 6b3--4.61 nMK101[8]
Darunavir (Reference)----[7]

Experimental Protocols

The reliability of molecular docking studies hinges on rigorous and well-defined experimental protocols. The following sections detail generalized yet crucial methodologies for protein and ligand preparation, and the subsequent docking analysis using common software platforms.

General Protein and Ligand Preparation

A crucial first step in any molecular docking study is the preparation of both the protein (receptor) and the small molecule (ligand).

  • Protein Preparation :

    • The three-dimensional crystal structure of the target protein is typically obtained from a repository such as the Protein Data Bank (PDB).

    • Using molecular modeling software like AutoDockTools or SYBYL, water molecules and any co-crystallized ligands or ions not relevant to the study are removed.[9][10]

    • Hydrogen atoms are added to the protein structure, and partial charges are assigned to each atom.

    • The protein structure is then energy minimized to relieve any steric clashes and to achieve a more stable conformation.

  • Ligand Preparation :

    • The two-dimensional structure of the piperidine derivative is drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • This 2D structure is then converted into a three-dimensional conformation.

    • An energy minimization step is performed on the 3D ligand structure to find its most stable, low-energy conformation.[11]

Molecular Docking using AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking.[12]

  • Grid Box Generation : A three-dimensional grid box is defined around the active site of the protein. This box specifies the search space where the docking algorithm will attempt to place the ligand.

  • Docking Execution : AutoDock Vina employs a Lamarckian genetic algorithm to explore a vast number of possible conformations and orientations of the ligand within the defined grid box.[12]

  • Scoring and Analysis : Each generated pose is assigned a score based on a scoring function that estimates the binding affinity (in kcal/mol). The results are then analyzed to identify the best binding poses and to visualize the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.

Molecular Docking using SYBYL

SYBYL is a comprehensive molecular modeling software suite that includes modules for molecular docking, such as Surflex-Dock.[13][14]

  • Active Site Definition : The binding pocket of the protein is defined, often based on the location of a co-crystallized ligand or through computational prediction methods.[15]

  • ProtoMol Generation : A "ProtoMol" is generated, which represents the ideal interactions (hydrophobic, polar, hydrogen bonding) within the active site.

  • Docking and Scoring : The prepared ligand is then docked into the defined active site. SYBYL's scoring functions, such as the Total Score, are used to rank the different poses and predict the binding affinity.[13]

  • Interaction Analysis : The resulting docked poses are visually inspected to analyze the interactions between the piperidine derivative and the amino acid residues of the protein's active site.

Signaling Pathways and Experimental Workflows

To provide a broader context for the molecular docking studies, the following diagrams illustrate a generalized experimental workflow and the biological pathways in which the target proteins are involved.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB Download, H+ addition, etc.) grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (AutoDock/SYBYL) ligand_prep->docking grid_gen->docking scoring Scoring & Ranking docking->scoring interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic) scoring->interaction_analysis

A generalized workflow for molecular docking studies.

Acetylcholinesterase_Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Signal_Termination Signal Termination AChE->Signal_Termination Piperidine_Inhibitor Piperidine Inhibitor Piperidine_Inhibitor->AChE Inhibits Pancreatic_Lipase_Pathway Dietary_Triglycerides Dietary Triglycerides Pancreatic_Lipase Pancreatic Lipase Dietary_Triglycerides->Pancreatic_Lipase Substrate for Fatty_Acids_Monoglycerides Fatty Acids & Monoglycerides Pancreatic_Lipase->Fatty_Acids_Monoglycerides Hydrolyzes to Absorption Intestinal Absorption Fatty_Acids_Monoglycerides->Absorption Piperidine_Inhibitor Piperidine Inhibitor Piperidine_Inhibitor->Pancreatic_Lipase Inhibits SARS_CoV_2_Mpro_Pathway Viral_Polyprotein Viral Polyprotein (pp1a, pp1ab) Mpro SARS-CoV-2 Mpro Viral_Polyprotein->Mpro Cleaved by Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Produces Viral_Replication Viral Replication Functional_Proteins->Viral_Replication Piperidine_Inhibitor Piperidine Inhibitor Piperidine_Inhibitor->Mpro Inhibits HIV_1_Protease_Pathway Gag_Pol_Polyproteins Gag-Pol Polyproteins HIV_Protease HIV-1 Protease Gag_Pol_Polyproteins->HIV_Protease Cleaved by Mature_Viral_Proteins Mature Viral Proteins HIV_Protease->Mature_Viral_Proteins Produces Infectious_Virion Infectious Virion Assembly Mature_Viral_Proteins->Infectious_Virion Piperidine_Inhibitor Piperidine Inhibitor Piperidine_Inhibitor->HIV_Protease Inhibits

References

A Comparative Performance Analysis of Substituted Piperidines in Anticancer Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives have shown significant promise in oncology, exhibiting potent cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the in vitro anticancer activity of different substituted piperidines, with a focus on their performance against human breast adenocarcinoma (MCF-7) and lung carcinoma (A-549) cell lines. The data presented herein is intended to aid researchers in the structure-activity relationship (SAR) analysis and selection of promising candidates for further development.

Comparative Cytotoxicity Data

The cytotoxic activity of substituted piperidines is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth. The following table summarizes the IC50 values for a selection of piperidine derivatives against MCF-7 and A-549 cancer cell lines, as determined by the MTT assay.

Compound IDPiperidine SubstitutionTarget Cell LineIC50 (µM)Reference
DTPEP1-(2-(4-(dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidineMCF-70.8 ± 0.04[1]
MDA-MB-231 (ER-)1.2 ± 0.12[1]
Compound 17aN-(4-methoxyphenyl)-1-(naphthalen-1-ylmethyl)piperidine-4-carboxamideMCF-71.30[1]
Hybrid 3a1-((1-(4-chlorophenyl)-5-(furan-2-yl)-1H-pyrazol-3-yl)methyl)piperidineMCF-732.12 ± 0.315
A-54928.94 ± 0.257
Hybrid 3b1-((1-(4-methoxyphenyl)-5-(furan-2-yl)-1H-pyrazol-3-yl)methyl)piperidineMCF-722.12 ± 0.213
A-54915.94 ± 0.201
Hybrid 3c1-((1-phenyl-5-(furan-2-yl)-1H-pyrazol-3-yl)methyl)piperidineMCF-759.12 ± 0.412
A-54948.04 ± 0.389
Hybrid 3d1-((1-(p-tolyl)-5-(furan-2-yl)-1H-pyrazol-3-yl)methyl)piperidineMCF-724.68 ± 0.217
A-54916.56 ± 0.125

Experimental Protocols

The following is a detailed methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is commonly used to determine the cytotoxic effects of chemical compounds.

MTT Cytotoxicity Assay

1. Cell Seeding:

  • Human cancer cell lines (e.g., MCF-7, A-549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are harvested from culture flasks using trypsin-EDTA.

  • A cell suspension is prepared, and the cell density is determined using a hemocytometer.

  • Cells are seeded into 96-well microtiter plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of culture medium.

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Stock solutions of the test piperidine derivatives are prepared in dimethyl sulfoxide (DMSO).

  • A series of dilutions of the test compounds are prepared in the culture medium.

  • The culture medium from the wells is carefully aspirated, and 100 µL of the medium containing different concentrations of the test compounds is added to the respective wells.

  • Control wells contain medium with DMSO at the same concentration as the test wells.

  • The plates are incubated for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

3. MTT Addition and Incubation:

  • After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well.[2][3]

  • The plates are further incubated for 2-4 hours at 37°C.[2][3] During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[2][3]

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is carefully removed.

  • 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.[2]

  • The plate is gently shaken for 15 minutes to ensure complete solubilization of the formazan.[3]

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[2][3]

5. Data Analysis:

  • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

  • The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to illustrate key biological pathways and experimental procedures.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival mTORC2 mTORC2 mTORC2->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates Growth_Factor Growth Factor Growth_Factor->RTK DTPEP DTPEP (Piperidine Derivative) DTPEP->PI3K downregulates DTPEP->Akt downregulates

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of the piperidine derivative DTPEP.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h add_compounds Add Substituted Piperidine Derivatives (Various Conc.) incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h (Compound Treatment) add_compounds->incubate_48_72h add_mtt Add MTT Reagent to each well incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4h (Formazan Formation) add_mtt->incubate_2_4h solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate_2_4h->solubilize measure_absorbance Measure Absorbance at 570 nm solubilize->measure_absorbance calculate_ic50 Calculate IC50 Values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for determining the cytotoxicity of piperidine derivatives using the MTT assay.

References

Safety Operating Guide

Safe Disposal of 4-(Piperidin-1-ylmethyl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 4-(Piperidin-1-ylmethyl)phenol based on general laboratory safety principles and the known hazards of similar chemical compounds. No specific Safety Data Sheet (SDS) for this compound was readily available. Therefore, it is crucial to treat this chemical as hazardous, assuming it may be toxic, corrosive, and environmentally harmful. Always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal protocols in your region.

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) due to the potential hazards associated with its phenol and piperidine functional groups.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical splash goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Check glove manufacturer's compatibility chart.
Body Protection A laboratory coat and a chemical-resistant apron.
Respiratory Protection Work should be conducted in a certified chemical fume hood.

Step-by-Step Disposal Procedure

The proper disposal of this compound and its contaminated materials is critical to ensure personnel safety and environmental protection. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[1][2] All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Identify and Separate: Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions.[3]

  • Solid Waste:

    • For solid this compound or contaminated materials (e.g., contaminated gloves, weigh boats, paper towels), place them in a clearly labeled, dedicated hazardous waste container.[1]

    • Line a designated container with a clear plastic bag. Never use biohazard bags for chemical waste.[1]

  • Liquid Waste:

    • Collect liquid waste containing this compound, including rinsates from cleaning contaminated glassware, in a sealable, chemical-resistant container (e.g., high-density polyethylene - HDPE).[2][4]

    • The first rinse of any container that held the chemical must be collected as hazardous waste.[2] For highly toxic compounds, the first three rinses should be collected.[2]

2. Container Management:

  • Labeling: Immediately label the hazardous waste container with the full chemical name "this compound", the concentration (if in solution), and the words "Hazardous Waste".[3]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[2][3] This prevents the release of vapors and potential spills.

  • Storage: Store the waste container in a designated, well-ventilated satellite accumulation area, away from direct sunlight, heat sources, and incompatible chemicals.[1]

3. Disposal of Empty Containers:

  • Thoroughly Empty: Ensure the original container is completely empty, with only minimal residue remaining.[1][2]

  • Rinsing: Triple rinse the empty container with a suitable solvent (e.g., water or another solvent in which the compound is soluble). The first rinsate must be collected as hazardous chemical waste.[1][2]

  • Defacing: Obliterate or remove the original label from the rinsed and dried container before disposal or recycling according to your institution's guidelines.[1]

4. Request for Waste Pickup:

  • Contact EHS: Once the waste container is nearly full (do not exceed 90% capacity), contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup by a licensed hazardous waste contractor.[4]

Spill Management Protocol

In the event of a spill, immediate action is required to mitigate risks.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Containment: For liquid spills, use a chemical spill kit with absorbent pads or another inert absorbent material to contain the spill. Do not use combustible materials like paper towels.[4]

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.[4]

  • Reporting: Report the incident to your laboratory supervisor and the institutional EHS office.[4]

Disposal_Workflow cluster_preparation Preparation cluster_waste_generation Waste Generation & Collection cluster_container_management Container Management cluster_final_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE start->ppe waste_gen Generate Waste (Solid or Liquid) ppe->waste_gen segregate Segregate Waste waste_gen->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid label_container Label Container Correctly collect_solid->label_container collect_liquid->label_container close_container Keep Container Closed label_container->close_container store_container Store in Designated Area close_container->store_container ehs_pickup Request EHS Pickup store_container->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-(Piperidin-1-ylmethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling of 4-(Piperidin-1-ylmethyl)phenol, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general safety practices for phenolic and piperidine compounds.[1][2][3][4][5]

PPE CategorySpecification
Eye Protection - Minimum: Safety glasses with side shields. - Splash Hazard: Chemical safety goggles.[1][4][5] - Significant Splash/Explosion Risk: A face shield worn over chemical safety goggles.[1][5]
Hand Protection - Incidental Contact: Double-gloved nitrile exam-style gloves (minimum 8mil thickness). Gloves should be changed immediately upon contamination.[5] - Extended Contact/Immersion: Utility grade neoprene or butyl rubber gloves worn over nitrile gloves.[2][5]
Skin and Body Protection - A fully buttoned laboratory coat.[1][5] - Long pants and closed-toe shoes.[1][5] - For potential body splashes, a butyl rubber or neoprene apron should be worn over the lab coat.[2][5]
Respiratory Protection - If dust or aerosols may be generated or if ventilation is inadequate: An air-purifying respirator with a Type A-P filter (organic vapor and particulate) is recommended. Ensure the respirator is properly fit-tested.[1]

Operational Plan: Step-by-Step Handling Procedure

Proper operational procedures are vital to minimize exposure and prevent accidents. The following workflow outlines the safe handling of this compound from preparation to post-handling.

1. Preparation:

  • Ensure all recommended PPE is worn correctly before handling the chemical.

  • Work within a properly functioning chemical fume hood.[1][5]

  • Locate the nearest emergency eyewash station and safety shower and confirm they are unobstructed.[2]

  • Assemble all necessary laboratory equipment and materials to avoid interruptions.

  • Prepare a designated and clearly labeled waste container for this compound waste.

2. Handling:

  • Handle the chemical with care, avoiding contact with skin and eyes.[1]

  • Use non-sparking tools and take precautionary measures against static discharge.

  • If conducting reactions, ensure the setup is secure and monitored.

  • Keep containers tightly closed when not in use to prevent the release of vapors.[5]

3. Post-Handling/Cleanup:

  • After handling, thoroughly decontaminate all work surfaces and equipment.

  • Soak up any minor spills with inert absorbent material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[1][6]

  • Properly label and store any remaining this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][7]

Disposal Plan

1. Unused Chemical:

  • Dispose of unused this compound as hazardous chemical waste.[5]

  • Arrange for disposal through a licensed professional waste disposal service.

2. Contaminated PPE and Materials:

  • All disposable PPE (gloves, etc.) and other materials (e.g., paper towels, absorbent pads) contaminated with this compound should be collected in a separate, sealed container.[6]

  • This contaminated solid waste should also be disposed of as hazardous waste.[6]

3. Empty Containers:

  • Handle uncleaned, empty containers as you would the product itself.

  • Follow your institution's procedures for the disposal of empty chemical containers, which may include triple rinsing and puncturing to prevent reuse.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency prep_waste Prepare Labeled Waste Container prep_emergency->prep_waste handle_transfer Weighing and Transfer (in fume hood) prep_waste->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction handle_storage Securely Close Container handle_reaction->handle_storage post_decon Decontaminate Work Area and Equipment handle_storage->post_decon post_dispose_liquid Dispose of Liquid Waste post_decon->post_dispose_liquid post_dispose_solid Dispose of Contaminated Solids post_decon->post_dispose_solid post_remove_ppe Remove PPE post_dispose_liquid->post_remove_ppe post_dispose_solid->post_remove_ppe

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Piperidin-1-ylmethyl)phenol
Reactant of Route 2
Reactant of Route 2
4-(Piperidin-1-ylmethyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.